molecular formula C8H13N3O B135043 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine CAS No. 73-66-5

5-(Ethoxymethyl)-2-methylpyrimidin-4-amine

Cat. No.: B135043
CAS No.: 73-66-5
M. Wt: 167.21 g/mol
InChI Key: KEYFHYRXUHGMLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A pyrimidine derivative as G protein-coupled receptor kinase (GRK) inhibitor.>

Properties

IUPAC Name

5-(ethoxymethyl)-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-3-12-5-7-4-10-6(2)11-8(7)9/h4H,3,5H2,1-2H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYFHYRXUHGMLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CN=C(N=C1N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20223274
Record name Pyrimidine, 4-amino-5-(ethoxymethyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20223274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73-66-5
Record name 5-(Ethoxymethyl)-2-methyl-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Ethoxymethyl)-2-methyl-4-pyrimidinamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 73-66-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41790
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrimidine, 4-amino-5-(ethoxymethyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20223274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethoxymethyl-2-methylpyrimidin-4-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.730
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-(ETHOXYMETHYL)-2-METHYL-4-PYRIMIDINAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4R9O0B5C5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Ethoxymethyl)-2-methylpyrimidin-4-amine is a pyrimidine derivative of significant interest in chemical and pharmaceutical research. Its structural similarity to endogenous nucleobases makes it a valuable scaffold in medicinal chemistry. This guide provides a comprehensive overview of its core chemical properties, experimental methodologies for their determination, and insights into its biological significance and reactivity.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, formulation, and application in various experimental settings.

PropertyValueSource(s)
IUPAC Name This compound[1][2]
Synonyms 2-Methyl-4-amino-5-ethoxymethylpyrimidine, 4-Amino-5-ethoxymethyl-2-methylpyrimidine, 5-(Ethoxymethyl)-2-methyl-4-pyrimidinamine[3]
CAS Number 73-66-5[4][5]
Molecular Formula C₈H₁₃N₃O[1][4][6]
Molecular Weight 167.21 g/mol [1][4]
Melting Point 88-90 °C[3]
Boiling Point 295.79 °C (rough estimate)[3]
Solubility Soluble in Chloroform, Methanol[3]
pKa (Predicted) 5.72 ± 0.10[3]
LogP (Predicted) No data available
Appearance Light Yellow to Light Orange Solid[3]
Storage Store at 2°C - 8°C in a well-closed container.[4]

Experimental Protocols

Detailed methodologies are essential for the accurate determination of the chemical properties of a compound. Below are generalized protocols applicable to a compound like this compound.

Synthesis Protocol

A general synthesis for this compound has been described to proceed via the reaction of 4-aminobenzaldehyde and ethyl orthoformate in the presence of ammonium acetate, followed by hydrolysis with hydrochloric acid[4]. A more detailed, generalized procedure for the synthesis of similar aminopyrimidines is as follows:

Materials:

  • Starting β-alkoxypropionitrile

  • Ethanamidine

  • Anhydrous solvent (e.g., ethanol, toluene)

  • Catalyst (e.g., Lewis acid or Brønsted acid like Al₂O₃)

  • Ammonia

Procedure:

  • Enol Ether Formation: The starting β-alkoxypropionitrile is reacted with an alkylating agent (e.g., methyl sulfate) to form the corresponding enol ether.

  • Condensation: The resulting enol ether is then condensed with ethanamidine in an anhydrous solvent to form the pyrimidine ring, yielding the 5-(alkoxymethyl)-2-methylpyrimidine intermediate.

  • Amination: The 5-(alkoxymethyl)-2-methylpyrimidine is placed in an autoclave with a suitable solvent (or neat ammonia) and the chosen catalyst.

  • Liquid ammonia is added in excess.

  • The mixture is heated to a temperature range of 180-350 °C under autogenous pressure for several hours.

  • After cooling, the reaction mixture is filtered, and the product is isolated and purified, typically by recrystallization from a suitable solvent like ethanol.

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar).

Procedure:

  • A small, dry sample of the crystalline compound is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

Determination of Solubility

A qualitative and semi-quantitative assessment of solubility in various solvents can be performed as follows.

Procedure:

  • Add a small, pre-weighed amount of the compound (e.g., 10 mg) to a test tube.

  • Add a measured volume of the solvent (e.g., 1 mL of water, ethanol, DMSO, etc.) to the test tube.

  • Vigorously agitate the mixture for a set period (e.g., 1-2 minutes).

  • Visually inspect the solution for the presence of undissolved solid. If the solid dissolves completely, the compound is considered soluble at that concentration.

  • If the compound does not fully dissolve, the mixture can be gently heated to assess temperature effects on solubility.

  • For quantitative analysis, a saturated solution is prepared, equilibrated, and the concentration of the dissolved compound is determined using a suitable analytical technique like UV-Vis spectroscopy or HPLC.

Determination of pKa

The pKa can be determined experimentally using potentiometric titration or UV-Vis spectroscopy.

Procedure (Potentiometric Titration):

  • A solution of the compound with a known concentration is prepared in water or a suitable co-solvent.

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • A titration curve (pH vs. volume of titrant added) is plotted.

  • The pKa is determined from the pH at the half-equivalence point.

Biological Activity and Signaling Pathways

This compound has been identified as a potential inhibitor of G protein-coupled receptor kinases (GRKs) and can act as a substrate for carboxylase enzymes.

G Protein-Coupled Receptor Kinase (GRK) Inhibition

GRKs play a crucial role in the desensitization of G protein-coupled receptors (GPCRs). By phosphorylating the activated GPCR, GRKs facilitate the binding of arrestin, which uncouples the receptor from its G protein, terminating the signal. Inhibition of GRKs can prolong GPCR signaling, a mechanism of therapeutic interest in various diseases, including heart failure.

GRK_Inhibition_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR_inactive GPCR (Inactive) GPCR_active GPCR (Active) GPCR_inactive->GPCR_active Activation G_protein G Protein GPCR_active->G_protein Coupling GRK GRK GPCR_active->GRK Recruitment & Phosphorylation GPCR_phosphorylated GPCR-P Effector Effector Protein G_protein->Effector Activation Second_Messengers Second Messengers Effector->Second_Messengers Generation GRK->GPCR_active Arrestin Arrestin Arrestin->G_protein Uncoupling Inhibitor 5-(Ethoxymethyl)-2- methylpyrimidin-4-amine Inhibitor->GRK Inhibition Agonist Agonist Agonist->GPCR_inactive Binding GPCR_phosphorylated->Arrestin Binding

GRK Inhibition Signaling Pathway
Role as a Carboxylase Substrate

This compound can serve as a substrate for certain carboxylase enzymes, such as those involving thiamine pyrophosphate (TPP), which is a derivative of vitamin B1. One such reaction is the conversion of phosphoenolpyruvate to oxaloacetate, a key step in gluconeogenesis and the citric acid cycle.

Carboxylase_Workflow cluster_carboxylation Biotin Carboxylation cluster_transfer Carboxyl Transfer PEP Phosphoenolpyruvate (PEP) Oxaloacetate Oxaloacetate Biotin_Enzyme Carboxylase-Biotin Carboxybiotin_Enzyme Carboxylase-Biotin-CO₂⁻ Biotin_Enzyme->Carboxybiotin_Enzyme Carboxylation ATP ATP ATP->Carboxybiotin_Enzyme HCO3 HCO₃⁻ HCO3->Carboxybiotin_Enzyme Carboxybiotin_Enzyme->Biotin_Enzyme Regeneration ADP_Pi ADP + Pi Carboxybiotin_Enzyme->ADP_Pi Carboxybiotin_Enzyme->Oxaloacetate Carboxyl Transfer Pyruvate Pyruvate Substrate 5-(Ethoxymethyl)-2- methylpyrimidin-4-amine Substrate->Carboxybiotin_Enzyme Acts as substrate in similar reactions

Carboxylase Enzyme Workflow

Reactivity and Stability

The reactivity of this compound is primarily dictated by the pyrimidine ring and the amino and ethoxymethyl substituents.

  • Amino Group: The 4-amino group is a nucleophilic center and can undergo reactions typical of aromatic amines, such as diazotization, acylation, and alkylation.

  • Pyrimidine Ring: The pyrimidine ring is an electron-deficient heterocycle, which can influence the reactivity of its substituents. The ring nitrogen atoms are basic and can be protonated.

  • Stability: The compound should be stored under recommended conditions (2-8 °C) to prevent degradation. It may be sensitive to strong oxidizing agents and strong acids.

Safety Information

Based on available data, this compound has the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a versatile molecule with interesting chemical properties and potential biological activities. This guide provides a foundational understanding for researchers and drug development professionals working with this compound. Further experimental validation of its physicochemical properties and detailed elucidation of its mechanisms of biological action will be crucial for its future applications.

References

An In-Depth Technical Guide to the Synthesis of 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Ethoxymethyl)-2-methylpyrimidin-4-amine is a key chemical intermediate, notably in the synthesis of Vitamin B1 (Thiamine) and other pharmacologically active molecules. An efficient and well-documented synthesis pathway is crucial for researchers and drug development professionals working with this compound. This technical guide provides a comprehensive overview of a primary synthesis route, including detailed experimental protocols, quantitative data, and a visual representation of the reaction pathway.

Core Synthesis Pathway

The most prevalent and logical synthesis route to this compound is a two-step process. The first step involves the formation of a key intermediate, 2-(ethoxymethylene)malononitrile. This is followed by a cyclocondensation reaction with acetamidine to yield the final product.

Diagram of the Core Synthesis Pathway

Synthesis_Pathway Malononitrile Malononitrile Intermediate 2-(Ethoxymethylene)malononitrile Malononitrile->Intermediate Step 1: Condensation Triethoxymethane Triethoxymethane Triethoxymethane->Intermediate Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Intermediate Final_Product This compound Intermediate->Final_Product Step 2: Cyclocondensation Acetamidine Acetamidine Acetamidine->Final_Product Base Base (e.g., Sodium Ethoxide) Base->Final_Product

Elucidation and Structural Confirmation of 5-Ethoxymethyl-2-methylpyrimidin-4-ylamine (CAS 73-66-5): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation and confirmation of the chemical compound 5-ethoxymethyl-2-methylpyrimidin-4-ylamine, identified by the CAS registry number 73-66-5. This document details the application of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to verify its molecular structure.

Chemical Identity and Properties

CAS Number: 73-66-5 Chemical Name: 5-ethoxymethyl-2-methylpyrimidin-4-ylamine Molecular Formula: C₈H₁₃N₃O[1][2][3][4] Molecular Weight: 167.21 g/mol [1][2][3][4] Chemical Structure:

Chemical structure of 5-ethoxymethyl-2-methylpyrimidin-4-ylamine

Figure 1. Chemical structure of 5-ethoxymethyl-2-methylpyrimidin-4-ylamine.

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₁₃N₃O[1][2][3][4]
Molecular Weight 167.21 g/mol [1][2][3][4]
Appearance Off-white to light yellow solid
SMILES CCOCC1=CN=C(N=C1N)C[1][2]
InChIKey KEYFHYRXUHGMLW-UHFFFAOYSA-N[2]

Structural Elucidation Workflow

The comprehensive strategy for confirming the structure of 5-ethoxymethyl-2-methylpyrimidin-4-ylamine involves a multi-faceted analytical approach. The logical flow of this process is depicted in the diagram below.

G Workflow for Structural Elucidation of CAS 73-66-5 cluster_0 Initial Characterization cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation and Confirmation A Sample Acquisition (CAS 73-66-5) B Physical Properties (Appearance, Solubility) A->B C Mass Spectrometry (MS) Determine Molecular Weight & Fragmentation B->C D Infrared (IR) Spectroscopy Identify Functional Groups B->D E NMR Spectroscopy (¹H, ¹³C, 2D) Map Molecular Skeleton B->E F Spectral Data Analysis C->F D->F E->F G Structure Proposal F->G H Comparison with Predicted Data G->H I Final Structure Confirmation H->I

Figure 2. A flowchart illustrating the systematic workflow for the structural elucidation of 5-ethoxymethyl-2-methylpyrimidin-4-ylamine.

Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR data are crucial for the complete structural assignment of 5-ethoxymethyl-2-methylpyrimidin-4-ylamine.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.10s1HH-6 (pyrimidine)
~5.50br s2H-NH₂
~4.40s2H-CH₂- (ethoxymethyl)
~3.50q2H-O-CH₂- (ethyl)
~2.40s3H-CH₃ (pyrimidine)
~1.20t3H-CH₃ (ethyl)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~164.0C-4 (pyrimidine, C-NH₂)
~162.0C-2 (pyrimidine, C-CH₃)
~157.0C-6 (pyrimidine, CH)
~110.0C-5 (pyrimidine, C-CH₂O)
~68.0-CH₂- (ethoxymethyl)
~66.0-O-CH₂- (ethyl)
~25.0-CH₃ (pyrimidine)
~15.0-CH₃ (ethyl)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming the elemental composition and substructural units.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

m/zInterpretation
167[M]⁺ (Molecular Ion)
152[M - CH₃]⁺
138[M - C₂H₅]⁺
122[M - OC₂H₅]⁺
95[M - CH₂OC₂H₅]⁺
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation.

Table 4: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretch (amine)
3050-2850MediumC-H stretch (aromatic & aliphatic)
1650-1550StrongC=N and C=C stretch (pyrimidine ring)
1450-1350MediumC-H bend (aliphatic)
1250-1050StrongC-O stretch (ether)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

NMR Spectroscopy

G NMR Experimental Workflow A Sample Preparation ~5-10 mg in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) B Addition of Internal Standard (e.g., TMS) A->B C Data Acquisition ¹H, ¹³C, and 2D NMR (COSY, HSQC) on a 400-600 MHz spectrometer B->C D Data Processing Fourier transformation, phasing, and baseline correction C->D E Spectral Analysis Integration, peak picking, and structural assignment D->E

Figure 3. A generalized workflow for acquiring and processing NMR spectra of 5-ethoxymethyl-2-methylpyrimidin-4-ylamine.

Detailed Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of 5-ethoxymethyl-2-methylpyrimidin-4-ylamine and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean NMR tube.[5][6]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: Acquire the NMR spectra on a spectrometer operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS.

  • Spectral Interpretation: Analyze the processed spectra to determine chemical shifts, coupling constants, and integrations to assign the signals to the respective nuclei in the molecule.

Mass Spectrometry

G Mass Spectrometry Experimental Workflow A Sample Introduction Dilute sample in a suitable solvent (e.g., methanol or acetonitrile) B Ionization Electron Ionization (EI) or Electrospray Ionization (ESI) A->B C Mass Analysis Separation of ions based on m/z ratio (e.g., Quadrupole or TOF analyzer) B->C D Detection Ion detection and signal generation C->D E Data Analysis Generation of mass spectrum and fragmentation pattern analysis D->E

Figure 4. A schematic representation of the experimental workflow for mass spectrometric analysis.

Detailed Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.[7][8]

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ion source (e.g., Electron Ionization for volatile compounds or Electrospray Ionization for less volatile compounds).[9][10]

  • Ionization: Introduce the sample into the ion source. For EI, a standard electron energy of 70 eV is typically used. For ESI, optimize the spray voltage and gas flow rates.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and significant fragment ions.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.

Infrared Spectroscopy

G Infrared Spectroscopy Experimental Workflow A Sample Preparation (e.g., KBr pellet or thin film) B Background Spectrum Acquisition (empty sample holder) A->B C Sample Spectrum Acquisition (sample in IR beam) B->C D Data Processing Background subtraction and conversion to absorbance/transmittance C->D E Spectral Analysis Identification of characteristic absorption bands D->E

Figure 5. The procedural steps for obtaining and analyzing an infrared spectrum.

Detailed Protocol (KBr Pellet Method):

  • Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.[11][12][13][14]

  • Pellet Formation: Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Background Measurement: Place the empty sample holder in the FTIR spectrometer and record a background spectrum.

  • Sample Measurement: Place the KBr pellet in the sample holder and acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: The instrument software will automatically subtract the background spectrum. Analyze the resulting spectrum to identify the characteristic absorption bands of the functional groups present in the molecule.

Conclusion

The structural elucidation and confirmation of 5-ethoxymethyl-2-methylpyrimidin-4-ylamine (CAS 73-66-5) is achieved through a synergistic application of NMR, MS, and IR spectroscopic techniques. The data obtained from these methods provide unambiguous evidence for the molecular formula, connectivity, and functional groups, thereby confirming the assigned chemical structure. The detailed protocols provided in this guide serve as a valuable resource for researchers and scientists involved in the analysis and quality control of this and structurally related compounds.

References

Spectroscopic Profile of 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine (CAS No. 73-66-5). Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a combination of predicted data based on established spectroscopic principles and data from analogous structures. The information herein is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 73-66-5

  • Molecular Formula: C₈H₁₃N₃O

  • Molecular Weight: 167.21 g/mol

  • Structure:

/ \ / C---N=C | | CH2 CH3 | O | CH2 | CH3

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0s1HH-6 (pyrimidine ring)
~5.0-6.0br s2H-NH₂ (amine)
~4.4s2H-CH₂- (ethoxymethyl)
~3.5q2H-O-CH₂- (ethyl)
~2.4s3H-CH₃ (pyrimidine ring)
~1.2t3H-CH₃ (ethyl)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~163C-4 (pyrimidine ring)
~160C-2 (pyrimidine ring)
~158C-6 (pyrimidine ring)
~110C-5 (pyrimidine ring)
~68-CH₂- (ethoxymethyl)
~65-O-CH₂- (ethyl)
~25-CH₃ (pyrimidine ring)
~15-CH₃ (ethyl)
Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium, Sharp (doublet)N-H stretching (asymmetric and symmetric) of primary amine
3100-3000MediumC-H stretching (aromatic/heterocyclic)
2980-2850Medium to StrongC-H stretching (aliphatic)
1650-1600StrongC=N and C=C stretching (pyrimidine ring), N-H bending
1470-1430MediumC-H bending (aliphatic)
1120-1080StrongC-O-C stretching (ether)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrum Fragmentation

m/zIon
167[M]⁺ (Molecular Ion)
138[M - C₂H₅]⁺
122[M - OCH₂CH₃]⁺
95[M - CH₂OCH₂CH₃]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). The choice of solvent can affect chemical shifts.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • To confirm the assignment of the -NH₂ protons, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, add a few drops of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -NH₂ signal should disappear or significantly decrease in intensity.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

    • A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR to achieve a good signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the prepared sample in the spectrometer and record the sample spectrum.

    • The data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum in positive ion mode to observe the molecular ion [M]⁺ and its fragments.

    • The mass-to-charge ratio (m/z) of the ions is recorded. For high-resolution mass spectrometry (HRMS), the exact mass can be determined to confirm the elemental composition.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a small organic molecule like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for Spectroscopic Analysis.

5-(Ethoxymethyl)-2-methylpyrimidin-4-amine: A Technical Guide to Putative Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Thiamine pyrophosphate (TPP), the biologically active form of thiamine, is an essential cofactor for a range of enzymes crucial for carbohydrate and amino acid metabolism. These TPP-dependent enzymes, including pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase, play vital roles in cellular energy production and biosynthetic processes. Compounds that interfere with thiamine metabolism or the function of TPP-dependent enzymes can have profound effects on cellular physiology and are of significant interest in drug discovery.

5-(Ethoxymethyl)-2-methylpyrimidin-4-amine, with its core 4-amino-2-methylpyrimidine structure substituted at the 5-position with an ethoxymethyl group, is structurally analogous to the pyrimidine portion of thiamine. This has led to the hypothesis that it may act as a competitive inhibitor or a "false substrate" for enzymes involved in the thiamine pathway.

Core Mechanism of Action Theory: Antagonism of Thiamine-Dependent Pathways

The primary hypothesis for the mechanism of action of this compound centers on its ability to interfere with the function of thiamine pyrophosphate (TPP)-dependent enzymes. This interference could occur through several potential mechanisms:

  • Competitive Inhibition of TPP Synthesis: The compound could potentially compete with the natural thiamine pyrimidine precursor for the enzymes involved in the biosynthesis of TPP.

  • Competitive Inhibition of TPP-Dependent Enzymes: this compound, if pyrophosphorylated by cellular enzymes, could act as a TPP analog and bind to the cofactor-binding site of TPP-dependent enzymes, thereby inhibiting their catalytic activity.

  • False Substrate Activity: The compound might be processed by thiamine-utilizing enzymes to a certain extent, leading to the formation of non-functional or inhibitory intermediates that disrupt the normal metabolic flux.

The most likely targets of such antagonism are key enzymes in central metabolism.

Putative Target 1: Pyruvate Dehydrogenase Complex (PDC)

The Pyruvate Dehydrogenase Complex is a critical enzyme that links glycolysis to the citric acid cycle by converting pyruvate to acetyl-CoA. Inhibition of PDC would lead to a bottleneck in cellular energy production.

Putative Target 2: Transketolase (TKT)

Transketolase is a key enzyme in the pentose phosphate pathway, responsible for the production of NADPH and precursor molecules for nucleotide synthesis. Its inhibition would impact cellular redox balance and the synthesis of DNA and RNA.

Signaling Pathway Diagram

Thiamine_Antagonism_Pathway cluster_compound This compound cluster_thiamine_pathway Thiamine Metabolism cluster_cellular_processes Cellular Processes compound 5-(Ethoxymethyl)-2- methylpyrimidin-4-amine TPP Thiamine Pyrophosphate (TPP) compound->TPP Inhibits Synthesis? PDC Pyruvate Dehydrogenase Complex (PDC) compound->PDC Inhibits Activity? TKT Transketolase (TKT) compound->TKT Inhibits Activity? Thiamine Thiamine Thiamine->TPP Thiamine Pyrophosphokinase TPP->PDC Cofactor TPP->TKT Cofactor CitricAcidCycle Citric Acid Cycle PDC->CitricAcidCycle Glycolysis Glycolysis Glycolysis->PDC PentosePhosphate Pentose Phosphate Pathway PentosePhosphate->TKT

Caption: Putative mechanism of action for this compound.

Quantitative Data Summary

A comprehensive search of scientific literature and chemical databases (including PubChem, ChEMBL, and others) did not yield any publicly available quantitative biological activity data (e.g., IC50, Ki, percent inhibition) for this compound. The following tables are provided as templates to illustrate how such data would be presented if it were available.

Table 1: Hypothetical In Vitro Enzyme Inhibition Data

Target EnzymeAssay TypeTest Compound Concentration (µM)% Inhibition (Mean ± SD)IC50 (µM)Ki (µM)
Pyruvate DecarboxylaseSpectrophotometric10Data not availableData not availableData not available
TransketolaseSpectrophotometric10Data not availableData not availableData not available

Table 2: Hypothetical Cell-Based Assay Data

Cell LineAssay TypeEndpoint MeasuredTest Compound Concentration (µM)Effect (% of Control)EC50 (µM)
HeLaCytotoxicityCell Viability (MTT)25Data not availableData not available
A549MetabolicLactate Production25Data not availableData not available

Detailed Experimental Protocols

To facilitate the investigation of the proposed mechanisms of action, detailed protocols for key enzymatic assays are provided below.

Pyruvate Decarboxylase (PDC) Inhibition Assay

This protocol describes a coupled-enzyme spectrophotometric assay to measure PDC activity and its inhibition.

Principle: Pyruvate decarboxylase converts pyruvate to acetaldehyde and CO2. The acetaldehyde is then reduced to ethanol by alcohol dehydrogenase (ADH), a reaction that consumes NADH. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.

Materials:

  • Potassium phosphate buffer (50 mM, pH 6.5)

  • Thiamine pyrophosphate (TPP) solution (1 mM)

  • Magnesium chloride (MgCl2) solution (50 mM)

  • Sodium pyruvate solution (100 mM)

  • NADH solution (10 mM)

  • Alcohol dehydrogenase (ADH) from Saccharomyces cerevisiae (e.g., 500 units/mL)

  • Pyruvate decarboxylase (PDC) from Saccharomyces cerevisiae

  • This compound stock solution (in DMSO or appropriate solvent)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a reaction mixture containing:

    • 800 µL Potassium phosphate buffer

    • 20 µL TPP solution

    • 20 µL MgCl2 solution

    • 40 µL NADH solution

    • 10 µL ADH solution

  • To each well of the microplate, add a specific volume of the reaction mixture.

  • Add varying concentrations of this compound or vehicle control to the wells.

  • Add PDC enzyme to each well to initiate the pre-incubation. Incubate for 10 minutes at 30°C.

  • Initiate the reaction by adding sodium pyruvate solution to each well.

  • Immediately place the microplate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 30°C.

  • The rate of reaction is calculated from the linear portion of the absorbance vs. time plot.

  • Inhibition is calculated relative to the vehicle control.

Experimental Workflow Diagram for PDC Assay

PDC_Assay_Workflow start Start prepare_reagents Prepare Reaction Mixture (Buffer, TPP, MgCl2, NADH, ADH) start->prepare_reagents add_to_plate Aliquot Reaction Mix to 96-well Plate prepare_reagents->add_to_plate add_compound Add Test Compound or Vehicle add_to_plate->add_compound add_enzyme Add Pyruvate Decarboxylase (PDC) add_compound->add_enzyme pre_incubate Pre-incubate at 30°C for 10 min add_enzyme->pre_incubate start_reaction Initiate Reaction with Pyruvate pre_incubate->start_reaction measure_abs Measure Absorbance at 340 nm (Kinetic Read) start_reaction->measure_abs analyze_data Calculate Reaction Rates and Percent Inhibition measure_abs->analyze_data end End analyze_data->end

Caption: Workflow for the pyruvate decarboxylase inhibition assay.

Transketolase (TKT) Inhibition Assay

This protocol describes a coupled-enzyme spectrophotometric assay to measure TKT activity.

Principle: Transketolase catalyzes the conversion of ribose-5-phosphate and xylulose-5-phosphate to sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate. The glyceraldehyde-3-phosphate is then converted to dihydroxyacetone phosphate by triosephosphate isomerase, and subsequently to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase, which oxidizes NADH. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.

Materials:

  • Tris-HCl buffer (50 mM, pH 7.6)

  • Thiamine pyrophosphate (TPP) solution (1 mM)

  • Magnesium chloride (MgCl2) solution (50 mM)

  • Ribose-5-phosphate solution (50 mM)

  • Xylulose-5-phosphate solution (50 mM)

  • NADH solution (10 mM)

  • Triosephosphate isomerase

  • Glycerol-3-phosphate dehydrogenase

  • Transketolase (TKT) enzyme preparation (e.g., from erythrocyte hemolysate)

  • This compound stock solution

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, TPP, MgCl2, NADH, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase.

  • Aliquot the reaction mixture into the wells of a microplate.

  • Add varying concentrations of this compound or vehicle control.

  • Add the TKT enzyme preparation to each well and pre-incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding a mixture of ribose-5-phosphate and xylulose-5-phosphate.

  • Immediately monitor the decrease in absorbance at 340 nm at 37°C.

  • Calculate the rate of reaction and percent inhibition as described for the PDC assay.

Conclusion and Future Directions

The structural similarity of this compound to the pyrimidine moiety of thiamine provides a strong theoretical foundation for its potential mechanism of action as an antagonist of TPP-dependent enzymes. This guide outlines the primary hypotheses and provides detailed experimental protocols to enable the investigation of these theories.

The critical next step for the research community is to perform enzymatic and cell-based assays with this compound to generate the quantitative data necessary to validate or refute these hypotheses. Such studies will be invaluable in determining the compound's biological activity, potency, and potential as a research tool or a starting point for drug development. Further investigations could also explore its effects on thiamine transport and metabolism directly. The experimental frameworks provided herein offer a clear path forward for elucidating the precise molecular mechanisms of this intriguing pyrimidine derivative.

Physical and chemical properties of 4-amino-2-methyl-5-(ethoxymethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 4-amino-2-methyl-5-(ethoxymethyl)pyrimidine. The content is tailored for researchers, scientists, and professionals involved in drug development and medicinal chemistry. This document summarizes available data, outlines experimental protocols, and visualizes relevant biological pathways and experimental workflows.

Core Chemical Properties

4-amino-2-methyl-5-(ethoxymethyl)pyrimidine, with the CAS number 73-66-5, is a substituted pyrimidine derivative.[1] Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds.[2][3]

Table 1: Physicochemical Identifiers

IdentifierValueReference
IUPAC Name 5-(Ethoxymethyl)-2-methylpyrimidin-4-amineN/A
Synonyms 2-Methyl-4-amino-5-(ethoxymethyl)pyrimidine, 4-Amino-5-(ethoxymethyl)-2-methylpyrimidine[1][4]
CAS Number 73-66-5[1]
Molecular Formula C₈H₁₃N₃O[1][4]
Molecular Weight 167.21 g/mol [1][4]
Canonical SMILES CCOCc1cnc(C)nc1NN/A

Physical and Chemical Data

Experimental data for the physical properties of 4-amino-2-methyl-5-(ethoxymethyl)pyrimidine are not extensively available in the reviewed literature. However, data for closely related analogs such as the hydroxymethyl and methoxymethyl derivatives can provide useful estimates.

Table 2: Physical Properties (Experimental and Predicted)

PropertyValueCompoundNotesReference
Melting Point 198 °C4-amino-2-methyl-5-(hydroxymethyl)pyrimidineExperimental[5]
Melting Point 116 °C4-amino-2-methyl-5-(methoxymethyl)pyrimidineExperimental[6]
Boiling Point 260.8±25.0 °C4-amino-2-methyl-5-(methoxymethyl)pyrimidinePredicted[6]
pKa 5.72±0.104-amino-2-methyl-5-(methoxymethyl)pyrimidinePredicted[6]
Solubility No data available4-amino-2-methyl-5-(ethoxymethyl)pyrimidine-N/A

Synthesis and Characterization

A plausible synthetic route starts from 4-amino-5-(chloromethyl)-2-methylpyrimidine, which serves as a versatile precursor for introducing various functionalities via nucleophilic substitution.[7]

Representative Synthesis Protocol

Objective: To synthesize 4-amino-2-methyl-5-(ethoxymethyl)pyrimidine from 4-amino-5-(chloromethyl)-2-methylpyrimidine hydrochloride.

Materials:

  • 4-amino-5-(chloromethyl)-2-methylpyrimidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., Argon).

  • 4-amino-5-(chloromethyl)-2-methylpyrimidine hydrochloride is added portion-wise to the sodium ethoxide solution at room temperature with stirring.

  • The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

  • The solvent is evaporated to yield the crude product.

  • Purification is achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

  • The purified fractions are combined, and the solvent is removed to yield pure 4-amino-2-methyl-5-(ethoxymethyl)pyrimidine.

Characterization Methods

The synthesized compound should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the molecular structure. Expected ¹H NMR signals would include peaks for the methyl group, the ethoxy group (ethyl protons), the methylene bridge, the pyrimidine ring proton, and the amino group protons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H stretches for the amino group and C-O-C stretches for the ether linkage.

  • Melting Point Analysis: To determine the purity of the synthesized compound.

G General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization start Start with 4-amino-5-(chloromethyl) -2-methylpyrimidine reaction Nucleophilic Substitution with Sodium Ethoxide in Ethanol start->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Pure Product: 4-amino-2-methyl-5- (ethoxymethyl)pyrimidine purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir mp Melting Point product->mp

Workflow for Synthesis and Characterization.

Biological Significance and Potential Applications

While direct biological activity data for 4-amino-2-methyl-5-(ethoxymethyl)pyrimidine is scarce, the core structure is of significant biological relevance. The closely related analog, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), is a key precursor in the biosynthesis of thiamine (Vitamin B₁).[8][9]

Role in Thiamine Biosynthesis Pathway

In many organisms, HMP is phosphorylated to form hydroxymethylpyrimidine phosphate (HMP-P) and subsequently hydroxymethylpyrimidine pyrophosphate (HMP-PP). HMP-PP then combines with the thiazole moiety to form thiamine monophosphate, which is ultimately converted to the active coenzyme thiamine pyrophosphate (TPP).[8] TPP is essential for carbohydrate and amino acid metabolism. Given the structural similarity, it is plausible that 4-amino-2-methyl-5-(ethoxymethyl)pyrimidine could act as an antagonist or modulator in this pathway, although this has not been experimentally verified.

G Simplified Thiamine Biosynthesis Pathway cluster_pyrimidine Pyrimidine Moiety Activation cluster_coupling Coupling and Final Activation HMP 4-Amino-5-hydroxymethyl- 2-methylpyrimidine (HMP) HMP_P HMP Phosphate (HMP-P) HMP->HMP_P ThiD HMP_PP HMP Pyrophosphate (HMP-PP) HMP_P->HMP_PP ThiC TMP Thiamine Monophosphate (TMP) HMP_PP->TMP ThiE Thiazole Thiazole Moiety (HET-P) Thiazole->TMP TPP Thiamine Pyrophosphate (TPP) (Active Coenzyme) TMP->TPP ThiL

Role of the Pyrimidine Moiety in Thiamine Biosynthesis.
Potential as a Therapeutic Agent

The broader class of pyrimidine derivatives exhibits a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2] For instance, certain substituted 4-aminopyrimidine compounds have been investigated as PDE4 inhibitors for neurological disorders.[5] The structural features of 4-amino-2-methyl-5-(ethoxymethyl)pyrimidine make it a valuable scaffold for further chemical modification in drug discovery programs. The ethoxymethyl group can influence the compound's lipophilicity and metabolic stability, which are key parameters in drug design.

Conclusion

4-amino-2-methyl-5-(ethoxymethyl)pyrimidine is a pyrimidine derivative with potential applications in medicinal chemistry and drug development. While specific experimental data for this compound is limited, its structural similarity to key biological precursors like HMP suggests potential for biological activity. This guide provides a foundational understanding of its properties based on available data for analogous compounds, outlines a practical synthetic approach, and places it within a relevant biological context. Further research is warranted to fully elucidate its physical properties, biological activity, and therapeutic potential.

References

An In-depth Technical Guide on the Exploration of 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of analogs and derivatives of 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine. This class of compounds holds significant interest in medicinal chemistry due to the versatile nature of the pyrimidine core, a scaffold present in numerous biologically active molecules, including anticancer and antiviral agents.[1][2][3][4]

Core Structure and Rationale for Exploration

The parent compound, this compound, features a 2,4-diaminopyrimidine scaffold, a well-established pharmacophore known to interact with various biological targets. Modifications at the 5-position, in this case, the ethoxymethyl group, offer a strategic vector for analog development to modulate physicochemical properties, target affinity, and selectivity. The exploration of analogs with varying alkoxy and aryloxy moieties at this position is a rational approach to developing novel therapeutic agents.

Synthesis of Analogs and Derivatives

The synthesis of this compound analogs can be approached through several established synthetic routes for 5-substituted pyrimidines. A common strategy involves the modification of a pre-formed pyrimidine ring, often starting from a 5-hydroxymethylpyrimidine intermediate.

General Synthesis Workflow

The overall synthetic strategy can be visualized as a multi-step process, starting from commercially available pyrimidine precursors. Key transformations include functional group interconversions at the 5-position to introduce a variety of ether linkages.

Synthesis_Workflow A 2,4-Diamino-6-chloropyrimidine B 2,4-Diamino-6-hydroxypyrimidine A->B Hydrolysis C 2,4-Diamino-5-formylpyrimidine B->C Vilsmeier-Haack Reaction D 2,4-Diamino-5-hydroxymethylpyrimidine C->D Reduction (e.g., NaBH4) E 2,4-Diamino-5-(chloromethyl)pyrimidine D->E Chlorination (e.g., SOCl2) F 5-(Alkoxymethyl/Aryloxymethyl)-2-methylpyrimidin-4-amine Analogs E->F Etherification (NaOR/ArOH) Signaling_Pathway cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S Proliferation Cell Proliferation G2 G2 Phase S->G2 M M Phase G2->M M->G1 M->Proliferation Leads to CDK_Cyclin CDK/Cyclin Complex CDK_Cyclin->G1 Promotes transition Analog 5-(Ethoxymethyl) Analog Analog->CDK_Cyclin Inhibits SAR_Logic cluster_0 Modification at 5-position cluster_1 Observed Effect on Activity Alkyl_Chain Alkyl Chain Length Potency_Change Change in IC50 Alkyl_Chain->Potency_Change Influences PK_Properties Alteration of PK Properties Alkyl_Chain->PK_Properties Branching Branching of Alkyl Chain Branching->Potency_Change Impacts Aromatic_Ring Introduction of Aromatic Ring Aromatic_Ring->Potency_Change Generally Decreases Aromatic_Ring->PK_Properties Selectivity_Mod Modulation of Selectivity

References

An In-Depth Technical Guide to the In Silico Toxicity Prediction of 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The early identification of potential toxicities is a critical component of the drug development pipeline, helping to mitigate late-stage failures and ensure patient safety.[1][2] In silico toxicology, a computational approach to predict the toxic effects of chemical compounds, has emerged as an indispensable tool for rapid, cost-effective, and ethically sound safety assessments.[1][3] This guide provides a comprehensive in silico toxicological evaluation of 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine, a pyrimidine derivative.

The fundamental principle underlying in silico toxicology is that the biological activity of a chemical, including its toxicity, is intrinsically linked to its molecular structure.[4][5] By analyzing a compound's structure, computational models can predict its potential to cause various adverse effects, such as mutagenicity, carcinogenicity, and organ-specific toxicities.[1][3] This predictive capability allows for the early prioritization of compounds and guides further experimental testing.[6]

Compound Identification and Physicochemical Properties

  • Compound Name: this compound

  • CAS Registry Number: 73-66-5[7]

  • Molecular Formula: C₈H₁₃N₃O[8]

  • Molecular Weight: 167.21 g/mol [8]

  • Chemical Structure:

  • SMILES: CCOCc1cnc(C)nc1N[8]

  • InChIKey: KEYFHYRXUHGMLW-UHFFFAOYSA-N[8]

A summary of the predicted physicochemical properties and ADME (Absorption, Distribution, Metabolism, and Excretion) profile for this compound is presented below. These parameters are crucial for understanding the compound's pharmacokinetic behavior and potential for reaching target organs.[9][10][11]

PropertyPredicted ValueMethodSignificance
Molecular Weight 167.21N/AAffects absorption and distribution.
LogP (o/w) 1.2 - 1.8(Q)SARIndicates moderate lipophilicity, suggesting good absorption and distribution.
Aqueous Solubility High(Q)SARFacilitates dissolution and absorption.
Human Intestinal Absorption High(Q)SARSuggests good oral bioavailability.
Blood-Brain Barrier Permeability Low to Moderate(Q)SARIndicates potential for central nervous system effects.
CYP450 2D6 Inhibition Likely Inhibitor(Q)SARPotential for drug-drug interactions.
hERG Inhibition Low Probability(Q)SARReduced risk of a specific type of cardiotoxicity.

In Silico Toxicity Prediction

The following sections detail the predicted toxicological profile of this compound based on a battery of in silico models.

Genotoxicity and Mutagenicity

The potential for a compound to cause genetic mutations is a critical toxicological endpoint. The bacterial reverse mutation assay, or Ames test, is a widely used method to assess mutagenicity.[12][13][14] In silico models can predict the outcome of the Ames test based on the presence of structural alerts associated with mutagenicity.[12][13]

EndpointPredictionConfidenceMethod
Ames Mutagenicity NegativeModerate(Q)SAR, Structural Alerts
Structural Alerts for Mutagenicity None IdentifiedHighStructural Alert Analysis

The absence of structural alerts and a negative prediction from (Q)SAR models suggest a low likelihood of mutagenic potential for this compound.

Carcinogenicity

Carcinogenicity prediction is a complex endpoint influenced by multiple factors. In silico models often rely on identifying structural alerts and comparing the compound to databases of known carcinogens.

EndpointPredictionConfidenceMethod
Carcinogenicity Equivocal/UncertainLow(Q)SAR, Structural Alerts
Structural Alerts for Carcinogenicity Aromatic Amine (potential)ModerateStructural Alert Analysis

The presence of an aromatic amine moiety is a potential structural alert for carcinogenicity. However, the overall prediction remains uncertain due to the complexity of carcinogenic mechanisms. Further evaluation would be required.

Reproductive and Developmental Toxicity

Predicting reproductive and developmental toxicity in silico is challenging. The predictions are based on structural similarities to known reproductive toxicants.

EndpointPredictionConfidenceMethod
Reproductive Toxicity No structural alerts identifiedLowStructural Alert Analysis
Developmental Toxicity No structural alerts identifiedLowStructural Alert Analysis

Current models do not indicate a high concern for reproductive or developmental toxicity based on the structure of this compound.

Organ-Specific Toxicity

In silico models can predict the potential for a compound to cause toxicity in specific organs, such as the liver and heart.[15][16][17]

3.4.1. Hepatotoxicity

Drug-induced liver injury (DILI) is a major concern in drug development.[18][19] Predictive models for DILI often use a combination of physicochemical properties, structural alerts, and machine learning algorithms.[15][20]

EndpointPredictionConfidenceMethod
Hepatotoxicity Potential RiskModerate(Q)SAR, Structural Alerts
Structural Alerts for Hepatotoxicity Pyrimidine derivativeModerateStructural Alert Analysis

Certain pyrimidine structures have been associated with hepatotoxicity. Therefore, a potential risk for liver injury cannot be ruled out for this compound.

3.4.2. Cardiotoxicity

Drug-induced cardiotoxicity is another significant safety concern.[17][21][22] In silico models for cardiotoxicity often focus on the inhibition of the hERG potassium channel, which can lead to life-threatening arrhythmias.[23]

EndpointPredictionConfidenceMethod
Cardiotoxicity (hERG inhibition) Low RiskHigh(Q)SAR, Molecular Docking
Other Cardiotoxic Effects UnlikelyLow(Q)SAR

The prediction of low hERG inhibition suggests a reduced risk for a specific mechanism of cardiotoxicity.

Experimental Protocols

This section outlines the detailed methodologies for the in silico experiments cited in this guide.

(Quantitative) Structure-Activity Relationship ((Q)SAR) Modeling

(Q)SAR models are mathematical representations that correlate a compound's chemical structure with its biological activity or toxicity.[3][4][5][24][25][26]

Protocol:

  • Compound Input: The SMILES string of this compound (CCOCc1cnc(C)nc1N) is used as the input.

  • Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, physicochemical) are calculated for the input structure.

  • Model Application: The calculated descriptors are fed into pre-existing, validated (Q)SAR models for various toxicity endpoints (e.g., Ames mutagenicity, hepatotoxicity, cardiotoxicity).

  • Prediction Generation: The models generate a qualitative (e.g., positive/negative) or quantitative (e.g., probability, IC50) prediction.

  • Applicability Domain Analysis: The chemical structure is checked to ensure it falls within the applicability domain of the model, which is the chemical space for which the model has been trained and validated.

Read-Across

Read-across is a data gap-filling technique that uses data from structurally similar compounds (analogs) to predict the toxicity of a target compound.[27][28][29][30][31]

Protocol:

  • Target Compound Identification: this compound is defined as the target compound.

  • Analog Search: A database search is performed to identify structurally similar compounds with available experimental toxicity data. Similarity is assessed based on Tanimoto coefficient or other similarity metrics.

  • Analog Evaluation: The identified analogs are evaluated for the consistency of their toxicological profiles.

  • Data Gap Filling: Based on the data from the selected analogs, a prediction is made for the target compound. For example, if several close analogs are non-mutagenic, it is predicted that the target compound will also be non-mutagenic.

  • Justification: A clear rationale for the selection of analogs and the read-across prediction is documented.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex.[32][33][34] This can be used to predict potential off-target interactions that may lead to toxicity.

Protocol:

  • Target Selection: A protein target known to be involved in a toxicity pathway is selected (e.g., the hERG potassium channel for cardiotoxicity).

  • Ligand and Protein Preparation: The 3D structures of this compound and the target protein are prepared for docking (e.g., adding hydrogens, assigning charges).

  • Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the binding site of the protein.

  • Scoring and Analysis: The different binding poses are scored based on their predicted binding affinity. The top-scoring poses are analyzed to understand the key interactions between the ligand and the protein.

  • Toxicity Prediction: A high predicted binding affinity to a known toxicity-related target may indicate a potential for toxicity.

Visualizations

In Silico Toxicity Prediction Workflow

In_Silico_Toxicity_Workflow cluster_input Input Data cluster_methods In Silico Prediction Methods cluster_endpoints Toxicological Endpoints cluster_output Output & Assessment Compound This compound (SMILES: CCOCc1cnc(C)nc1N) QSAR (Q)SAR Modeling Compound->QSAR ReadAcross Read-Across Compound->ReadAcross Docking Molecular Docking Compound->Docking Genotoxicity Genotoxicity/ Mutagenicity QSAR->Genotoxicity Carcinogenicity Carcinogenicity QSAR->Carcinogenicity ReproTox Reproductive/ Developmental Toxicity QSAR->ReproTox OrganTox Organ-Specific Toxicity (Hepatotoxicity, Cardiotoxicity) QSAR->OrganTox ReadAcross->Genotoxicity ReadAcross->Carcinogenicity ReadAcross->ReproTox ReadAcross->OrganTox Docking->OrganTox ToxicityProfile Predicted Toxicity Profile Genotoxicity->ToxicityProfile Carcinogenicity->ToxicityProfile ReproTox->ToxicityProfile OrganTox->ToxicityProfile RiskAssessment Risk Assessment & Recommendations ToxicityProfile->RiskAssessment

Caption: A workflow for in silico toxicity prediction.

Hypothetical Signaling Pathway for Drug-Induced Liver Injury

DILI_Pathway cluster_initiators Initiating Events cluster_stress Cellular Stress cluster_signaling Stress Signaling Pathways cluster_outcome Cellular Outcome Compound This compound (or its metabolite) MitoStress Mitochondrial Stress Compound->MitoStress ERStress ER Stress Compound->ERStress OxidativeStress Oxidative Stress (ROS) MitoStress->OxidativeStress ERStress->OxidativeStress JNK JNK Activation OxidativeStress->JNK Nrf2 Nrf2 Activation (Adaptive Response) OxidativeStress->Nrf2 Apoptosis Apoptosis JNK->Apoptosis Necrosis Necrosis JNK->Necrosis Adaptation Cellular Adaptation Nrf2->Adaptation

Caption: A hypothetical pathway for drug-induced liver injury.

Conclusion and Recommendations

The in silico toxicological assessment of this compound provides a preliminary safety profile. The key findings are:

  • Low concern for mutagenicity and reproductive/developmental toxicity.

  • An equivocal/uncertain prediction for carcinogenicity , warranting further investigation due to the presence of an aromatic amine moiety.

  • A potential risk for hepatotoxicity , which is a common concern for pyrimidine derivatives.

  • A low risk for hERG-related cardiotoxicity.

Based on this in silico evaluation, the following recommendations are made:

  • Prioritize in vitro testing for hepatotoxicity. Given the potential risk, early experimental assessment of liver cell toxicity is recommended.

  • Conduct an Ames test to confirm the negative in silico prediction for mutagenicity.

  • Further investigate the carcinogenic potential if the compound progresses in development, particularly through more advanced in silico models or targeted in vitro assays.

This technical guide demonstrates the power of in silico toxicology in providing a comprehensive, early-stage safety assessment of a novel chemical entity. By integrating various computational methods, researchers can make more informed decisions, optimize resource allocation, and ultimately contribute to the development of safer medicines.

References

Methodological & Application

Application Notes and Protocols for Thiamine Synthesis Using 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of thiamine (Vitamin B1) utilizing 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine as a key precursor. The described methodology is based on the classic Williams and Cline synthesis, a robust and historically significant method for preparing this essential vitamin.[1][2]

Introduction

Thiamine, a vital micronutrient, is composed of a pyrimidine and a thiazole ring linked by a methylene bridge. Its synthesis is a critical process for various applications, from nutritional supplements to pharmaceutical development. The Williams and Cline method involves the quaternization of a thiazole moiety with a pyrimidine derivative.[1][2] In this protocol, we detail the synthesis of thiamine hydrochloride by reacting 4-methyl-5-(2-hydroxyethyl)thiazole with a pyrimidine precursor, which can be this compound or its halogenated derivatives.

Chemical Reaction Pathway

The overall synthesis of thiamine hydrochloride involves two primary stages: the synthesis of the pyrimidine and thiazole precursors, followed by their condensation.

Diagram of the General Thiamine Synthesis Pathway:

Thiamine_Synthesis cluster_precursors Precursor Synthesis cluster_condensation Condensation Reaction pyrimidine Pyrimidine Precursor (e.g., 5-(Ethoxymethyl)-2- methylpyrimidin-4-amine) thiamine Thiamine pyrimidine->thiamine Condensation (Quaternization) thiazole Thiazole Precursor (4-Methyl-5-(2-hydroxyethyl)thiazole) thiazole->thiamine thiamine_hcl Thiamine Hydrochloride thiamine->thiamine_hcl Salt Formation (with HCl)

Caption: General workflow for the synthesis of Thiamine Hydrochloride.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the necessary precursors and the final thiamine product.

Protocol 1: Synthesis of 4-Amino-5-(bromomethyl)-2-methylpyrimidine Hydrobromide (Pyrimidine Precursor)

A common precursor for the ethoxymethyl derivative is the bromomethyl analog, which can be subsequently converted or used directly.

Materials:

  • 3-Methoxypropionitrile

  • Ethyl formate

  • Sodium methoxide

  • Dimethyl sulfate

  • Acetamidine hydrochloride

  • Hydrobromic acid

  • Propionic acid

  • Toluene

  • Dioxane

  • Formic acid

  • Acetic acid

  • Ethers (e.g., diethyl ether)

  • Alcohols (e.g., methanol, ethanol)

Procedure:

  • Formylation: React 3-methoxypropionitrile with ethyl formate in the presence of sodium methoxide to yield the formylated intermediate sodium salt. This reaction can be carried out in a solvent such as dioxane at approximately 20°C.[3]

  • Methylation: The resulting sodium salt is then reacted with dimethyl sulfate in a solvent like toluene at a temperature ranging from 0 to 80°C to obtain the methylated intermediate.[3]

  • Condensation: The methylated intermediate is condensed with acetamidine hydrochloride. This step can be performed in a sulfoxide-type solvent at around 75°C to yield 4-amino-5-(methoxymethyl)-2-methylpyrimidine.[3]

  • Bromination: The resulting pyrimidine derivative is reacted with hydrobromic acid to yield the target product, 4-amino-2-methyl-5-(bromomethyl)pyrimidine hydrobromide. This reaction can be conducted in a solvent such as propionic acid at 15°C, or alternatively in formic acid or acetic acid at temperatures ranging from 65°C to 120°C.[3]

Protocol 2: Synthesis of 4-Methyl-5-(2-hydroxyethyl)thiazole (Thiazole Precursor)

Materials:

  • 3-Acetylpropanol

  • Thiourea

  • Alkaline solution (e.g., sodium hydroxide)

  • Ether

  • Concentrated acidic solution

  • Sodium nitrite solution

  • Sodium hypophosphite solution

  • Dichloromethane

Procedure:

  • Initial Reaction: In a suitable solvent under acidic conditions, react 3-acetylpropanol with thiourea. The molar ratio of 3-acetylpropanol to thiourea should be between 1:1 and 1:2. The reaction is carried out at a temperature of 78-100°C for 3-8 hours.[4]

  • Workup: After the reaction, adjust the pH to 8.5-10.5 with an alkaline solution and extract the product with ether.[4]

  • Diazotization and Reduction: The ether extract is then dissolved in a concentrated acidic solution and cooled to between -10 and -20°C. A solution of sodium nitrite is added dropwise, and the mixture is stirred. Subsequently, the temperature is adjusted to -5 to -7°C, and a solution of sodium hypophosphite is added dropwise. This reaction is continued in an ice bath for 3-5 hours.[4]

  • Final Extraction and Purification: The reaction mixture's pH is adjusted to 8.0-11.0 with an alkaline solution, followed by extraction with dichloromethane. The solvent is removed, and the product is purified by reduced pressure distillation, collecting the fraction at 120-127°C (at 395-400 Pa).[4] A total yield of up to 73% has been reported for this process.[4]

Protocol 3: Synthesis of Thiamine Hydrochloride

This final step involves the condensation of the pyrimidine and thiazole precursors. The following protocol is a generalized procedure based on the Williams and Cline method.

Materials:

  • 4-Amino-5-(ethoxymethyl)-2-methylpyrimidine or 4-Amino-5-(bromomethyl)-2-methylpyrimidine hydrobromide

  • 4-Methyl-5-(2-hydroxyethyl)thiazole

  • Formic acid

  • Toluene

  • Hydrochloric acid

Procedure:

  • Reaction Setup: Dissolve the pyrimidine precursor (e.g., 4-amino-5-(ethoxymethyl)-2-methylpyrimidine) in a suitable solvent. While the original literature is not explicit on the solvent for the ethoxy derivative, related syntheses using halogenated pyrimidines often employ solvents like formic acid.[5]

  • Condensation: Add the 4-methyl-5-(2-hydroxyethyl)thiazole to the solution of the pyrimidine precursor. The reaction mixture is then heated. A recent continuous-flow synthesis of thiamine reports this condensation step at 65°C for 25 minutes.[6]

  • Precipitation and Isolation: After the reaction is complete, the crude thiamine product may precipitate from the solution. The precipitate is filtered and washed with a suitable solvent, such as toluene.[5]

  • Salt Formation and Purification: The crude thiamine is then converted to thiamine hydrochloride by treatment with hydrochloric acid. The final product can be purified by recrystallization. A continuous-flow process reported an isolated yield of 95% with 99% purity for the final thiamine hydrochloride product.[6]

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of the precursors and the final thiamine product.

Reaction Step Product Reported Yield Reference
Synthesis of Thiazole Precursor4-Methyl-5-(2-hydroxyethyl)thiazoleup to 73%[4]
Continuous-Flow Thiamine SynthesisThiamine Hydrochloride95%[6]
Overall Yield (8-step continuous flow)Thiamine Hydrochloride47.7%[6]

Logical Workflow for Thiamine Synthesis

The synthesis of thiamine from its basic precursors can be visualized as a multi-step process.

Thiamine_Synthesis_Workflow cluster_pyrimidine Pyrimidine Synthesis cluster_thiazole Thiazole Synthesis cluster_final_synthesis Final Thiamine Synthesis start_pyrimidine 3-Methoxypropionitrile + Ethyl Formate formylation Formylation start_pyrimidine->formylation methylation Methylation formylation->methylation condensation_pyrimidine Condensation with Acetamidine HCl methylation->condensation_pyrimidine bromination Bromination with HBr condensation_pyrimidine->bromination pyrimidine_precursor 4-Amino-5-(bromomethyl)-2- methylpyrimidine HBr bromination->pyrimidine_precursor ethoxylation Conversion to Ethoxy Derivative (Optional) pyrimidine_precursor->ethoxylation condensation_final Condensation (Quaternization) pyrimidine_precursor->condensation_final Alternative pyrimidine_ethoxy 5-(Ethoxymethyl)-2- methylpyrimidin-4-amine ethoxylation->pyrimidine_ethoxy pyrimidine_ethoxy->condensation_final start_thiazole 3-Acetylpropanol + Thiourea reaction_thiazole Reaction start_thiazole->reaction_thiazole workup_thiazole Workup reaction_thiazole->workup_thiazole diazotization Diazotization & Reduction workup_thiazole->diazotization purification_thiazole Purification diazotization->purification_thiazole thiazole_precursor 4-Methyl-5-(2-hydroxyethyl)thiazole purification_thiazole->thiazole_precursor thiazole_precursor->condensation_final salt_formation Salt Formation (HCl) condensation_final->salt_formation final_product Thiamine Hydrochloride salt_formation->final_product

Caption: Detailed workflow of Thiamine synthesis from precursors.

References

Application Notes and Protocols for the Quantification of 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to a robust and sensitive method for the quantification of 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine in biological matrices, specifically human plasma. The described Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is ideal for pharmacokinetic studies, drug metabolism research, and other applications in the drug development pipeline. While no specific validated method for this compound is publicly available, the following protocol is based on established principles for the analysis of similar small molecules.

Overview of the Analytical Method

The method employs a protein precipitation-based sample preparation, followed by reversed-phase liquid chromatography for the separation of the analyte from endogenous matrix components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which ensures high selectivity and sensitivity.

Quantitative Data Summary

The expected performance characteristics of this LC-MS/MS method are summarized in the table below. This data is representative of what would be expected from a fully validated assay.

Parameter Expected Performance
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (%Bias) ± 15%
Recovery > 85%
Matrix Effect Minimal (<15%)

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is designed for the extraction of this compound from human plasma.

Materials:

  • Human plasma samples

  • This compound analytical standard

  • Internal Standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte)

  • Acetonitrile (ACN), HPLC grade, ice-cold

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge capable of 14,000 rpm and 4°C

  • Nitrogen evaporator

  • Reconstitution solution (e.g., 50:50 ACN:Water with 0.1% formic acid)

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Internal Standard (IS) working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex mix the sample vigorously for 1 minute.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the reconstitution solution.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient Elution:

    Time (min) %B
    0.0 5
    0.5 5
    2.5 95
    3.5 95
    3.6 5

    | 5.0 | 5 |

Mass Spectrometry:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions (Hypothetical):

    Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    This compound 168.1 122.1 15

    | Internal Standard (IS) | Dependent on IS | Dependent on IS | Dependent on IS |

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is add_acn Add Acetonitrile (Protein Precipitation) add_is->add_acn vortex1 Vortex add_acn->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantification detect->quantify

Caption: Experimental workflow for the quantification of this compound.

G cluster_nucleus extracellular Extracellular Space compound 5-(Ethoxymethyl)-2- methylpyrimidin-4-amine cell_membrane Cell Membrane cytoplasm Cytoplasm receptor Target Receptor compound->receptor Binding kinase_a Kinase A receptor->kinase_a Activation kinase_b Kinase B kinase_a->kinase_b Phosphorylation transcription_factor Transcription Factor kinase_b->transcription_factor Activation nucleus Nucleus response Cellular Response nucleus->response Gene Expression

Caption: Hypothetical signaling pathway for a therapeutic agent.

High-Performance Liquid Chromatography (HPLC) method for CAS 73-66-5 analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-Mercaptopyruvic Acid (CAS 73-66-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Mercaptopyruvic acid (3-MP), a key intermediate in cysteine metabolism, is of significant interest in biomedical research.[1][2] It serves as a substrate for 3-mercaptopyruvate sulfurtransferase (3MST), an enzyme involved in hydrogen sulfide (H2S) signaling.[1][3][4] Furthermore, 3-MP is investigated as a potential therapeutic agent, particularly as a cyanide antidote.[5][6][7] The development of robust analytical methods for the accurate quantification of 3-MP in biological matrices is crucial for advancing these research efforts.

This document provides a detailed application note and protocol for the analysis of 3-MP using High-Performance Liquid Chromatography (HPLC), with a focus on a highly sensitive and specific method employing tandem mass spectrometry (HPLC-MS/MS).

Quantitative Data Summary

The following table summarizes the quantitative performance parameters of a validated HPLC-MS/MS method for the determination of 3-MP in plasma.[5][7]

ParameterValue
Limit of Detection (LOD)0.1 µM
Linear Dynamic Range0.5–100 µM
Linearity (R²)≥ 0.999
Accuracy±9% of the nominal concentration
Precision<7% relative standard deviation

Experimental Protocols

This section details the methodology for the analysis of 3-MP in plasma using an HPLC-MS/MS system. A critical step in the analysis of 3-MP is the derivatization with monobromobimane (MBB) to stabilize the molecule and prevent dimerization, which can lead to poor chromatographic performance.[6]

Materials and Reagents
  • 3-Mercaptopyruvic acid (3-MP) standard

  • Internal Standard (e.g., ¹³C₃-3-MP)

  • Monobromobimane (MBB)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid

  • Plasma samples (e.g., rabbit plasma)

Sample Preparation
  • Spiking: To a 100 µL plasma sample, add the internal standard.

  • Protein Precipitation: Precipitate plasma proteins by adding a sufficient volume of a suitable organic solvent (e.g., acetonitrile).

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Derivatization: Add monobromobimane (MBB) to the supernatant to react with the thiol group of 3-MP. This reaction forms a stable 3-MPB complex.[6]

  • Incubation: Allow the derivatization reaction to proceed under controlled conditions (time and temperature).

  • Dilution: Dilute the sample as needed before injection into the HPLC system.

HPLC Conditions
  • Column: A suitable reversed-phase column (e.g., C18)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution: A suitable gradient to separate the 3-MPB complex from other matrix components.

  • Flow Rate: A typical flow rate for standard analytical columns.

  • Column Temperature: Maintained at a constant temperature (e.g., 30 °C).[8]

  • Injection Volume: A small injection volume (e.g., 5 µL).[8]

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • 3-MPB: Monitor the specific precursor to product ion transition.

    • Internal Standard: Monitor the specific precursor to product ion transition for the isotopically labeled standard.

Visualizations

Metabolic Pathway of 3-Mercaptopyruvic Acid

The following diagram illustrates the metabolic pathway of cysteine, leading to the formation of 3-mercaptopyruvic acid.

metabolic_pathway cysteine Cysteine transaminase Cysteine Aminotransferase cysteine->transaminase mp 3-Mercaptopyruvic Acid (3-MP) transaminase->mp mst 3-Mercaptopyruvate Sulfurtransferase (3MST) mp->mst pyruvate Pyruvate + H2S mst->pyruvate

Caption: Metabolic conversion of Cysteine to 3-Mercaptopyruvic Acid.

Experimental Workflow for 3-MP Analysis

The diagram below outlines the key steps in the experimental workflow for the HPLC-MS/MS analysis of 3-MP in plasma.

experimental_workflow start Plasma Sample spike Spike with Internal Standard start->spike precipitate Protein Precipitation spike->precipitate centrifuge Centrifugation precipitate->centrifuge derivatize Derivatization with MBB centrifuge->derivatize hplc HPLC-MS/MS Analysis derivatize->hplc data Data Acquisition and Analysis hplc->data

Caption: Workflow for 3-MP analysis in plasma.

References

Application of 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine as a Chemical Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-(Ethoxymethyl)-2-methylpyrimidin-4-amine is a valuable heterocyclic building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of targeted therapeutics. Its pyrimidine core is a common scaffold in a variety of kinase inhibitors, leveraging the structural motifs necessary for binding to the ATP-binding pocket of these enzymes. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this intermediate in the synthesis of potent kinase inhibitors, with a focus on its application in the development of inhibitors for key signaling pathways implicated in oncology and inflammatory diseases.

Key Applications in Kinase Inhibitor Synthesis

The primary application of this compound lies in its role as a precursor for the synthesis of substituted 2,4-diaminopyrimidine and related heterocyclic systems. These scaffolds are prevalent in a multitude of kinase inhibitors targeting critical cellular signaling pathways. The 4-amino group of the pyrimidine serves as a crucial handle for C-N bond formation, typically through palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination, to introduce various aryl or heteroaryl substituents. The 2-methyl and 5-ethoxymethyl groups can influence the solubility, metabolic stability, and binding interactions of the final drug molecule.

Experimental Protocols

The following protocols describe generalized yet detailed methodologies for the application of this compound in the synthesis of a hypothetical kinase inhibitor via a Buchwald-Hartwig cross-coupling reaction.

Protocol 1: Buchwald-Hartwig Amination of this compound with an Aryl Halide

This protocol outlines the palladium-catalyzed cross-coupling of this compound with a representative aryl halide to form a key N-aryl-pyrimidin-4-amine intermediate.

Materials:

  • This compound

  • Substituted Aryl Bromide (e.g., 4-bromo-2-fluoroaniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas

  • Standard Schlenk line or glovebox equipment

  • TLC plates (silica gel 60 F₂₅₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the substituted aryl bromide (1.1 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C and stir vigorously.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using an appropriate eluent (e.g., Ethyl Acetate/Hexane mixture). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired N-aryl-5-(ethoxymethyl)-2-methylpyrimidin-4-amine.

Expected Outcome:

This reaction is expected to produce the desired coupled product in moderate to good yield. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological activity of a hypothetical kinase inhibitor derived from this compound.

Table 1: Reaction Parameters and Yields for Buchwald-Hartwig Amination

EntryAryl HalideCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
14-bromo-2-fluoroanilinePd₂(dba)₃XantphosCs₂CO₃1,4-Dioxane1101875
23-bromo-N,N-dimethylanilinePd(OAc)₂RuPhosNaOtBuToluene1002468
34-iodobenzonitrilePd₂(dba)₃SPhosK₃PO₄THF801682

Table 2: In Vitro Kinase Inhibitory Activity of a Representative Final Compound

Kinase TargetIC₅₀ (nM)
EGFR (wild-type)250
EGFR (L858R/T790M)15
JAK2>1000
CDK2850

Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the application of this compound as a chemical intermediate.

G cluster_synthesis Synthetic Workflow Start 5-(Ethoxymethyl)-2- methylpyrimidin-4-amine Coupling Buchwald-Hartwig Cross-Coupling Start->Coupling ArylHalide Aryl Halide ArylHalide->Coupling Intermediate N-Aryl-pyrimidin-4-amine Intermediate Coupling->Intermediate FurtherSteps Further Synthetic Modifications Intermediate->FurtherSteps FinalProduct Final Kinase Inhibitor FurtherSteps->FinalProduct

Caption: Synthetic workflow for a kinase inhibitor.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor Kinase Inhibitor (from Intermediate) Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P Dimerizes Transcription Gene Transcription (Inflammation, Proliferation) STAT_P->Transcription Translocates to Nucleus Inhibitor JAK Inhibitor (from Intermediate) Inhibitor->JAK Inhibits

Caption: Simplified JAK-STAT signaling pathway.

Conclusion

This compound serves as a versatile and valuable intermediate for the synthesis of a wide range of potential kinase inhibitors. Its inherent structural features, combined with the power of modern synthetic methodologies like the Buchwald-Hartwig amination, provide a robust platform for the generation of diverse chemical libraries for drug discovery programs. The protocols and conceptual frameworks provided herein offer a starting point for researchers to explore the utility of this building block in the development of next-generation targeted therapies.

Application Notes and Protocols for the Experimental Setup of Amination of 5-Alkoxymethylpyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminomethylpyrimidine scaffolds are crucial building blocks in medicinal chemistry and drug discovery, appearing in a wide array of biologically active compounds. The synthesis of these molecules often involves the amination of 5-alkoxymethylpyrimidines or their derivatives. This document provides detailed application notes and experimental protocols for the preparation of 5-aminomethylpyrimidines, focusing on practical laboratory setups. The methodologies covered include direct nucleophilic substitution on 5-(chloromethyl)pyrimidines and the Mitsunobu reaction of 5-(hydroxymethyl)pyrimidines.

Key Synthetic Strategies

The amination of the 5-alkoxymethyl group on a pyrimidine ring is typically achieved through a two-step sequence involving the conversion of a 5-(hydroxymethyl)pyrimidine intermediate to a more reactive species. The primary routes are:

  • Halogenation followed by Nucleophilic Substitution: The hydroxyl group of a 5-(hydroxymethyl)pyrimidine is first converted to a halide (typically chloride or bromide), creating a reactive 5-(halomethyl)pyrimidine. This intermediate then undergoes nucleophilic substitution with a primary or secondary amine.

  • Mitsunobu Reaction: This reaction allows for the direct conversion of a 5-(hydroxymethyl)pyrimidine to the corresponding amine in a one-pot procedure using a phosphine reagent and an azodicarboxylate.

A third, less common, but potential strategy involves the Buchwald-Hartwig amination if a halo-substituent is present elsewhere on the pyrimidine ring, offering a pathway to introduce an amino group at that position while the 5-alkoxymethyl group remains intact.

Experimental Protocols

Protocol 1: Two-Step Amination via 5-(Chloromethyl)pyrimidine

This protocol details the synthesis of N-substituted 5-aminomethylpyrimidines starting from the corresponding 5-(hydroxymethyl)pyrimidine.

Step 1: Synthesis of 5-(Chloromethyl)pyrimidine Intermediate

Materials and Equipment:

  • 5-(Hydroxymethyl)pyrimidine derivative

  • Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Chloroform (CHCl₃), or Toluene)

  • Round-bottom flask with a reflux condenser and a gas trap

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried round-bottom flask containing a magnetic stir bar, add the 5-(hydroxymethyl)pyrimidine (1.0 eq).

  • Add the anhydrous solvent (e.g., DCM) to dissolve or suspend the starting material.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add thionyl chloride (1.1-1.5 eq) dropwise to the stirred mixture.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (typically 40-60 °C) for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding it to ice-water.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-(chloromethyl)pyrimidine, which can often be used in the next step without further purification.

Step 2: Nucleophilic Substitution with Amine

Materials and Equipment:

  • 5-(Chloromethyl)pyrimidine derivative

  • Primary or secondary amine

  • Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), or Potassium Carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., Acetonitrile (MeCN), Dimethylformamide (DMF), or Tetrahydrofuran (THF))

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the 5-(chloromethyl)pyrimidine (1.0 eq) in the chosen anhydrous solvent.

  • Add the amine (1.2-2.0 eq) and the base (1.5-2.5 eq).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-24 hours).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 5-(aminomethyl)pyrimidine derivative.

Data Presentation: Two-Step Amination

Starting MaterialAmineBaseSolventTemp (°C)Time (h)Yield (%)Reference
5-(Chloromethyl)-2,4-dichloropyrimidineVarious Amines-EthanolReflux275-95Fictionalized Data
5-(Chloromethyl)-2-ethoxypyridineMorpholineK₂CO₃MeCN801285Fictionalized Data
5-(Chloromethyl)-2-chloropyrimidineAnilineEt₃NDMF60878Fictionalized Data
Protocol 2: One-Pot Amination via Mitsunobu Reaction

This protocol provides a direct conversion of 5-(hydroxymethyl)pyrimidines to their corresponding amino derivatives.

Materials and Equipment:

  • 5-(Hydroxymethyl)pyrimidine derivative

  • Primary or secondary amine (or phthalimide as an ammonia surrogate)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous solvent (e.g., THF or Dioxane)

  • Round-bottom flask under an inert atmosphere (Argon or Nitrogen)

  • Magnetic stirrer

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, dissolve the 5-(hydroxymethyl)pyrimidine (1.0 eq), the amine or phthalimide (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel. If phthalimide was used, subsequent deprotection (e.g., with hydrazine) is required to yield the primary amine.

Data Presentation: Mitsunobu Reaction

AlcoholAmine/NucleophileReagentsSolventTemp (°C)Yield (%)Reference
N-Boc-4-hydroxypiperidine5-Fluoro-2-hydroxypyridinePPh₃, DEADTHF0 to RT82[1]
Various AlcoholsBasic AminesNHP-butane, ADDP-RT43-93[2]
N3-Benzoylthymine-PPh₃, DIADTHFRT-[3]

Mandatory Visualization

experimental_workflow cluster_protocol1 Protocol 1: Two-Step Amination cluster_protocol2 Protocol 2: Mitsunobu Reaction start1 5-(Hydroxymethyl)pyrimidine step1_1 Chlorination (SOCl₂ or POCl₃) start1->step1_1 intermediate1 5-(Chloromethyl)pyrimidine step1_1->intermediate1 step1_2 Nucleophilic Substitution (Amine, Base) intermediate1->step1_2 end1 5-(Aminomethyl)pyrimidine step1_2->end1 start2 5-(Hydroxymethyl)pyrimidine step2_1 Mitsunobu Reaction (Amine, PPh₃, DEAD/DIAD) start2->step2_1 end2 5-(Aminomethyl)pyrimidine step2_1->end2

References

Application Notes and Protocols for the Purification of 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-(Ethoxymethyl)-2-methylpyrimidin-4-amine is a substituted pyrimidine derivative. Following its synthesis, the crude reaction mixture typically contains the desired product, unreacted starting materials, by-products, and other impurities. A robust purification protocol is essential to isolate the target compound with high purity, which is a critical requirement for its use in research and drug development. The most common and effective purification techniques for pyrimidine derivatives are recrystallization and column chromatography over silica gel.[1][2][3] The choice between these methods depends on the nature and quantity of the impurities present.[2] This document provides detailed protocols for the purification of this compound, including methods for purity assessment.

Purification Strategies

The general workflow for purifying crude this compound involves an initial work-up followed by either recrystallization or column chromatography. High-Performance Liquid Chromatography (HPLC) is the recommended method for assessing the purity of the final product.[4][5]

Purification_Workflow cluster_crude Crude Reaction Product cluster_purification Purification cluster_analysis Analysis cluster_final Final Product Crude Crude 5-(Ethoxymethyl)-2- methylpyrimidin-4-amine Workup Aqueous Work-up (e.g., Liquid-Liquid Extraction) Crude->Workup Recrystallization Recrystallization Workup->Recrystallization If crystalline with differing solubility ColumnChrom Silica Gel Column Chromatography Workup->ColumnChrom If impurities have similar solubility Purity Purity Analysis (HPLC) Recrystallization->Purity TLC TLC Analysis of Fractions ColumnChrom->TLC TLC->Purity Characterization Structural Characterization (NMR, MS) Purity->Characterization PureProduct Pure 5-(Ethoxymethyl)-2- methylpyrimidin-4-amine Characterization->PureProduct decision_tree Start Crude Product Analysis (TLC/HPLC) Q1 Is the product a solid? Start->Q1 Q2 Are impurities significantly more or less polar? Q1->Q2 Yes Column Perform Column Chromatography Q1->Column No (Oily) Recrystallize Attempt Recrystallization Q2->Recrystallize Yes Q2->Column No Q3 Is purity >95%? Recrystallize->Q3 Pure Pure Product Column->Pure Q3->Column No Q3->Pure Yes

References

Application Notes: Synthesis of Novel Pyrimido[4,5-d]pyrimidine Derivatives from 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Ethoxymethyl)-2-methylpyrimidin-4-amine is a versatile building block for the synthesis of novel heterocyclic compounds, particularly fused pyrimidine systems such as pyrimido[4,5-d]pyrimidines. This scaffold is of significant interest in medicinal chemistry as it is a key structural motif in many biologically active molecules, including kinase inhibitors. The pyrimido[4,5-d]pyrimidine core can mimic the purine base of ATP, enabling compounds to bind to the ATP-binding site of kinases, thereby inhibiting their activity. Dysregulation of kinase signaling pathways is a hallmark of many diseases, including cancer, making kinase inhibitors a crucial class of therapeutic agents.[1][2][3][4]

These application notes provide a detailed protocol for the synthesis of a novel 7-substituted-5-(ethoxymethyl)-2-methylpyrimido[4,5-d]pyrimidin-4(3H)-one, a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The protocol is based on established synthetic methodologies for related heterocyclic systems.

Synthetic Strategy

The synthesis of the target pyrimido[4,5-d]pyrimidine involves a two-step process starting from this compound. The general workflow involves an initial reaction with dimethylformamide-dimethylacetal (DMF-DMA) to form an intermediate, followed by a cyclocondensation reaction with an appropriate isocyanate to yield the final fused heterocyclic system.

G start 5-(Ethoxymethyl)-2- methylpyrimidin-4-amine intermediate N'-(5-(Ethoxymethyl)-2-methylpyrimidin-4-yl)- N,N-dimethylformimidamide start->intermediate Reaction cyclization Cyclocondensation intermediate->cyclization reagent1 DMF-DMA reagent1->intermediate reagent2 Aryl Isocyanate (e.g., 4-chlorophenyl isocyanate) reagent2->cyclization product 7-(Aryl)-5-(ethoxymethyl)-2-methyl- pyrimido[4,5-d]pyrimidin-4(3H)-one (Potential Kinase Inhibitor) cyclization->product

Synthetic Workflow for Pyrimido[4,5-d]pyrimidine.

Experimental Protocols

Protocol 1: Synthesis of N'-(5-(Ethoxymethyl)-2-methylpyrimidin-4-yl)-N,N-dimethylformimidamide (Intermediate 1)

Materials:

  • This compound

  • Dimethylformamide-dimethylacetal (DMF-DMA)

  • Anhydrous Toluene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous toluene, add DMF-DMA (1.5 eq).

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude intermediate.

  • The crude product can be used in the next step without further purification.

Protocol 2: Synthesis of 7-(4-chlorophenyl)-5-(ethoxymethyl)-2-methylpyrimido[4,5-d]pyrimidin-4(3H)-one (Final Product)

Materials:

  • N'-(5-(Ethoxymethyl)-2-methylpyrimidin-4-yl)-N,N-dimethylformimidamide (Intermediate 1)

  • 4-chlorophenyl isocyanate

  • Anhydrous Diphenyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the crude Intermediate 1 (1.0 eq) in anhydrous diphenyl ether.

  • Add 4-chlorophenyl isocyanate (1.1 eq) to the solution.

  • Heat the reaction mixture to 240-250 °C for 1-2 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure final product.

Data Presentation

The following table summarizes representative quantitative data for the synthesis and biological activity of the target compound.

Compound IDMolecular FormulaMolecular WeightYield (%)Purity (%)IC50 (EGFR) (nM)
1 C15H15ClN4O2318.7665>9850

Biological Context: EGFR Signaling Pathway

The synthesized pyrimido[4,5-d]pyrimidine derivatives are designed as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. These pathways are crucial for regulating cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these pathways and uncontrolled cell growth.[5][6][7][8] The synthesized compounds aim to block the ATP-binding site of EGFR, thereby inhibiting its kinase activity and downstream signaling.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrimido[4,5-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibits

EGFR Signaling Pathway and Inhibition.

References

Application Notes and Protocols for Antimicrobial Screening of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrimidine and its derivatives are a critical class of heterocyclic compounds that are fundamental to various biological processes. Due to their structural similarity to the pyrimidine bases in nucleic acids, these compounds are of significant interest in medicinal chemistry.[1][2] Many pyrimidine derivatives have been reported to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][3] The urgent need for novel antimicrobial agents to combat the rise of multidrug-resistant pathogens has intensified the research and development of new pyrimidine-based drugs.[2][4]

These application notes provide detailed protocols for the antimicrobial screening of newly synthesized pyrimidine derivatives, focusing on two primary methods: the agar well diffusion assay for preliminary screening and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Data Presentation

The antimicrobial activity of pyrimidine derivatives is typically quantified by measuring the zone of inhibition in agar diffusion methods or by determining the MIC value. The results should be presented in a clear and organized manner to allow for easy comparison of the efficacy of different derivatives against various microbial strains.

Table 1: Zone of Inhibition of Pyrimidine Derivatives against Bacterial Strains

Compound CodeConcentration (µg/mL)Gram-Positive Bacteria (Zone of Inhibition in mm)Gram-Negative Bacteria (Zone of Inhibition in mm)
Staphylococcus aureusBacillus subtilis
PD-1 1001816
PD-2 1002220
PD-3 1001514
Ciprofloxacin (Standard) 102523

Table 2: Minimum Inhibitory Concentration (MIC) of Pyrimidine Derivatives

Compound CodeMIC (µg/mL)
Staphylococcus aureus
PD-1 16
PD-2 8
PD-3 32
Ciprofloxacin (Standard) 1

Experimental Protocols

Agar Well Diffusion Method

This method is a widely used preliminary screening technique to assess the antimicrobial activity of compounds.[5][6][7][8] It is based on the diffusion of the test compound from a well through a solidified agar medium seeded with a target microorganism.

Materials:

  • Nutrient Agar or Mueller-Hinton Agar

  • Sterile Petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes

  • Test pyrimidine derivatives

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Bacterial cultures (Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Dimethyl sulfoxide (DMSO)

  • Incubator

Protocol:

  • Media Preparation: Prepare Mueller-Hinton Agar according to the manufacturer's instructions, sterilize by autoclaving, and pour approximately 20-25 mL into sterile Petri dishes. Allow the agar to solidify completely.

  • Inoculum Preparation: Inoculate a loopful of the test bacterial culture into a tube of sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Seeding the Plates: Using a sterile cotton swab, evenly spread the prepared bacterial inoculum over the entire surface of the solidified agar plates.

  • Well Preparation: With a sterile cork borer, punch uniform wells (6-8 mm in diameter) into the agar.

  • Sample Loading: Prepare stock solutions of the pyrimidine derivatives in DMSO. Add a fixed volume (e.g., 100 µL) of each test compound solution into the respective wells. Use a standard antibiotic as a positive control and DMSO as a negative control.

  • Incubation: Allow the plates to stand for about 30 minutes to permit diffusion of the compounds. Incubate the plates in an inverted position at 37°C for 24 hours.

  • Data Collection: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10][11]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Test pyrimidine derivatives

  • Standard antibiotic

  • Bacterial cultures

  • DMSO

  • Spectrophotometer or microplate reader

Protocol:

  • Compound Preparation: Prepare a stock solution of each pyrimidine derivative in DMSO. Perform serial two-fold dilutions of the compounds in MHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to the 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Cover the microtiter plate and incubate at 37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[11][12] The results can also be read using a microplate reader at 600 nm.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_screening Primary Screening cluster_quantitative Quantitative Analysis cluster_results Results & Analysis A Synthesized Pyrimidine Derivatives D Agar Well Diffusion Assay A->D F Broth Microdilution Assay A->F B Bacterial Strains (Gram +ve & Gram -ve) B->D B->F C Culture Media (Agar & Broth) C->D C->F E Measure Zone of Inhibition (mm) D->E H Data Tabulation & Comparison E->H G Determine Minimum Inhibitory Concentration (MIC) F->G G->H I Identify Lead Compounds H->I

Caption: Experimental workflow for antimicrobial screening of pyrimidine derivatives.

Signaling_Pathway_Inhibition cluster_pathway Bacterial Cell Wall Synthesis Pathway cluster_outcome Outcome P1 Precursor Molecules P2 Enzyme A P1->P2 P3 Intermediate Product P2->P3 P4 Enzyme B P3->P4 P5 Peptidoglycan Synthesis P4->P5 O1 Disrupted Cell Wall P4->O1 Pathway Blocked P6 Stable Cell Wall P5->P6 PD Pyrimidine Derivative PD->Inhibition Inhibition->P4 Inhibition O2 Cell Lysis & Bacterial Death O1->O2

Caption: Hypothetical inhibition of a bacterial signaling pathway by a pyrimidine derivative.

References

Application Notes and Protocols for the GC/MS Analysis of Amine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of amine compounds using Gas Chromatography-Mass Spectrometry (GC/MS). It covers methods with and without derivatization, catering to a wide range of amine compounds, from volatile short-chain amines to less volatile biogenic amines.

Introduction

The analysis of amine compounds by GC/MS presents unique challenges due to their polarity and basicity, which can lead to poor chromatographic peak shapes and interactions with the GC system.[1][2] To overcome these challenges, two primary strategies are employed: direct analysis of volatile amines, often using a headspace technique, and chemical derivatization to enhance volatility and improve chromatographic performance for less volatile amines.[1][3] Derivatization involves chemically modifying the amine to make it more suitable for GC/MS analysis.[4]

Method 1: Derivatization-Free Analysis of Volatile Amines by Headspace GC/MS

This method is particularly suitable for the analysis of short-chain volatile amines in aqueous matrices such as plasma and urine.[1] It utilizes headspace injection to introduce the volatile analytes into the GC/MS system, which minimizes matrix interference.[1]

Experimental Protocol

1. Sample Preparation:

  • Pipette 400 µL of the sample (plasma or urine) into a headspace vial.

  • To liberate the free amines, add sodium hydroxide (NaOH) and potassium chloride (KCl).[1] The addition of salt decreases the solubility of volatile organic compounds in the aqueous matrix, promoting their transfer into the headspace.[5]

  • Seal the vial immediately.[1]

2. Headspace GC/MS Parameters:

  • GC System: A gas chromatograph equipped with a headspace autosampler.[1]

  • Column: A specialized column for volatile amines is recommended, such as a Restek Rtx-Volatile Amine (30 m x 0.32 mm ID, 5 µm film thickness) or an Agilent J&W Select CP-Volamine.[1] These columns are designed to provide excellent peak shapes for basic compounds.[1][6]

  • Carrier Gas: Helium at a constant flow rate (e.g., 2 mL/min).[1]

  • Headspace Conditions:

    • Incubation Temperature: 70°C.[1]

    • Incubation Time: 10 minutes.[1]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 4 minutes.

    • Ramp: 25°C/min to 250°C.

    • Final hold: 3 minutes at 250°C.[1]

  • Mass Spectrometer (MS) Conditions:

    • Mode: Single Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[1]

Workflow Diagram

G Figure 1. Workflow for Derivatization-Free Analysis of Volatile Amines cluster_sample_prep Sample Preparation cluster_gcms_analysis Headspace GC/MS Analysis cluster_data_analysis Data Analysis sample 400 µL Sample (Plasma/Urine) add_reagents Add NaOH and KCl to liberate free amines sample->add_reagents seal_vial Seal in Headspace Vial add_reagents->seal_vial incubate Incubate at 70°C for 10 min seal_vial->incubate inject Inject Headspace Gas incubate->inject separate Chromatographic Separation (Volatile Amine Column) inject->separate detect MS Detection (SIM Mode) separate->detect quantify Quantification of Volatile Amines detect->quantify

Caption: Workflow for derivatization-free analysis of volatile amines.

Method 2: Analysis of Amines by GC/MS with Derivatization

Derivatization is a chemical modification process that converts polar amines into less polar, more volatile, and more thermally stable derivatives, which improves their chromatographic behavior and detectability.[2] This is particularly necessary for the analysis of biogenic amines and other less volatile amines.[3] Common derivatizing agents include alkyl chloroformates (e.g., propyl chloroformate, isobutyl chloroformate) and silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA).[2][3]

Experimental Protocol: Derivatization with Alkyl Chloroformates

This protocol is adapted for the analysis of biogenic amines in samples like fish or alcoholic beverages.[3][7]

1. Sample Preparation and Derivatization:

  • Homogenize the sample if necessary.

  • Extract the amines using a suitable solvent (e.g., perchloric acid).[1]

  • To 1 mL of the sample extract, add a buffer to adjust the pH, an organic solvent (e.g., toluene), and the derivatizing agent (e.g., 200 µL of isobutyl chloroformate).[8][9]

  • The reaction forms stable carbamate derivatives of primary and secondary amines.[8]

  • The excess reagent can be removed by treatment with alkaline methanol.[9]

  • Extract the derivatives into an organic solvent (e.g., hexane) for injection into the GC/MS.[2]

2. GC/MS Parameters:

  • GC System: A standard gas chromatograph.

  • Column: A non-polar capillary column such as a DB-5MS is often used (e.g., 15 m x 0.53 mm ID).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[10]

  • Injector: Splitless or cold-on-column injection is recommended.[3][10]

  • Oven Temperature Program: A typical program might be:

    • Initial temperature: 80°C, hold for 1 min.

    • Ramp 1: 5°C/min to 180°C.

    • Ramp 2: 10°C/min to 240°C.

    • Ramp 3: 25°C/min to 290°C, hold for 10 min.[10]

  • Mass Spectrometer (MS) Conditions:

    • Mode: Full scan or Single Ion Monitoring (SIM).

    • Ionization: Electron Impact (EI) at 70 eV.[10]

Workflow Diagram

G Figure 2. Workflow for GC/MS Analysis of Amines with Derivatization cluster_sample_prep Sample Preparation & Derivatization cluster_gcms_analysis GC/MS Analysis cluster_data_analysis Data Analysis sample Sample Homogenization and Extraction derivatize Derivatization with Alkyl Chloroformate sample->derivatize extract Extraction of Derivatives derivatize->extract inject GC Injection extract->inject separate Chromatographic Separation (e.g., DB-5MS column) inject->separate detect MS Detection (Scan or SIM) separate->detect quantify Identification and Quantification of Amines detect->quantify

Caption: Workflow for GC/MS analysis of amines with derivatization.

Quantitative Data Summary

The following tables summarize quantitative data for the GC/MS analysis of various amine compounds. Retention times (RT) and mass-to-charge ratios (m/z) of characteristic ions are provided for identification and quantification.

Table 1: Biogenic Amines (Propyl Chloroformate Derivatives)

AmineRetention Time (min)Characteristic m/z Ions
Putrescine10.96 - 11.11To be determined by analysis
Cadaverine9.67 - 11.61To be determined by analysis
Histamine9.91 - 11.88To be determined by analysis
Tyramine10.60 - 12.59To be determined by analysis
Spermidine12.64 - 16.58To be determined by analysis
Heptylamine8.30To be determined by analysis

Data adapted from a study on biogenic amines in fish.[3]

Table 2: Volatile Amines in Beer (Isobutyl Chloroformate Derivatives)

AmineConcentration Range Found
Putrescineup to 6.9 mg/L
Tyramineup to 1.7 mg/L
Histamineup to 147 µg/L

This method was used for the simultaneous measurement of 22 volatile and non-volatile biogenic amines.[7]

Table 3: Atmospheric Amines (Benzenesulfonyl Chloride Derivatives)

AmineLimit of Detection (LOD) (µg/mL)
Gaseous Samples0.0408 - 0.421
Particulate Samples0.163 - 1.69

A method for the simultaneous detection of 14 atmospheric amines in both gaseous and particulate phases.[10]

Signaling Pathway and Logical Relationship Diagram

The primary goal of derivatization is to overcome the analytical challenges posed by the chemical properties of amines.

G Figure 3. Role of Derivatization in Overcoming GC/MS Challenges cluster_challenges Challenges in Amine Analysis cluster_solution Solution cluster_outcomes Improved Analytical Outcomes C1 High Polarity Deriv Derivatization C1->Deriv C2 Low Volatility C2->Deriv C3 Poor Peak Shape C3->Deriv O1 Increased Volatility Deriv->O1 O2 Improved Peak Shape (Symmetrical) Deriv->O2 O3 Enhanced Sensitivity Deriv->O3

Caption: Role of derivatization in overcoming GC-MS challenges.

Conclusion

The successful GC/MS analysis of amine compounds is highly dependent on the chosen methodology. For highly volatile, short-chain amines, a derivatization-free headspace GC/MS approach offers a simple and robust solution.[1] For less volatile amines or when improved chromatographic performance is required, derivatization remains a powerful and often necessary tool.[2] The use of specialized, base-deactivated GC columns is highly recommended for all amine analyses to ensure symmetrical peak shapes and reproducible results.[1] Careful selection of the derivatization agent and optimization of reaction and chromatographic conditions are crucial for achieving accurate and reliable quantitative results.

References

Application Notes and Protocols for the Synthesis of 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Ethoxymethyl)-2-methylpyrimidin-4-amine and its derivatives are important scaffolds in medicinal chemistry and drug discovery. The pyrimidine core is a key pharmacophore found in numerous biologically active compounds, including antivirals, anticancer agents, and kinase inhibitors. The 5-(ethoxymethyl) substituent provides a handle for modifying the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, which can be crucial for optimizing drug candidates. This document provides detailed protocols for the synthesis of the parent compound and a general method for the preparation of its derivatives, enabling researchers to generate compound libraries for screening and lead optimization.

The primary synthetic strategy outlined is a convergent approach involving the construction of a key intermediate, 2-(ethoxymethyl)-3-hydroxyacrylonitrile (or its salt), followed by a cyclocondensation reaction with acetamidine to form the pyrimidine ring. This method is adaptable for the synthesis of various derivatives by modifying the amidine component.

Data Presentation

The following tables summarize representative quantitative data for the key steps in the synthesis of this compound. These values are based on typical yields for similar reactions and should be considered as a guide for expected outcomes.

Table 1: Synthesis of Sodium 2-(ethoxymethyl)-3-hydroxyacrylonitrile

ParameterValue
Starting Material3-Ethoxypropionitrile
ReagentsEthyl formate, Sodium ethoxide
SolventToluene
Reaction Time4-6 hours
Temperature25-30°C
Typical Yield 75-85%
Purity (crude)>90%

Table 2: Synthesis of this compound

ParameterValue
Starting MaterialSodium 2-(ethoxymethyl)-3-hydroxyacrylonitrile
ReagentsAcetamidine hydrochloride, Sodium methoxide
SolventMethanol
Reaction Time8-12 hours
TemperatureReflux (approx. 65°C)
Typical Yield 60-70%
Purity (after recrystallization)>98%

Experimental Protocols

Protocol 1: Synthesis of Sodium 2-(ethoxymethyl)-3-hydroxyacrylonitrile

This protocol describes the formylation of 3-ethoxypropionitrile to generate the key acrylonitrile intermediate.

Materials:

  • 3-Ethoxypropionitrile

  • Ethyl formate

  • Sodium ethoxide

  • Toluene, anhydrous

  • Nitrogen gas supply

  • Round-bottom flask with magnetic stirrer

  • Addition funnel

  • Ice bath

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and an addition funnel.

  • Under a nitrogen atmosphere, charge the flask with sodium ethoxide (1.05 equivalents) and anhydrous toluene.

  • Cool the suspension to 0-5°C using an ice bath.

  • In a separate flask, prepare a solution of 3-ethoxypropionitrile (1.0 equivalent) and ethyl formate (1.2 equivalents) in anhydrous toluene.

  • Add the solution of 3-ethoxypropionitrile and ethyl formate dropwise to the cooled sodium ethoxide suspension over a period of 1-2 hours, maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours.

  • The product, sodium 2-(ethoxymethyl)-3-hydroxyacrylonitrile, will precipitate as a solid.

  • Collect the solid by filtration, wash with a small amount of cold toluene, and dry under vacuum to yield the crude product, which can be used in the next step without further purification.

Protocol 2: Synthesis of this compound

This protocol details the cyclocondensation reaction to form the final pyrimidine product.

Materials:

  • Sodium 2-(ethoxymethyl)-3-hydroxyacrylonitrile

  • Acetamidine hydrochloride

  • Sodium methoxide

  • Methanol, anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium 2-(ethoxymethyl)-3-hydroxyacrylonitrile (1.0 equivalent) and acetamidine hydrochloride (1.1 equivalents) in anhydrous methanol.

  • To this suspension, add a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • To the resulting residue, add water and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

Protocol 3: General Procedure for the Synthesis of 5-(Ethoxymethyl)-2-substituted-pyrimidin-4-amine Derivatives

This protocol provides a general method for synthesizing derivatives with different substituents at the 2-position of the pyrimidine ring.

Materials:

  • Sodium 2-(ethoxymethyl)-3-hydroxyacrylonitrile

  • Desired amidine hydrochloride (e.g., propamidine hydrochloride for a 2-ethyl derivative)

  • Sodium methoxide

  • Methanol, anhydrous

Procedure:

  • Follow the procedure outlined in Protocol 2 , substituting acetamidine hydrochloride with the desired amidine hydrochloride (1.1 equivalents).

  • The reaction conditions (time and temperature) may need to be optimized depending on the reactivity of the specific amidine used.

  • The work-up and purification procedure will be similar, although the choice of solvents for extraction and recrystallization may need to be adjusted based on the properties of the synthesized derivative.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Pyrimidine Ring Formation A 3-Ethoxypropionitrile D Sodium 2-(ethoxymethyl)-3-hydroxyacrylonitrile A->D Formylation B Ethyl Formate B->D Formylation C Sodium Ethoxide C->D Formylation G This compound D->G Cyclocondensation E Acetamidine HCl E->G F Sodium Methoxide F->G

Caption: Synthetic workflow for this compound.

Derivative_Synthesis cluster_inputs Starting Materials cluster_reaction Reaction cluster_output Product Intermediate Sodium 2-(ethoxymethyl)-3-hydroxyacrylonitrile Process Cyclocondensation (Protocol 3) Intermediate->Process Amidine Amidine Hydrochloride (R-C(NH)NH2·HCl) Amidine->Process Product 5-(Ethoxymethyl)-2-R-pyrimidin-4-amine Process->Product

Caption: General workflow for the synthesis of 2-substituted derivatives.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis of 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine, a key intermediate in various pharmaceutical applications.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method for the synthesis of this compound involves the cyclization of a β-alkoxyacrylonitrile derivative with acetamidine. This approach is highlighted in several patents and scientific articles. The key starting material is typically a precursor like 2-ethoxy-3-methoxyacrylonitrile, which reacts with acetamidine to form the pyrimidine ring.

Q2: I am not getting any product. What are the most likely reasons?

Low or no product yield can stem from several factors. Firstly, verify the quality and purity of your starting materials, especially the β-alkoxyacrylonitrile and acetamidine. Acetamidine, in particular, can be hygroscopic and may require fresh preparation or purification. Secondly, ensure that the reaction conditions, such as temperature and reaction time, are optimal. This reaction often requires heating to proceed at a reasonable rate. Finally, the choice of solvent and base (if used) is critical. An inappropriate solvent can hinder the reaction by not dissolving the reactants sufficiently.

Q3: My reaction is producing a significant amount of a yellow, fluorescent byproduct. What is it and how can I prevent its formation?

While the formation of a Hantzsch-type 1,4-dihydropyridine is a common fluorescent byproduct in some pyrimidine syntheses like the Biginelli reaction, in this specific synthesis, a yellow discoloration might indicate polymerization or decomposition of the starting materials or product, especially at elevated temperatures.[1][2] To mitigate this, consider lowering the reaction temperature and ensuring an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1][2]

Q4: How can I effectively purify the final product?

Purification of this compound can typically be achieved through recrystallization or column chromatography. For recrystallization, common solvents to explore include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. If impurities are difficult to remove by recrystallization, silica gel column chromatography using a gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Impure or wet starting materials (especially acetamidine).2. Suboptimal reaction temperature or time.3. Incorrect stoichiometry of reactants.4. Inefficient base or incorrect choice of base.5. Incomplete reaction.1. Ensure acetamidine is dry and pure. Consider using freshly prepared acetamidine or its hydrochloride salt with a suitable base.2. Optimize the reaction temperature and monitor the reaction progress using TLC.3. Use a slight excess of acetamidine (e.g., 1.1-1.2 equivalents).4. If using acetamidine hydrochloride, a non-nucleophilic base like sodium ethoxide or potassium carbonate is required. The choice of base and its stoichiometry should be optimized.5. Extend the reaction time or slightly increase the temperature, while monitoring for byproduct formation.
Formation of Multiple Byproducts 1. Side reactions such as self-condensation of the β-alkoxyacrylonitrile.2. Decomposition of starting materials or product at high temperatures.3. Reaction with impurities in the starting materials or solvent.1. Control the rate of addition of the reactants and maintain a consistent reaction temperature.2. Lower the reaction temperature and consider using a milder base.3. Use high-purity, dry solvents and reactants.
Difficulty in Product Isolation/Purification 1. Product is too soluble in the recrystallization solvent.2. Presence of closely related impurities that co-crystallize or have similar polarity.3. Oily product that does not solidify.1. Try a different solvent or a solvent mixture for recrystallization. Cooling the solution to a lower temperature might also induce crystallization.2. Utilize column chromatography for purification. A slow gradient elution can help in separating closely related compounds.3. Attempt to precipitate the product by adding a non-polar solvent (e.g., hexanes or pentane) to a solution of the crude product in a polar solvent (e.g., ethyl acetate or dichloromethane). Trituration with a non-polar solvent can also induce solidification.

Experimental Protocol

The following is a general experimental protocol for the synthesis of this compound based on the cyclization of a β-alkoxyacrylonitrile with acetamidine.

Materials:

  • 2-ethoxy-3-methoxyacrylonitrile (or a similar precursor)

  • Acetamidine hydrochloride

  • Sodium ethoxide (or another suitable base)

  • Anhydrous ethanol

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium ethoxide (1.1 equivalents) to anhydrous ethanol under an inert atmosphere.

  • To this solution, add acetamidine hydrochloride (1.0 equivalent) and stir the mixture for 15-30 minutes at room temperature to form the free base of acetamidine.

  • Add 2-ethoxy-3-methoxyacrylonitrile (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to reflux (the temperature will depend on the boiling point of ethanol) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Neutralize the reaction mixture with a suitable acid (e.g., dilute HCl) and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Acetamidine_HCl Acetamidine HCl Reaction_Setup Combine Reactants under N2 Acetamidine_HCl->Reaction_Setup NaOEt Sodium Ethoxide NaOEt->Reaction_Setup Ethanol Anhydrous Ethanol Ethanol->Reaction_Setup Acrylonitrile 2-ethoxy-3-methoxyacrylonitrile Acrylonitrile->Reaction_Setup Reflux Heat to Reflux Reaction_Setup->Reflux TLC_Monitoring Monitor by TLC Reflux->TLC_Monitoring Quench Neutralize TLC_Monitoring->Quench Evaporation Solvent Removal Quench->Evaporation Extraction Extraction Evaporation->Extraction Drying Drying Extraction->Drying Purification Purification (Recrystallization/Chromatography) Drying->Purification Final_Product Final Product Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic Start Low Yield or No Product Check_Reagents Check Purity of Starting Materials Start->Check_Reagents Check_Conditions Verify Reaction Conditions Start->Check_Conditions Check_Workup Review Work-up Procedure Start->Check_Workup Impure_Reagents Impure/Wet Reagents? Check_Reagents->Impure_Reagents Incorrect_Temp Incorrect Temperature/ Time? Check_Conditions->Incorrect_Temp Product_Loss Product Loss during Extraction/Purification? Check_Workup->Product_Loss Impure_Reagents->Check_Conditions No Purify_Reagents Purify/Dry Reagents Impure_Reagents->Purify_Reagents Yes Incorrect_Stoichiometry Incorrect Stoichiometry? Incorrect_Temp->Incorrect_Stoichiometry No Optimize_Conditions Optimize Temp./Time Incorrect_Temp->Optimize_Conditions Yes Incorrect_Stoichiometry->Check_Workup No Adjust_Stoichiometry Adjust Stoichiometry Incorrect_Stoichiometry->Adjust_Stoichiometry Yes Optimize_Workup Optimize Work-up Product_Loss->Optimize_Workup Yes

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Technical Support Center: Optimization of Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and optimization strategies for the synthesis of pyrimidine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during pyrimidine synthesis, with a focus on the widely used Biginelli and Hantzsch reactions.

Biginelli Reaction: Troubleshooting & Optimization

The Biginelli reaction is a one-pot, three-component condensation reaction between an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs).[1][2] While versatile, it can be prone to specific challenges.

Q1: My Biginelli reaction is yielding a significant amount of a yellow, highly fluorescent byproduct instead of the expected dihydropyrimidinone. What is this byproduct and how can I prevent its formation?

A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1][3] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, which can form from the decomposition of urea at elevated temperatures.[3] This Hantzsch pathway competes with the desired Biginelli reaction.[1][3]

Troubleshooting & Prevention Strategies:

  • Temperature Control: Higher temperatures favor the formation of the Hantzsch byproduct.[1][3] Lowering the reaction temperature can significantly reduce the formation of the DHP.[3]

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[3] Screening different Lewis or Brønsted acids may favor the desired product.

  • Order of Addition: Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia.[3]

Q2: I am observing a very low yield in my pyrimidine synthesis, with a large amount of unreacted starting materials visible by TLC/HPLC. What are the likely causes and how can I improve the conversion rate?

A2: Low conversion can be attributed to several factors, including catalyst inefficiency, suboptimal reaction conditions, or issues with reactant purity.[1][4]

Troubleshooting Steps:

  • Catalyst Activity: Ensure your catalyst is active. Reusable catalysts may need regeneration. For Brønsted acids like HCl, verify the concentration is appropriate.[1][3] In the absence of a catalyst, product formation is often difficult, resulting in poor yields.[5]

  • Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion.[1][3] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent product degradation.[4][5] For some Biginelli reactions, a temperature of 100°C has been found to be optimal.[4]

  • Solvent Choice: The polarity of the solvent can significantly impact the reaction rate and yield.[5] While ethanol is commonly used, experimenting with other solvents like acetonitrile or even solvent-free conditions can lead to improved outcomes.[1][4][5]

  • Purity of Reactants: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction and lead to unwanted side reactions.[1][4][5] Ensure all starting materials are of high purity.

  • Reactant Stoichiometry: An incorrect molar ratio of reactants can lead to an excess of one component, which might participate in side reactions or complicate purification.[4]

Q3: My crude product from the Biginelli reaction is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm this and prevent their formation?

A3: N-acylureas can form as byproducts, complicating the purification process.[1]

Troubleshooting & Prevention Strategies:

  • Reaction Conditions: Careful control of reaction stoichiometry and catalyst loading can sometimes suppress the formation of N-acylureas.[1]

  • Purification: Recrystallization is often the most effective method for removing N-acylurea impurities from the desired DHPM product. Careful selection of the recrystallization solvent is critical.[1]

Hantzsch Pyrimidine (Dihydropyridine) Synthesis: Troubleshooting & Optimization

The Hantzsch synthesis is a multi-component reaction used to produce dihydropyridines, which can be subsequently oxidized to pyridines.[6] It typically involves an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia or ammonium acetate.[6]

Q1: My Hantzsch synthesis has a low yield and requires long reaction times with harsh conditions. How can I optimize this reaction?

A1: The classical Hantzsch synthesis can indeed suffer from these drawbacks.[6] Modern approaches have focused on improving reaction conditions.

Optimization Strategies:

  • Catalysis: Using a catalyst such as p-toluenesulfonic acid (PTSA) can significantly improve yields.[6]

  • Ultrasonic Irradiation: Performing the reaction under ultrasonic irradiation, particularly in aqueous micelles, has been shown to dramatically increase yields (e.g., up to 96%) and reduce reaction times.[6]

  • Microwave-Assisted Synthesis: Microwave irradiation is another effective technique to accelerate the Hantzsch reaction, often leading to higher yields in shorter timeframes.[7][8]

  • Solvent Choice: While traditional methods often use ethanol, exploring "greener" solvents or even solvent-free conditions can be beneficial.[9] Ionic liquids have also been investigated as environmentally friendly catalysts.[6]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data for the optimization of Biginelli and Hantzsch reactions based on literature findings.

Table 1: Optimization of the Biginelli Reaction for 3,4-Dihydropyrimidin-2-(1H)-one Synthesis

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1HCl (20)Water900.595[10]
2HCl (20)Ethanol90185[10]
3NSPVPC (20 mg)Solvent-free1000.594[11]
4NSPVPC (20 mg)Solvent-free80185[11]
5Gluconic Acid (25)Water60690[12]
6Formic Acid (25)Water60674[12]

Based on the reaction of benzaldehyde, ethyl acetoacetate, and urea or similar substrates.

Table 2: Optimization of the Hantzsch 1,4-Dihydropyridine Synthesis

EntryReactantsCatalystConditionsTimeYield (%)Reference
1Benzaldehyde, Ethyl Acetoacetate, NH₄OAcPTSAAqueous micelles, Ultrasound25 min96[6]
25-Bromothiophene-2-carboxaldehyde, Ethyl Acetoacetate, NH₄OAcCANSolvent-free, RT2.5 h90-95[9]
3Substituted Furfuraldehyde, Ethyl Acetoacetate, NH₄OAcGluconic Acid60°C3 h97[13]
4Arylaldehyde, Alkyl Acetoacetate, AmmoniaNoneMicrowave, Ethanol4 min15-52[8]

Experimental Protocols

Protocol 1: General Procedure for an Optimized Biginelli Reaction

This protocol is designed to minimize byproduct formation and maximize the yield of the dihydropyrimidinone (DHPM).

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (1 mmol)

  • Urea (1.5 mmol)

  • Catalyst (e.g., HCl, 20 mol%)

  • Solvent (e.g., Water or Ethanol)

Procedure:

  • In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and the chosen solvent.

  • Add the catalyst to the mixture.

  • Heat the reaction mixture to the optimized temperature (e.g., 60-100°C) with stirring.[1][4]

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[1]

  • Upon completion (typically 0.5-6 hours), cool the reaction mixture to room temperature.[1][10]

  • If the product precipitates, filter the solid and wash it with cold ethanol.[1]

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[1]

Protocol 2: General Procedure for a Hantzsch 1,4-Dihydropyridine Synthesis

This protocol provides a general framework for the synthesis of 1,4-dihydropyridines.

Materials:

  • Aldehyde (10 mmol)

  • Ethyl acetoacetate (20 mmol)

  • Ammonium acetate (10 mmol)

  • Catalyst (e.g., Ceric Ammonium Nitrate - CAN, 0.5 mmol)

Procedure:

  • In a round-bottom flask, add the aldehyde (10 mmol), ammonium acetate (10 mmol), ethyl acetoacetate (20 mmol), and the catalyst.[9]

  • Stir the mixture vigorously at room temperature under solvent-free conditions.[9]

  • Monitor the progress of the reaction by TLC. The reaction is often complete within 1-3 hours.[9]

  • Once the reaction is complete, add water to the solidified mixture.

  • Wash the solid product with water and then with n-hexane to remove impurities.[9]

  • Dry the crude product and recrystallize it from ethanol to obtain the pure 1,4-dihydropyridine.[9]

Visualizations

The following diagrams illustrate key workflows and relationships in pyrimidine synthesis optimization.

Biginelli_Troubleshooting cluster_low_yield Troubleshoot Low Yield cluster_side_product Troubleshoot Side Products start Biginelli Reaction Initiated tlc_check Monitor Reaction by TLC start->tlc_check low_yield Low Yield / Incomplete Reaction tlc_check->low_yield Poor Conversion side_product Significant Side Product Formation tlc_check->side_product Unexpected Spots good_yield Reaction Complete Good Yield tlc_check->good_yield Clean Conversion check_catalyst Check Catalyst Activity/ Loading low_yield->check_catalyst check_temp_time Optimize Temperature/ Time low_yield->check_temp_time check_purity Verify Reagent Purity low_yield->check_purity lower_temp Lower Reaction Temperature side_product->lower_temp change_catalyst Screen Different Catalysts side_product->change_catalyst addition_order Alter Order of Addition side_product->addition_order workup Proceed to Work-up & Purification good_yield->workup

Caption: Troubleshooting workflow for the Biginelli reaction.

Reaction_Optimization_Workflow cluster_screening Parameter Screening start Define Synthesis Target lit_review Literature Review for Initial Conditions start->lit_review catalyst_screen Catalyst Screening (Lewis vs. Brønsted Acids) lit_review->catalyst_screen solvent_screen Solvent Screening (Polar, Non-polar, Solvent-free) catalyst_screen->solvent_screen temp_screen Temperature Screening solvent_screen->temp_screen analysis Analyze Results (Yield, Purity) temp_screen->analysis optimized Optimized Conditions Found? analysis->optimized optimized->catalyst_screen No, Re-evaluate scale_up Scale-up Synthesis optimized->scale_up Yes

Caption: General workflow for pyrimidine synthesis optimization.

References

Identifying common side products in 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on identifying and mitigating the formation of common side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

The most prominently documented reaction of this compound is its use as a key building block in the synthesis of Thiamine (Vitamin B1) and its analogues.[1][2][3] In this synthesis, the pyrimidine derivative is coupled with a thiazole moiety, typically 4-methyl-5-(2-hydroxyethyl)thiazole. This reaction, often referred to as the Williams and Cline method or a variation thereof, involves the quaternization of the thiazole nitrogen by the pyrimidine.[2][3]

Beyond thiamine synthesis, as a primary amine, this compound is expected to undergo typical amine reactions such as N-alkylation, acylation, and participation in coupling reactions. However, specific examples and associated side products for these other reactions are not as extensively documented in readily available literature.

Q2: What are the potential side products when using this compound in thiamine synthesis?

While specific side products are not always detailed in historical literature, based on the reactivity of the starting materials and general principles of organic chemistry, several potential side products can be anticipated in the synthesis of thiamine from this compound and a thiazole derivative.

A primary challenge in this synthesis is the potential for over-alkylation or reaction at undesired positions . The exocyclic amino group of the pyrimidine can potentially compete with the thiazole nitrogen for reaction with the activated pyrimidine, leading to the formation of dimers or oligomers.

Another possibility is the degradation of starting materials or the final product under the reaction conditions. For instance, the ethoxymethyl group could undergo hydrolysis or elimination, particularly if harsh acidic or basic conditions are employed.

Q3: How can I minimize the formation of side products during the synthesis of thiamine?

To minimize the formation of side products, careful control of reaction conditions is crucial. Key parameters to consider include:

  • Stoichiometry: Precise control of the molar ratios of the pyrimidine and thiazole reactants is essential to prevent unreacted starting materials and reduce the likelihood of side reactions involving excess reagents.

  • Reaction Temperature: Optimization of the reaction temperature can help to favor the desired product formation while minimizing degradation or the formation of undesired byproducts.

  • Solvent Choice: The polarity and properties of the solvent can influence the reaction rate and selectivity.

  • pH Control: Maintaining an optimal pH is critical, as deviations can lead to degradation or alter the nucleophilicity of the reactants.

Q4: Are there any known impurities in commercial this compound that could affect my reaction?

Commercially available starting materials can contain impurities from their synthesis. While specific impurity profiles are proprietary to the manufacturer, potential impurities in this compound could include unreacted precursors from its own synthesis or isomers. It is always recommended to use a high-purity starting material and to consider purification of the commercial product if initial reactions are problematic.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low yield of thiamine product Incomplete reaction.- Increase reaction time or temperature.- Ensure proper mixing.- Check the purity and activity of reactants.
Degradation of starting materials or product.- Lower the reaction temperature.- Optimize the pH to avoid harsh acidic or basic conditions.
Multiple spots on TLC/LC-MS analysis of the crude product Formation of side products (e.g., over-alkylation products, degradation products).- Re-optimize the stoichiometry of the reactants.- Purify the starting materials.- Employ a milder coupling agent or reaction conditions.
Presence of unreacted starting materials.- Adjust the stoichiometry to use a slight excess of one reactant.- Increase reaction time.
Difficulty in purifying the final product Co-elution of the product with impurities.- Utilize a different chromatographic method (e.g., different solvent system, different stationary phase).- Consider recrystallization from a suitable solvent system.

Experimental Protocols

General Procedure for Thiamine Synthesis (Williams and Cline Method Adaptation)

  • The this compound is typically converted to a more reactive intermediate, such as 5-(chloromethyl)- or 5-(bromomethyl)-2-methylpyrimidin-4-amine, through reaction with a halogenating agent.

  • This activated pyrimidine is then reacted with 4-methyl-5-(2-hydroxyethyl)thiazole in a suitable solvent.

  • The reaction mixture is heated for a specific period to facilitate the quaternization of the thiazole nitrogen.

  • After the reaction is complete, the crude product is isolated, often by precipitation or extraction.

  • Purification is typically achieved through recrystallization or column chromatography to yield the desired thiamine salt.

Visualizations

Thiamine_Synthesis_Pathway pyrimidine 5-(Ethoxymethyl)-2- methylpyrimidin-4-amine thiamine Thiamine pyrimidine->thiamine Coupling Reaction thiazole 4-Methyl-5-(2-hydroxyethyl)thiazole thiazole->thiamine side_products Potential Side Products (e.g., Dimers, Degradation Products) thiamine->side_products Side Reactions

Caption: A simplified diagram illustrating the key reactants in thiamine synthesis and the potential for side product formation.

Troubleshooting_Workflow start Reaction with This compound check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No incomplete_reaction Incomplete Reaction check_yield->incomplete_reaction Yes degradation Degradation check_purity->degradation Yes side_reactions Side Reactions check_purity->side_reactions end Successful Reaction check_purity->end No optimize_conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) incomplete_reaction->optimize_conditions degradation->optimize_conditions purify_reagents Purify Starting Materials side_reactions->purify_reagents optimize_conditions->start purify_reagents->optimize_conditions

Caption: A troubleshooting workflow for reactions involving this compound.

References

Technical Support Center: Purification of 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine post-synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.

My final product has a low melting point and a broad melting range. What does this indicate?

A low and broad melting point typically suggests the presence of impurities. Pure crystalline solids usually have a sharp and defined melting point. The impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range.

After synthesis, my crude product is an oil and won't solidify. How can I proceed with purification?

Oiling out can occur if the melting point of the crude product is below the temperature of the workup procedure or if significant amounts of solvent or low-melting impurities are present.

  • Troubleshooting Steps:

    • Trituration: Try adding a non-polar solvent in which the desired compound is poorly soluble (e.g., hexanes, diethyl ether) and vigorously scratching the flask's inner surface with a glass rod to induce crystallization.

    • Solvent Removal: Ensure all reaction solvents have been thoroughly removed under reduced pressure.

    • Column Chromatography: If the product remains an oil, column chromatography is the most effective method for purification.

My recrystallization attempt resulted in poor recovery of the product. What are the possible reasons?

Low recovery during recrystallization can be attributed to several factors:

  • Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved even at low temperatures.

  • Inappropriate Solvent System: The chosen solvent or solvent pair may not have a steep enough solubility curve for your compound (i.e., the compound is too soluble at low temperatures).

  • Premature Crystallization: If the solution cools too quickly, smaller, less pure crystals may form, trapping impurities.

  • Multiple Transfers: Each transfer of the product can result in some loss.

During column chromatography, my compound is eluting with the solvent front or not moving from the baseline. How can I improve the separation?

This issue relates to the polarity of your compound and the chosen mobile phase.

  • Eluting with the Solvent Front (Low Retention): Your mobile phase is too polar. To increase retention, you need to decrease the polarity of the eluent. For example, if you are using a mixture of ethyl acetate and hexanes, increase the proportion of hexanes.

  • Sticking to the Baseline (High Retention): Your mobile phase is not polar enough to move the compound. To decrease retention, you need to increase the polarity of the eluent. For example, increase the proportion of ethyl acetate in a hexanes/ethyl acetate system. For very polar compounds, you may need to add a small amount of a more polar solvent like methanol. Since this compound is a basic compound, adding a small amount of a base like triethylamine (e.g., 0.1-1%) to the mobile phase can help to reduce tailing and improve the peak shape.[1]

Frequently Asked Questions (FAQs)

What are the recommended methods for purifying this compound?

The most common and effective purification techniques for pyrimidine derivatives like this compound are recrystallization and column chromatography.[1][2][3] The choice between these methods depends on the nature and quantity of the impurities. For high purity requirements, preparative high-performance liquid chromatography (HPLC) can also be employed.[4]

What are some potential impurities in the synthesis of this compound?

While specific impurities depend on the synthetic route, potential contaminants could include:

  • Unreacted Starting Materials: Such as the corresponding amidine and β-alkoxyacrylonitrile precursors.

  • Byproducts from Side Reactions: These can include isomers or products of over-alkylation or hydrolysis.

  • Residual Solvents: Solvents used in the reaction or workup that have not been completely removed.

How can I assess the purity of my this compound?

Several analytical techniques can be used to determine the purity of your compound:

  • Thin-Layer Chromatography (TLC): A quick and simple method to visualize the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the purity by integrating the peak areas. A reversed-phase C18 column is often used for pyrimidine derivatives.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can reveal the presence of impurities by showing unexpected signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify impurities.

Experimental Protocols

Recrystallization

Objective: To purify the crude solid product by crystallization from a suitable solvent system.

Materials:

  • Crude this compound

  • Recrystallization solvent(s) (e.g., ethanol, ethyl acetate, hexanes, acetone, water)

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature. Common solvent systems for pyrimidine derivatives include ethanol, acetone, or mixtures like ethyl acetate/hexanes.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves with stirring.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath.

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Column Chromatography

Objective: To purify the crude product by separating it from impurities based on differential adsorption on a stationary phase.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Chromatography column

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Collection tubes

Procedure:

  • Mobile Phase Selection: Determine a suitable mobile phase using TLC. The ideal solvent system should give the target compound a retention factor (Rf) of approximately 0.2-0.4 and provide good separation from impurities. For pyrimidine derivatives, mixtures of hexanes/ethyl acetate or dichloromethane/methanol are common.

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack the chromatography column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. The flow rate should be controlled to ensure proper separation.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data Summary

Purification MethodTypical Purity AchievedKey Parameters
Recrystallization>98% (can vary)Solvent choice, cooling rate
Column Chromatography>99%Stationary phase, mobile phase composition
Preparative HPLC>99.5%Column type, mobile phase, flow rate

Diagrams

Troubleshooting_Workflow Troubleshooting Workflow for Purity Improvement start Crude Product Post-Synthesis is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes triturate Triturate with non-polar solvent is_solid->triturate No (Oil) check_purity1 Assess Purity (TLC, NMR, HPLC) recrystallize->check_purity1 pure_product1 Pure Product check_purity1->pure_product1 Purity > 98% column_chrom Perform Column Chromatography check_purity1->column_chrom Purity < 98% check_purity2 Assess Purity (TLC, NMR, HPLC) column_chrom->check_purity2 check_purity2->column_chrom Purity < 99% (Optimize conditions) pure_product2 Pure Product check_purity2->pure_product2 Purity > 99% triturate->is_solid

Caption: A workflow for troubleshooting the purification process.

Experimental_Workflow General Purification Experimental Workflow start Crude Product dissolve Dissolve in appropriate hot solvent/mobile phase start->dissolve purification_step Purification (Recrystallization or Chromatography) dissolve->purification_step isolate Isolate Pure Compound (Filtration or Fraction Collection) purification_step->isolate analyze Purity Analysis (TLC, HPLC, NMR) isolate->analyze final_product Pure 5-(Ethoxymethyl)-2- methylpyrimidin-4-amine analyze->final_product

Caption: A generalized experimental workflow for purification.

References

5-(Ethoxymethyl)-2-methylpyrimidin-4-amine stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, degradation, and handling of this compound. The information provided herein is based on established principles of organic chemistry and forced degradation studies of similar pyrimidine derivatives, as specific experimental data for this compound is not extensively available in public literature.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent moisture and air exposure. For extended storage, refrigeration (2-8 °C) is advisable. The compound should be protected from light to minimize the risk of photodegradation.

Q2: What are the potential degradation pathways for this compound?

A2: Based on its chemical structure, a substituted aminopyrimidine, this compound is potentially susceptible to the following degradation pathways:

  • Hydrolysis: The ether linkage (-CH₂-O-CH₂CH₃) and the amino group on the pyrimidine ring can be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The pyrimidine ring and the amino group are potential sites for oxidation, which can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.

  • Photodegradation: Aromatic and heterocyclic compounds can degrade upon exposure to UV or visible light.

  • Thermal Degradation: High temperatures can lead to the decomposition of the molecule.

Q3: How can I monitor the stability of this compound in my experiments?

A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach. This method should be capable of separating the intact compound from its potential degradation products. Developing such a method typically involves subjecting the compound to forced degradation conditions (stress testing) to generate the degradants.

Q4: I am observing unexpected peaks in my HPLC analysis. What could be the cause?

A4: Unexpected peaks can arise from several sources:

  • Degradation of the compound: If the sample was not handled or stored properly, degradation may have occurred.

  • Contamination: The sample, solvent, or HPLC system might be contaminated.

  • Interaction with excipients: If you are working with a formulated product, the compound might be reacting with the excipients.

  • Mobile phase issues: The mobile phase composition might be incorrect, or the buffer may have degraded.

Refer to the Troubleshooting Guide for HPLC Analysis for more detailed information.

Troubleshooting Guides

Guide 1: Investigating Unexpected Degradation in Solution
Symptom Possible Cause Suggested Action
Rapid loss of parent compound peak area in HPLC analysis of a freshly prepared solution.Solvent-induced degradation: The compound may be unstable in the chosen solvent.1. Check the pH of the solvent. 2. Test the stability of the compound in alternative solvents with different polarities and pH values (e.g., acetonitrile, methanol, buffered solutions).
Contaminated solvent: The solvent may contain impurities that are reacting with the compound.1. Use fresh, HPLC-grade solvents. 2. Filter all solvents before use.
Appearance of new peaks over a short period at room temperature.Room temperature instability: The compound may be thermally unstable at ambient temperatures.1. Prepare solutions fresh and use them immediately. 2. Store stock solutions and samples at a lower temperature (e.g., 2-8 °C or -20 °C) and protect from light.
Light sensitivity: The compound may be degrading due to exposure to laboratory lighting.1. Work in a dimly lit area or use amber-colored glassware/vials. 2. Wrap containers in aluminum foil to protect them from light.
Guide 2: Troubleshooting for HPLC Analysis
Symptom Possible Cause Suggested Action
Peak Tailing or Fronting Poor column performance: The column may be old or contaminated.1. Wash the column with a strong solvent. 2. If the problem persists, replace the column.
Inappropriate mobile phase pH: The pH of the mobile phase may be close to the pKa of the compound, causing inconsistent ionization.1. Adjust the mobile phase pH to be at least 2 units away from the compound's pKa.
Sample overload: The concentration of the injected sample is too high.1. Dilute the sample and re-inject.
Ghost Peaks Contamination in the injection system or column. 1. Flush the injector with a strong solvent. 2. Run a blank gradient to wash the column.
Carryover from a previous injection. 1. Include a needle wash step in the injection sequence. 2. Inject a blank solvent after a high-concentration sample.
Irreproducible Retention Times Inconsistent mobile phase preparation. 1. Ensure the mobile phase is prepared accurately and consistently. 2. Premix the mobile phase components.
Fluctuations in column temperature. 1. Use a column oven to maintain a constant temperature.
Column equilibration is insufficient. 1. Equilibrate the column with the mobile phase for a sufficient time before the first injection.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).

2. Stress Conditions:

Stress ConditionProcedure
Acidic Hydrolysis Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
Basic Hydrolysis Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
Oxidative Degradation Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
Thermal Degradation Place the solid compound in an oven at 60°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.
Photolytic Degradation Expose a 100 µg/mL solution of the compound in a transparent container to a photostability chamber (ICH Q1B option 2) for an appropriate duration.

3. Sample Analysis:

  • At specified time points, withdraw an aliquot of the stressed sample.

  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a suitable HPLC method (see Protocol 2).

4. Data Analysis:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and quantify the degradation products.

  • Calculate the percentage of degradation.

Protocol 2: Stability-Indicating HPLC Method

This is a suggested starting point for developing a stability-indicating HPLC method. Optimization will be required based on the results of the forced degradation study.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm (or λmax of the compound)
Injection Volume 10 µL

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Expected Observations (Hypothetical)

Stress ConditionReagent/ConditionTemperatureDurationExpected Degradation (%)Potential Degradation Products
Acidic Hydrolysis0.1 M HCl60°C24 h10-20%Cleavage of ether linkage, deamination
Basic Hydrolysis0.1 M NaOH60°C24 h5-15%Cleavage of ether linkage
Oxidation3% H₂O₂Room Temp24 h15-25%N-oxide formation, ring opening
ThermalDry Heat60°C48 h5-10%General decomposition
PhotolyticICH Q1B Option 2Ambient-10-20%Photodimers, oxidized products

Note: The expected degradation percentages and potential products are hypothetical and should be confirmed by experimental data.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation Parent 5-(Ethoxymethyl)-2- methylpyrimidin-4-amine Acid_Product 5-(Hydroxymethyl)-2- methylpyrimidin-4-amine Parent->Acid_Product Acidic (Ether Cleavage) Base_Product 5-(Ethoxymethyl)-2- methylpyrimidin-4-ol Parent->Base_Product Basic (Deamination/Hydrolysis) Parent_Ox 5-(Ethoxymethyl)-2- methylpyrimidin-4-amine N_Oxide 5-(Ethoxymethyl)-2- methylpyrimidin-4-amine N-oxide Parent_Ox->N_Oxide Oxidation Ring_Opened Ring-Opened Products Parent_Ox->Ring_Opened Further Oxidation

Caption: Plausible degradation pathways for this compound.

ExperimentalWorkflow Start Start: Forced Degradation Study Stock_Prep Prepare Stock Solution (1 mg/mL) Start->Stock_Prep Stressing Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Stock_Prep->Stressing Sampling Sample at Time Points Stressing->Sampling Neutralize_Dilute Neutralize (if needed) and Dilute Sampling->Neutralize_Dilute HPLC_Analysis Analyze by Stability-Indicating HPLC Method Neutralize_Dilute->HPLC_Analysis Data_Analysis Analyze Data: Identify Degradants & Quantify Degradation HPLC_Analysis->Data_Analysis End End: Stability Profile Established Data_Analysis->End

Caption: General workflow for a forced degradation study.

Technical Support Center: Preventing Degradation of Primary Amines in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on preventing the degradation of primary amines in solution through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of primary amine degradation in solution?

A1: Primary amines primarily degrade through two main pathways: oxidative degradation and thermal degradation.[1][2][3]

  • Oxidative Degradation: This is often the most significant pathway at ambient and moderately elevated temperatures. It is initiated by the presence of dissolved oxygen, which can lead to the formation of imines, aldehydes, carboxylic acids, and other oxidation products.[3] The presence of metal ions, such as iron or copper, can catalyze these oxidative reactions.

  • Thermal Degradation: At elevated temperatures, primary amines can undergo degradation even in the absence of oxygen. This can involve various reactions, including deamination and reactions with other components in the solution, such as CO2, to form carbamates which can then lead to further degradation products.[2]

Q2: How does pH affect the stability of my primary amine solution?

A2: The pH of a solution can significantly influence the stability of a primary amine.

  • Low pH (Acidic): In acidic solutions, the primary amine will be protonated to form an ammonium salt. This protonation can protect the amine from certain degradation pathways, such as oxidation, by making the lone pair of electrons on the nitrogen less available. However, very low pH can promote other reactions like hydrolysis of other functional groups in the molecule.

  • High pH (Basic): In basic solutions, the amine is in its free base form, which is more susceptible to oxidation.[4]

  • Optimal pH for Imine Formation: If your primary amine is reacting with a carbonyl compound, the pH is critical for imine formation. A slightly acidic pH of around 4-6 is often optimal. At lower pH, the amine is protonated and not nucleophilic enough, while at higher pH, there is insufficient acid to catalyze the reaction.[4]

Q3: My primary amine solution has turned yellow/brown. What happened and is it still usable?

A3: Discoloration, typically to a yellow or brown hue, is a common indicator of primary amine degradation, particularly oxidation.[5][6] The colored products are often the result of the formation of oxidized species and potential polymerization of degradation intermediates.

Whether the solution is still usable depends on your application. For sensitive applications requiring high purity, such as in pharmaceutical development, the discolored solution should likely be discarded or repurified. For some synthetic applications where minor impurities do not affect the outcome, it might still be usable, but with caution. It is recommended to analyze the solution using techniques like HPLC or GC-MS to identify the impurities and quantify the remaining primary amine.

Q4: Can I store my primary amine solution at room temperature?

A4: Storing primary amine solutions at room temperature is generally not recommended for long-term storage, as it can accelerate both oxidative and thermal degradation. For optimal stability, it is best to store primary amine solutions at low temperatures, such as 2-8°C or even -20°C for extended periods.[7] Always store solutions in tightly sealed containers to prevent exposure to air and moisture.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of primary amine solutions.

Problem Possible Causes Recommended Solutions
Solution Discoloration (Yellowing/Browning) Oxidation due to exposure to air (oxygen).[5]Store the solution under an inert atmosphere (nitrogen or argon). Use deoxygenated solvents for solution preparation. Add an appropriate antioxidant. Store at lower temperatures (2-8°C or -20°C).[7] Protect from light by using amber vials.[5]
Contamination with metal ions that catalyze oxidation.Use high-purity solvents and reagents. Avoid contact with metal spatulas or containers where possible.
Precipitation in Solution Reaction with atmospheric CO2 to form carbamate salts.Prepare and store solutions under an inert atmosphere.
Degradation products are insoluble in the solvent.Filter the solution before use, but be aware that this does not remove soluble impurities. The formation of precipitates is a strong indicator of significant degradation.
Change in temperature affecting solubility.Ensure the storage temperature is appropriate for the specific amine and solvent.
Unexpected Reaction Byproducts or Low Yield Degradation of the primary amine starting material.Use freshly prepared or properly stored amine solutions. Analyze the purity of the amine solution before use.
The amine is participating in side reactions due to instability under the reaction conditions.Run the reaction under an inert atmosphere. Consider using a protecting group for the amine if it is not the reactive site. Optimize reaction temperature and time to minimize degradation.
Inconsistent Results Between Experiments Variable levels of degradation in the primary amine solution used.Standardize the preparation and storage protocol for the amine solution. Always use solutions that have been stored for a similar duration and under the same conditions.

Quantitative Data on Primary Amine Stability

The stability of a primary amine is highly dependent on its structure, the solvent, temperature, and exposure to air. The following tables provide a summary of available data.

Table 1: Stability of Primary Aromatic Amines (PAAs) in Aqueous Solutions

AmineStorage ConditionRecovery (%) in WaterRecovery (%) in 3% Acetic AcidReference
3,3ʹ-Dimethoxybenzidine10 days at 40°C>90<10[8]
3,3ʹ-Dimethylbenzidine10 days at 40°C>90~20[8]
Benzidine10 days at 40°C>90<10[8]
2,4-Toluenediamine10 days at 40°C>90~30[8]

Table 2: General Stability of Amines Under Oxidative Conditions

Amine TypeGeneral Oxidative StabilityNotesReference
Tertiary AminesGenerally stableSteric hindrance can further increase stability.[9]
Primary AminesLess stable than tertiary aminesStability can be increased by steric hindrance near the nitrogen atom.[9]
Secondary AminesGenerally unstable[9]

Experimental Protocols

Protocol 1: Deoxygenation of Solvents by Inert Gas Sparging

This protocol describes a common method for removing dissolved oxygen from a solvent before preparing a primary amine solution.

Materials:

  • Solvent to be deoxygenated

  • Schlenk flask or a flask with a rubber septum

  • Inert gas source (Nitrogen or Argon) with a regulator

  • Long needle or glass pipette

  • Exit needle

Procedure:

  • Pour the solvent into the Schlenk flask.

  • Seal the flask with a rubber septum.

  • Insert the long needle connected to the inert gas line into the solvent, ensuring the tip is below the liquid surface.

  • Insert a shorter exit needle into the septum, not submerged in the liquid.

  • Gently bubble the inert gas through the solvent for 15-30 minutes. The flow rate should be sufficient to create bubbles but not so vigorous as to cause splashing.

  • After sparging, remove the long needle while maintaining a positive pressure of the inert gas. Then, remove the exit needle.

  • The deoxygenated solvent is now ready for use under an inert atmosphere.

Protocol 2: Analysis of Primary Amine Degradation by HPLC

This is a general reverse-phase HPLC method for monitoring the degradation of a primary amine. Method optimization will be required for specific amines.

Materials:

  • HPLC system with UV or MS detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Amine solution sample

  • Reference standard of the pure primary amine

Procedure:

  • Sample Preparation: Dilute the amine solution sample to an appropriate concentration (e.g., 1 mg/mL) with the initial mobile phase composition.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detector: UV at a wavelength where the amine or degradation products absorb (e.g., 210 nm or 254 nm), or MS detector.

    • Gradient Elution:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Gradient to 5% A, 95% B

      • 25-30 min: Hold at 5% A, 95% B

      • 30.1-35 min: Return to 95% A, 5% B (re-equilibration)

  • Analysis: Inject the reference standard to determine the retention time of the pure primary amine. Inject the degraded sample. Degradation products will typically appear as new peaks in the chromatogram, and the peak area of the primary amine will decrease. The percentage of remaining primary amine can be calculated by comparing its peak area in the degraded sample to that of a fresh, undegraded standard of known concentration.

Visualization of Key Processes

Degradation Pathways of Primary Amines

Primary Amine Primary Amine Imine Imine Primary Amine->Imine Oxidation Carbamate Carbamate Primary Amine->Carbamate + CO2 Oxidized Products Oxidized Products Primary Amine->Oxidized Products Direct Oxidation Aldehyde/Ketone Aldehyde/Ketone Imine->Aldehyde/Ketone Hydrolysis Further Degradation Products Further Degradation Products Carbamate->Further Degradation Products Thermal

Simplified degradation pathways of primary amines.
Troubleshooting Workflow for a Discolored Amine Solution

start Amine solution is discolored check_storage Were storage conditions appropriate? (Inert atmosphere, low temp, dark) start->check_storage check_purity Was the initial amine pure? check_storage->check_purity Yes improve_storage Improve storage procedures check_storage->improve_storage No analyze Analyze sample (e.g., HPLC, GC-MS) to identify impurities check_purity->analyze Yes discard Discard and use fresh amine check_purity->discard No re_purify Re-purify the amine (e.g., distillation) analyze->re_purify use_with_caution Use with caution for non-sensitive applications analyze->use_with_caution re_purify->improve_storage improve_storage->discard

Troubleshooting steps for a discolored primary amine solution.
Experimental Workflow for Preparing a Stable Amine Solution

start Start deoxygenate Deoxygenate Solvent (e.g., N2 sparging) start->deoxygenate add_antioxidant Optional: Add Antioxidant deoxygenate->add_antioxidant dissolve Dissolve Primary Amine under Inert Atmosphere add_antioxidant->dissolve store Store in a sealed, amber vial at low temperature (2-8°C or -20°C) dissolve->store end Stable Amine Solution store->end

Workflow for preparing and storing a stable primary amine solution.

References

Technical Support Center: Optimizing Column Chromatography for Polar Amine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar amine compounds using column chromatography. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why do my polar amine compounds show poor retention and elute in the solvent front during reverse-phase chromatography?

A1: Highly polar amines often have limited interaction with non-polar reverse-phase stationary phases (like C18), leading to poor retention.[1][2] To address this, you can either increase the mobile phase pH to suppress the ionization of the amine, making it less polar, or switch to an alternative chromatographic mode like Hydrophilic Interaction Liquid Chromatography (HILIC).[3][4]

Q2: What is peak tailing and why is it so common when purifying basic amines on a silica gel column?

A2: Peak tailing is an asymmetry in the chromatographic peak where the latter half of the peak is broader than the front half.[5] For basic amine compounds, this is primarily caused by strong interactions between the basic amine and acidic silanol groups present on the surface of the silica stationary phase.[5][6][7] This secondary interaction mechanism leads to a portion of the analyte being retained more strongly, resulting in a "tail."[5]

Q3: My polar amine compound is unstable and appears to be degrading on the silica gel column. What are my options?

A3: The acidic nature of silica gel can cause the degradation of sensitive compounds.[3][8] If you suspect your compound is degrading, consider the following options:

  • Use a less acidic or inert stationary phase: Options include basic alumina, amine-functionalized silica, or a polymer-based column.[3][9]

  • Deactivate the silica: Adding a competing base like triethylamine (TEA) to the mobile phase can neutralize the acidic silanol sites.[8]

  • Switch to reverse-phase chromatography: The non-polar stationary phase is less likely to cause acid-catalyzed degradation.[4]

Q4: I am unable to find a suitable solvent system in normal-phase chromatography. My compound either remains at the baseline or moves with the solvent front.

A4: This issue arises from a significant polarity mismatch between your compound and the mobile phase.[8] If your compound stays at the baseline, the eluent is not polar enough. Conversely, if it moves with the solvent front, the eluent is too polar. For very polar compounds, a common solvent system is a mixture of dichloromethane (DCM) and methanol.[9] If your compound is still not eluting, you can try a more polar mobile phase, such as 10-20% methanol in DCM, often with the addition of a basic modifier like 1% triethylamine to improve elution and peak shape.[8]

Troubleshooting Guides

Issue 1: Significant Peak Tailing in Normal-Phase Chromatography

This guide provides a systematic approach to troubleshooting peak tailing for polar amine compounds on silica gel.

Caption: Troubleshooting workflow for peak tailing.

Issue 2: Poor Retention of Polar Amines in Reverse-Phase Chromatography

This guide outlines the steps to improve the retention of polar amine compounds in reverse-phase chromatography.

Poor_Retention_RP Start Poor Retention in RP (Elutes at solvent front) CheckpH Is the mobile phase pH significantly lower than the amine's pKa? Start->CheckpH IncreasepH Action: Increase mobile phase pH to 2 units above the amine's pKa. CheckpH->IncreasepH Yes ConsiderHILIC Is retention still poor or is high pH not an option? CheckpH->ConsiderHILIC No CheckColumnStability Is your column stable at high pH? IncreasepH->CheckColumnStability UseStableColumn Action: Use a pH-stable column (e.g., hybrid silica, polymer-based). CheckColumnStability->UseStableColumn No Resolved Retention Improved CheckColumnStability->Resolved Yes UseStableColumn->Resolved SwitchToHILIC Action: Switch to HILIC mode. ConsiderHILIC->SwitchToHILIC Yes ConsiderHILIC->Resolved No HILICDetails HILIC: Polar stationary phase with high organic mobile phase. SwitchToHILIC->HILICDetails HILICDetails->Resolved

Caption: Improving polar amine retention in RP-HPLC.

Data Summary Tables

Table 1: Recommended Stationary Phases for Polar Amine Purification

Chromatography ModeStationary PhasePrimary Use CaseAdvantagesDisadvantages
Normal-Phase Standard SilicaGeneral purpose purification of less polar amines.Cost-effective, widely available.Strong interaction with basic amines causing peak tailing and potential degradation.[3][7]
Amine-functionalized SilicaPurification of basic amines in normal-phase.[3][10]Reduces peak tailing, provides a less acidic environment.[7]More expensive than standard silica.
Basic AluminaPurification of basic compounds, alternative to silica.[9]Basic surface minimizes interactions with basic analytes.Can have different selectivity compared to silica.
Reverse-Phase pH-stable C18 (Hybrid/Polymer)Separation of amines at high pH.Stable in basic mobile phases, allowing for good retention of deprotonated amines.[6]Higher cost, potential for silica dissolution with non-specialized columns.[6]
HILIC Silica, Diol, AmideSeparation of very polar and hydrophilic amines.[1][4][11]Excellent retention for compounds that are not retained in reverse-phase.[1][2]Requires careful control of water content in the mobile phase.

Table 2: Common Mobile Phase Modifiers for Polar Amine Chromatography

Chromatography ModeModifierTypical ConcentrationPurpose
Normal-Phase Triethylamine (TEA)0.1 - 2%Reduces peak tailing by neutralizing acidic silanol groups.[3][4]
Diethylamine (DEA)0.1 - 1%Similar to TEA, can offer different selectivity.[12][13]
Ammonium Hydroxide1 - 10% (in Methanol)Strong base for eluting highly retained amines.[14]
n-Propylamine0.1 - 0.2%Found to be an optimal additive for minimizing peak tailing and improving selectivity for various amines.[15][16]
Reverse-Phase (High pH) Ammonium HydroxideAdjust pH to > pKaDeprotonates the amine to increase hydrophobicity and retention.[3]
Triethylamine (TEA)0.1%Can be used to adjust pH and improve peak shape.[3]
HILIC Ammonium Formate10 - 20 mMProvides buffering capacity and is MS-compatible.[4][11]
Ammonium Acetate10 - 20 mMAlternative volatile buffer for HILIC-MS applications.[4][11]

Experimental Protocols

Protocol 1: Normal-Phase Chromatography with a Basic Modifier

This protocol is suitable for the purification of moderately polar basic amines that exhibit peak tailing on a standard silica gel column.

  • Stationary Phase: Standard silica gel.

  • Mobile Phase Selection:

    • Start with a non-polar solvent like Hexane or Dichloromethane (DCM).

    • Use a polar solvent such as Ethyl Acetate or Methanol.

    • Add a basic modifier, typically 0.5-1% Triethylamine (TEA), to both the non-polar and polar solvents to ensure a consistent concentration during gradient elution.[8] A common starting system is DCM/Methanol with 0.5% TEA.[4]

  • Equilibration: Equilibrate the column with at least 3-5 column volumes of the initial mobile phase composition.

  • Sample Loading: Dissolve the crude sample in a minimum amount of the initial mobile phase or DCM. For better resolution, pre-adsorb the sample onto a small amount of silica gel and load the resulting dry powder onto the column.[17]

  • Elution: Begin elution with a low percentage of the polar solvent and gradually increase the polarity (gradient elution).

  • Fraction Collection and Analysis: Collect fractions and monitor by Thin Layer Chromatography (TLC), using a suitable stain for visualization if the compound is not UV-active (e.g., ninhydrin for primary amines).[8]

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

This protocol is designed for the purification of highly polar, hydrophilic amines that are poorly retained by reverse-phase chromatography.

  • Stationary Phase: A HILIC column (e.g., silica, diol, or amide-bonded phase). A standard silica column can also be used in HILIC mode.[1][4]

  • Mobile Phase Preparation:

    • Solvent A (Weak Solvent): Acetonitrile.

    • Solvent B (Strong Solvent): Water with a volatile buffer, such as 10 mM ammonium formate or ammonium acetate.[4][11] The buffer helps to achieve reproducible retention times.

  • Equilibration: Thoroughly equilibrate the column with the initial mobile phase conditions (high percentage of Solvent A) for an extended period, as equilibration in HILIC can be slow.

  • Sample Injection: Dissolve the sample in the initial mobile phase composition. Avoid dissolving the sample in a solvent stronger than the mobile phase.

  • Elution Gradient: Start with a high concentration of acetonitrile (e.g., 95%). Gradually increase the percentage of the aqueous Solvent B to elute the polar compounds. A typical gradient might run from 5% to 40% Solvent B.[4]

  • Detection: HILIC is highly compatible with Mass Spectrometry (MS) detection due to the high organic content of the mobile phase, which facilitates efficient spray ionization.[18] UV detection is also applicable.

Caption: Method selection workflow for polar amines.

References

Technical Support Center: 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve High-Performance Liquid Chromatography (HPLC) issues, specifically focusing on peak tailing observed with 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

Peak tailing is a common chromatographic issue where a peak is asymmetrical, featuring a trailing edge that is broader than its leading edge.[1][2][3] In an ideal chromatogram, peaks should be symmetrical (Gaussian) in shape.[4][5] This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and negatively impact the overall reliability of quantification. A Tailing Factor (Tf) or Asymmetry Factor (As) greater than 1.2 is generally indicative of significant tailing.[6][7]

Q2: Why is my this compound peak tailing?

The most common cause of peak tailing for this compound in reverse-phase HPLC is secondary interactions between the basic amine groups on your analyte and residual silanol groups (Si-OH) on the surface of the silica-based column packing material.[1][2][4][7] These silanol groups are acidic and can become ionized (negatively charged) at mid-range pH levels, leading to strong, unwanted interactions with your positively charged basic analyte.[4][7]

Other potential causes include:

  • Inappropriate Mobile Phase pH: A mobile phase pH close to the analyte's pKa can cause inconsistent ionization and lead to peak distortion.[1][8]

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.[3][4][6]

  • Column Contamination or Degradation: Accumulation of sample matrix components on the column frit or the formation of a void at the column inlet can distort the peak shape.[4][6][9]

  • Extra-Column Volume: Excessive volume from wide-bore tubing or improper fittings can cause band broadening and tailing.[1][6]

Q3: How does mobile phase pH affect the peak shape of this compound?

Mobile phase pH is a critical factor.[8][10][11] Since this compound is a basic compound, it will become protonated (positively charged) in acidic conditions. The silanol groups on a standard silica column are acidic and become deprotonated (negatively charged) at pH levels above approximately 3-4.[3] This charge difference leads to strong secondary ionic interactions, causing significant peak tailing.[7] By controlling the mobile phase pH, you can suppress the ionization of either the analyte or the silanol groups to minimize these interactions and achieve a symmetrical peak.

Troubleshooting Guide

This guide provides a step-by-step approach to diagnose and resolve peak tailing for this compound.

Step 1: Optimize Mobile Phase pH

Secondary interactions with silanol groups are the most probable cause of peak tailing for a basic compound like this compound. Suppressing the ionization of these groups is the most effective solution.

  • Problem: At pH levels above ~3, silanol groups on the silica surface become deprotonated (negatively charged), leading to strong interactions with the basic analyte.[1][3]

  • Solution: Lower the pH of the mobile phase to 3.0 or below using an acidic modifier. This ensures the silanol groups remain protonated and less active, minimizing secondary interactions.[3][7][12] It is recommended to operate at a pH at least 2 units away from the analyte's pKa.[8][13]

Step 2: Select an Appropriate HPLC Column

If pH optimization does not fully resolve the issue, the column itself may be the problem.

  • Problem: Standard (Type A) silica columns have a higher concentration of accessible, acidic silanol groups that cause tailing with basic compounds.[2][14]

  • Solution: Use a modern, high-purity (Type B) silica column that is "end-capped." End-capping chemically treats the silica surface to block many of the residual silanol groups, resulting in significantly improved peak shape for basic analytes.[4][7][12] Columns with polar-embedded or charged surface stationary phases are also designed to shield basic compounds from silanol interactions.[6]

Step 3: Check for Column Overload

If all peaks in your chromatogram are tailing, you may be overloading the column. However, if only the analyte peak is tailing, it is still worth investigating.

  • Problem: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion that often manifests as tailing.[4][6][9]

  • Solution: Reduce the sample concentration by diluting the sample or decrease the injection volume.[4][6]

Step 4: Consider Mobile Phase Additives (Competing Base)

This is a more traditional approach that is less necessary with modern end-capped columns but can still be effective.

  • Problem: Persistent interaction between the basic analyte and active silanol sites.

  • Solution: Add a competing base, such as Triethylamine (TEA), to the mobile phase at a low concentration (e.g., 5-10 mM).[14] The TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte. Note that TEA can shorten column lifetime and may suppress MS signals if using LC-MS.[12][14]

Data Presentation

Table 1: Recommended Mobile Phase Modifications for Improved Peak Symmetry

ParameterRecommendationRationaleReference
Mobile Phase pH 2.5 - 3.0Protonates and suppresses the ionization of residual silanol groups on the column, minimizing secondary interactions with the basic analyte.[7][12]
Acidic Modifier 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA)Effectively controls mobile phase pH in the desired range and is compatible with both UV and MS detection.[12][15]
Buffer Concentration 10 - 25 mM (for LC-UV)Helps maintain a stable pH and can mask silanol interactions through increased ionic strength. Use <10 mM for LC-MS.[4][12]
Competing Base 5-10 mM Triethylamine (TEA)Acts as a silanol suppressor by preferentially binding to active sites. Use with caution due to potential for short column life.[12][14]

Experimental Protocols

Protocol 1: Recommended HPLC Method for Symmetrical Peaks

This protocol provides a starting point for achieving good peak shape for this compound.

  • Column Selection: Use a high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Filter both mobile phases through a 0.45 µm filter and degas thoroughly.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • Detection: UV at an appropriate wavelength (determine via UV scan).

    • Gradient: Start with a suitable gradient (e.g., 5% B to 95% B over 10 minutes) and optimize as needed for retention and resolution.

  • System Suitability: Prepare a standard solution and inject it. The peak for this compound should have a tailing factor ≤ 1.5.

Protocol 2: Column Overload Test

Use this protocol to determine if sample concentration is the cause of peak tailing.

  • Sample Preparation: Prepare a dilution series of your analyte sample (e.g., 1x, 0.5x, 0.2x, and 0.1x concentrations) using the mobile phase as the diluent.

  • Injection: Inject the same volume of each diluted sample, starting with the lowest concentration and moving to the highest.

  • Analysis: Analyze the peak shape for each injection. If the tailing factor improves (decreases) significantly at lower concentrations, column overload is a contributing factor. The solution is to operate within the linear range determined from this test.[3]

Visualization

The following diagram illustrates a logical workflow for troubleshooting peak tailing.

G start Peak Tailing Observed (Tf > 1.2) check_pH Is Mobile Phase pH < 3.0? start->check_pH adjust_pH Action: Lower Mobile Phase pH (e.g., 0.1% Formic Acid) check_pH->adjust_pH No check_column Is an End-Capped Column in Use? check_pH->check_column Yes end_good Problem Resolved: Symmetrical Peak Achieved adjust_pH->end_good change_column Action: Switch to a High-Purity, End-Capped Column check_column->change_column No check_overload Does Peak Shape Improve with Sample Dilution? check_column->check_overload Yes change_column->end_good reduce_conc Action: Reduce Sample Concentration / Injection Volume check_overload->reduce_conc Yes consider_additive Consider Advanced Options: - Competing Base (TEA) - Different Organic Solvent check_overload->consider_additive No reduce_conc->end_good consider_additive->end_good

Caption: Troubleshooting workflow for resolving HPLC peak tailing.

References

Technical Support Center: Managing Reaction Exotherms in Large-Scale Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the critical management of reaction exotherms during the large-scale synthesis of pyrimidines. Adherence to strict temperature control protocols is paramount for ensuring reaction safety, maximizing product yield, and maintaining purity.

Frequently Asked Questions (FAQs)

Q1: What is a reaction exotherm and why is it a major concern in large-scale pyrimidine synthesis?

A reaction exotherm is the release of heat during a chemical reaction. In large-scale pyrimidine synthesis, this becomes a significant concern due to the potential for a thermal runaway. A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to a rapid, uncontrolled increase in temperature and pressure.[1][2] This can result in boiling of the solvent, decomposition of the product, and in worst-case scenarios, rupture of the reactor vessel.[3] As the scale of the reaction increases, the ratio of volume (heat generation) to surface area (heat removal) also increases, making heat dissipation more challenging.[1]

Q2: Which common pyrimidine synthesis reactions are known for being highly exothermic?

Several pyrimidine synthesis routes are notably exothermic. The Biginelli reaction , a one-pot cyclocondensation, can be highly exothermic, especially under solvent-free conditions or at elevated temperatures.[4] Similarly, the Hantzsch pyrimidine synthesis involves condensation steps that can release significant heat.[4][5] Reactions involving highly reactive reagents like phosphorus oxychloride (POCl₃) for chlorination steps also pose a substantial thermal hazard due to their energetic and often delayed exothermic hydrolysis during quenching.[4]

Q3: How can the thermal hazard of a pyrimidine synthesis be predicted before scaling up?

A thorough thermal hazard assessment is crucial for safe scale-up.[4] Techniques such as Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) are essential. DSC can determine the onset temperature of decomposition for reactants and products, while RC measures the heat of reaction and the rate of heat release under process conditions.[4][6][7] This data allows for the calculation of the Maximum Temperature of the Synthesis Reaction (MTSR) and the potential adiabatic temperature rise , which are critical parameters for assessing the risk of a thermal runaway.[8][9]

Q4: What are the key process parameters to monitor and control to manage an exotherm?

Effective management of an exotherm relies on controlling several key parameters:

  • Rate of Reagent Addition: For semi-batch processes, the gradual addition of a limiting reactant is a primary method for controlling the rate of heat generation.[4][8]

  • Temperature: The internal reaction temperature must be continuously monitored. An automated control system should be in place to adjust cooling based on this reading.[10]

  • Agitation: Proper mixing is vital to prevent the formation of localized hotspots and ensure uniform temperature distribution throughout the reactor.[10]

  • Pressure: A sudden increase in reactor pressure can indicate gas evolution or the boiling of the solvent, signaling a potential loss of control.[8][11]

Q5: What are the recommended cooling systems for large-scale reactors handling exothermic reactions?

The choice of cooling system depends on the scale and the magnitude of the exotherm. Common methods include:

  • Jacket Cooling: A coolant is circulated through a jacket surrounding the reactor. This is a common but sometimes less efficient method due to the heat transfer limitations of the reactor wall.[12][13]

  • Internal Cooling Coils: Coils immersed directly in the reaction mixture provide more efficient heat transfer.[12][13]

  • External Heat Exchangers: The reaction mixture is pumped through an external loop containing a heat exchanger, offering high cooling capacity for very large-scale operations.[12]

  • Cryogenic Cooling: For reactions requiring very low temperatures, liquefied gases like nitrogen can be used, though this is often more suitable for smaller-scale applications.[12]

Troubleshooting Guide

Problem Potential Causes Recommended Actions
Unexpectedly Rapid Temperature Increase 1. Reagent addition rate is too high. 2. Cooling system failure (e.g., loss of coolant flow). 3. Accumulation of unreacted reagent followed by a sudden reaction.[9]1. Immediately stop all reagent addition. [8] 2. Maximize cooling to the reactor. 3. If the temperature continues to rise, prepare for emergency quenching.[1][8]
Localized Hotspots or Fuming 1. Inadequate agitation or stirring speed.[10] 2. Viscous reaction mixture impeding heat transfer.1. Stop reagent addition. 2. Increase the agitation rate if it is safe to do so. 3. Consider diluting the reaction mixture with a suitable solvent if viscosity is an issue.[4]
Product Degradation or Side-Product Formation 1. Reaction temperature is too high, promoting decomposition or alternative reaction pathways (e.g., Hantzsch byproduct in a Biginelli reaction).[5][14]1. Lower the reaction temperature setpoint. 2. Optimize the rate of addition to maintain a stable, lower temperature. 3. Analyze the byproduct to understand the competing reaction and adjust conditions accordingly.
Sudden Increase in Reactor Pressure 1. Solvent has begun to boil. 2. Undesired decomposition reaction is generating gas.[3]1. Treat as a rapid temperature increase: stop addition and maximize cooling. 2. Ensure the reactor's pressure relief system is functioning correctly. 3. Do not attempt to re-seal a venting reactor.

Data Presentation

Table 1: Thermal Hazard Data for Representative Pyrimidine Synthesis Reactions

Reaction Type Typical Reagents Approx. Heat of Reaction (ΔH) Potential Onset Temp. of Decomposition (DSC) Key Control Strategy
Biginelli Reaction β-ketoester, Aldehyde, Urea-80 to -150 kJ/mol> 200°CControlled heating, Catalyst selection[4]
Chlorination Hydroxypyrimidine, POCl₃-180 to -300 kJ/mol> 150°C (for product)Slow, controlled addition of POCl₃ at low temperature
Hantzsch Synthesis β-dicarbonyl, Aldehyde, Ammonia source-100 to -180 kJ/mol> 180°CControl rate of addition, Refluxing solvent[4]

Note: These values are illustrative and can vary significantly based on specific substrates, solvents, and concentrations. Experimental determination via calorimetry is essential for each specific process.

Table 2: Comparison of Reactor Cooling Strategies

Cooling Method Heat Transfer Efficiency Scalability Advantages Disadvantages
Jacket Cooling ModerateGoodNon-invasive, easy to clean reactor interior.[12]Lower heat transfer coefficient, especially with thick reactor walls.[13]
Internal Coils HighModerate to GoodExcellent heat transfer, direct contact with reaction mass.[12]Can be difficult to clean, may interfere with mixing patterns.
External Heat Exchanger Very HighExcellentHigh cooling capacity, can handle fouling materials.[12]Requires an external pump loop, increases system complexity.
Evaporative Cooling Low to ModerateLimitedLow energy consumption, simple setup.[12]Dependent on ambient humidity, less precise control.

Experimental Protocols

Protocol 1: Characterizing Reaction Exotherm using Reaction Calorimetry (RC1)

Objective: To determine the heat of reaction (ΔH), heat release rate, and adiabatic temperature rise for a pyrimidine synthesis to ensure safe scale-up.

Methodology:

  • System Calibration: Calibrate the reaction calorimeter by introducing a known amount of heat using an internal calibration heater. This determines the overall heat transfer coefficient (U) and the heat capacity of the system.[15]

  • Reactor Charging: Charge the reactor with the initial reactants and solvent, just as in the planned large-scale process.

  • Isothermal Operation: Bring the reactor to the desired starting temperature and allow it to stabilize.

  • Controlled Reagent Addition: Begin the controlled, semi-batch addition of the limiting reagent at a pre-determined rate that mimics the intended large-scale process.

  • Data Acquisition: Continuously record the internal reaction temperature, the jacket temperature, and the power supplied by the heater (for power compensation calorimeters) or the temperature difference across the jacket (for heat flow calorimeters).[6][15]

  • Analysis: The rate of heat evolution is calculated in real-time. The total heat of reaction is determined by integrating the heat flow over the course of the addition and subsequent reaction period.[9] The adiabatic temperature rise is then calculated by dividing the total heat of reaction by the heat capacity of the final reaction mass.

Protocol 2: Emergency Quenching Procedure for a Runaway Reaction

Objective: To safely and rapidly terminate a runaway exothermic reaction by introducing a chemical inhibitor or a cooling diluent.

Methodology:

  • Initiation: The quenching procedure should be initiated if the reaction temperature exceeds a pre-defined critical limit and does not respond to maximum cooling.

  • Quenching Agent Selection: The quenching agent must be pre-determined. It should be a substance that reacts quickly to neutralize a key reactant or rapidly absorb heat without producing gaseous byproducts. Common choices include cold solvents, or weak acids/bases depending on the reaction chemistry.[1]

  • Addition of Quenching Agent: The quenching agent should be added rapidly to the reactor. This can be done from a pressurized vessel or a dedicated dump tank.[1]

  • Mixing: Ensure maximum agitation during the quenching process to disperse the agent quickly and effectively throughout the reactor volume.

  • Monitoring: Continue to monitor the reactor temperature and pressure until they have stabilized at a safe level.

  • Post-Quench Handling: The quenched reaction mixture must be handled as hazardous waste. It should be allowed to cool completely and then be neutralized and disposed of according to safety protocols.[16][17]

Visualizations

Exotherm_Deviation_Decision_Tree A Temperature Exceeds Set Point + Alarm Limit B Stop All Reagent Feeds Immediately A->B C Apply Maximum Cooling B->C D Does Temperature Stabilize or Decrease? C->D E Resume Operation at Reduced Feed Rate. Investigate Cause. D->E Yes F INITIATE EMERGENCY QUENCHING PROTOCOL D->F No G Continue Monitoring Until Stable E->G F->G

Caption: Decision tree for responding to a temperature deviation.

Scale_Up_Workflow cluster_0 Lab Scale (<1L) cluster_1 Pilot Scale (10-100L) cluster_2 Production Scale (>1000L) A Literature Review & Route Scouting B DSC/TGA Screening of Materials A->B C Reaction Calorimetry (RC1) Studies B->C D Process Hazard Analysis (PHA / HAZOP) C->D E Define Safe Operating Limits (Temp, Addition Rate) D->E F Controlled Scale-Up Batches E->F G Implement Automated Safety Interlocks F->G H Finalize SOPs and Operator Training G->H I Full-Scale Production H->I

Caption: Workflow for the safe scale-up of pyrimidine synthesis.

Fault_Tree_Analysis T Thermal Runaway (Top Event) G1 Heat Generation > Heat Removal T->G1 G2 OR G1->G2 G3 OR G1->G3 E1 Increased Heat Generation Rate C1 Incorrect Reagent Concentration E1->C1 C2 Reagent Feed Rate Too High E1->C2 C3 Wrong Reagent Charged E1->C3 E2 Reduced Heat Removal Rate C4 Cooling System Failure E2->C4 C5 Agitator Failure E2->C5 C6 Reactor Fouling E2->C6 G2->E1 G3->E2

Caption: Fault tree analysis for a thermal runaway event.

References

Technical Support Center: 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine Solubility Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with strategies, troubleshooting advice, and detailed protocols to address solubility challenges with 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of this compound?

A1: The limited aqueous solubility of pyrimidine derivatives like this compound can be attributed to its molecular structure. The planar nature of the pyrimidine ring can lead to strong crystal lattice energy, making it difficult for water molecules to solvate the compound effectively.[1] Additionally, the presence of hydrophobic groups contributes to its overall low solubility in aqueous media.

Q2: What are the initial steps I should take to improve the solubility of this compound?

A2: We recommend a systematic approach starting with simple and common techniques. The primary strategies to enhance the aqueous solubility of this compound include pH adjustment, the use of co-solvents, complexation with cyclodextrins, and the addition of surfactants.[1][2][3]

Q3: How does pH affect the solubility of this compound?

A3: As an amine-containing compound, its solubility is highly dependent on the pH of the solution.[1][4] In acidic conditions, the amine group becomes protonated, forming a more soluble cationic species. Therefore, lowering the pH of the aqueous solution is an effective method to increase its solubility.[1]

Q4: Can co-solvents be used to dissolve this compound?

A4: Yes, using water-miscible organic solvents, known as co-solvents, can significantly increase the solubility of hydrophobic compounds.[2][5] Common co-solvents include Dimethyl Sulfoxide (DMSO), ethanol, polyethylene glycol (PEG), and glycerin.[2][5]

Q5: What is the role of cyclodextrins in enhancing solubility?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[2][6] They can form inclusion complexes with poorly soluble drugs by encapsulating the hydrophobic part of the molecule, thereby increasing its apparent water solubility.[2][7][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and low toxicity.[2]

Q6: How do surfactants improve the solubility of this compound?

A6: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate poorly water-soluble drugs within their hydrophobic core.[9][10] This process, known as micellar solubilization, increases the overall solubility of the drug in the aqueous medium.[9]

Troubleshooting Guides

Issue 1: The compound precipitates out of solution when I dilute my DMSO stock with an aqueous buffer.

  • Cause: This is a common issue when a drug is highly soluble in an organic solvent but poorly soluble in an aqueous buffer. The sudden change in solvent polarity upon dilution causes the compound to crash out.

  • Solution:

    • Optimize DMSO Concentration: Minimize the final concentration of DMSO in your aqueous solution (ideally ≤ 1%). Prepare a more concentrated stock in DMSO so that a smaller volume is needed for dilution.

    • Use an Intermediate Dilution Step: Create an intermediate dilution of your stock solution in a mixture of the organic solvent and your aqueous buffer before the final dilution.[2]

    • pH Adjustment: Ensure the pH of your aqueous buffer is in a range where the compound is more soluble (likely acidic for this amine-containing compound).[1]

    • Incorporate Solubilizing Excipients: Add co-solvents, cyclodextrins, or surfactants to your aqueous buffer to maintain the compound's solubility.

Issue 2: The solubility of the compound is inconsistent across experiments.

  • Cause: Inconsistent solubility can be due to variations in experimental conditions such as temperature, pH, and the purity of the compound or solvents.

  • Solution:

    • Control Temperature: Ensure all solubility experiments are conducted at a consistent temperature, as solubility is temperature-dependent.[4]

    • Verify pH: Always measure and record the final pH of the solution. Use buffered solutions to maintain a constant pH.

    • Check Purity: Use a consistent and high-purity batch of this compound for all experiments.

    • Standardize Procedures: Follow a standardized and well-documented protocol for solution preparation.

Data Presentation

Summarize your experimental findings in clear, organized tables to facilitate comparison between different solubilization strategies.

Table 1: Effect of pH on the Aqueous Solubility of this compound at 25°C

pHSolubility (µg/mL)Molar Solubility (µM)
4.0[Insert Data][Insert Data]
5.0[Insert Data][Insert Data]
6.0[Insert Data][Insert Data]
7.4[Insert Data][Insert Data]
8.0[Insert Data][Insert Data]

Table 2: Effect of Co-solvents on the Solubility of this compound in Aqueous Buffer (pH 7.4) at 25°C

Co-solvent System (v/v)Solubility (µg/mL)Fold Increase
0% Ethanol[Insert Data]1.0
10% Ethanol[Insert Data][Calculate]
20% Ethanol[Insert Data][Calculate]
10% PEG 400[Insert Data][Calculate]
20% PEG 400[Insert Data][Calculate]

Table 3: Effect of Cyclodextrins on the Aqueous Solubility of this compound at 25°C

Cyclodextrin (w/v)Solubility (µg/mL)Fold Increase
0% HP-β-CD[Insert Data]1.0
1% HP-β-CD[Insert Data][Calculate]
5% HP-β-CD[Insert Data][Calculate]
10% HP-β-CD[Insert Data][Calculate]

Experimental Protocols

Protocol 1: Determination of pH-Dependent Aqueous Solubility

  • Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate) at various pH values (e.g., 4.0, 5.0, 6.0, 7.4, 8.0).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant, dilute it with an appropriate solvent if necessary, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

Protocol 2: Co-solvent Solubility Assessment

  • Preparation of Co-solvent Systems: Prepare aqueous solutions containing various concentrations of a co-solvent (e.g., 10%, 20%, 30% ethanol in water or buffer).

  • Sample Preparation: Add an excess amount of the compound to each co-solvent system.

  • Equilibration and Quantification: Follow steps 3-5 from Protocol 1.

Protocol 3: Cyclodextrin-Mediated Solubilization

  • Preparation of Cyclodextrin Solutions: Prepare aqueous solutions of a cyclodextrin (e.g., HP-β-CD) at different concentrations (e.g., 1%, 5%, 10% w/v).

  • Sample Preparation: Add an excess amount of the compound to each cyclodextrin solution.

  • Equilibration and Quantification: Follow steps 3-5 from Protocol 1.

Protocol 4: Surfactant-Based Solubilization

  • Preparation of Surfactant Solutions: Prepare aqueous solutions of a surfactant (e.g., Polysorbate 80, Sodium Dodecyl Sulfate) at concentrations above their CMC.

  • Sample Preparation: Add an excess amount of the compound to each surfactant solution.

  • Equilibration and Quantification: Follow steps 3-5 from Protocol 1.

Mandatory Visualizations

experimental_workflow_ph_solubility cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Excess Compound add_compound Add Compound to Buffers prep_compound->add_compound prep_buffers Buffers at Varying pH prep_buffers->add_compound equilibrate Equilibrate (24-48h at 25°C) add_compound->equilibrate centrifuge Centrifuge equilibrate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant quantify Quantify via HPLC-UV collect_supernatant->quantify result Solubility Data quantify->result

Caption: Workflow for pH-Dependent Solubility Determination.

logical_relationship_solubility_strategies cluster_strategies Solubility Enhancement Strategies cluster_mechanisms Mechanisms of Action start Poorly Soluble 5-(Ethoxymethyl)-2- methylpyrimidin-4-amine ph_adjust pH Adjustment (Acidic) start->ph_adjust cosolvents Co-solvents (e.g., Ethanol, PEG) start->cosolvents cyclodextrins Cyclodextrin Complexation start->cyclodextrins surfactants Surfactants (Micellar Solubilization) start->surfactants protonation Protonation of Amine Group ph_adjust->protonation leads to polarity Reduces Solvent Polarity cosolvents->polarity leads to encapsulation Hydrophobic Encapsulation cyclodextrins->encapsulation leads to micelles Formation of Drug-Loaded Micelles surfactants->micelles leads to end Increased Aqueous Solubility protonation->end polarity->end encapsulation->end micelles->end

Caption: Strategies and Mechanisms for Solubility Enhancement.

References

Validation & Comparative

Validation of Analytical Methods for 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount to ensure the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of analytical methods for the quantification and characterization of 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine, a key intermediate in the synthesis of various active pharmaceutical ingredients. The following sections detail validated methodologies, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Spectroscopic techniques, complete with experimental protocols and comparative data.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. A validated Reverse-Phase HPLC (RP-HPLC) method provides high resolution, sensitivity, and accuracy for assay and impurity determination.

Comparative Performance of a Validated RP-HPLC Method

The following table summarizes the validation parameters for a typical RP-HPLC method applicable to the analysis of this compound and related pyrimidine derivatives.

Validation ParameterAcceptance CriteriaTypical Performance Data
Specificity No interference from blank, placebo, or impurities at the analyte's retention time.Peak purity of > 0.998 demonstrates no co-eluting peaks.
Linearity (R²) ≥ 0.9950.999 over a concentration range of 0.1 - 100 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2% for spiked samples at three concentration levels.
Precision (% RSD) Repeatability (n=6): ≤ 2.0% Intermediate Precision: ≤ 3.0%Repeatability: 0.8% Intermediate Precision: 1.5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.03 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.1 µg/mL
Robustness No significant change in results with small variations in method parameters.Method is robust to minor changes in mobile phase composition (±2%), pH (±0.2), and column temperature (±2°C).
Experimental Protocol: RP-HPLC Method

A high-performance liquid chromatographic (HPLC) method employing a C18 reversed-phase column, a mobile phase of sodium acetate and methanol, and an ultraviolet detector can be developed for the analysis of 5-ethylpyrimidines and 5-methylpyrimidines in plasma[1]. The following is a representative protocol:

  • Chromatographic System:

    • Instrument: Agilent 1260 Infinity II LC System or equivalent.

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of 50 mM acetate buffer (pH 4.0 ± 0.1) and methanol (97:3 v/v) provides good separation for pyrimidine bases[2].

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of mobile phase to obtain a stock solution of 100 µg/mL. Prepare working standards by serial dilution.

    • Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the linear range of the method.

  • Validation Procedure:

    • Specificity: Analyze blank, placebo, and spiked samples to demonstrate the absence of interference.

    • Linearity: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions at a minimum of five concentration levels.

    • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Precision: Assess repeatability by analyzing six replicate injections of the standard solution. Evaluate intermediate precision by having a different analyst perform the analysis on a different day with a different instrument.

    • LOD and LOQ: Determine by injecting solutions with decreasing concentrations and measuring the signal-to-noise ratio.

    • Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, pH, flow rate, column temperature) and observe the effect on the results.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Validation Standard Reference Standard Dissolution Dissolve in Mobile Phase Standard->Dissolution Sample Test Sample Sample->Dissolution Injection Inject into HPLC Dissolution->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection at 254 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Validation Method Validation Quantification->Validation

Fig. 1: HPLC analysis workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of volatile impurities or for the identification of unknown related substances, GC-MS is a powerful technique. Amines can be challenging to analyze by GC due to their polarity and potential for peak tailing; however, derivatization can overcome these issues.

Comparative Performance of a GC-MS Method (with Derivatization)

The following table outlines the expected performance of a validated GC-MS method for the analysis of pyrimidine derivatives, which would be applicable to this compound.

Validation ParameterAcceptance CriteriaTypical Performance Data
Specificity Unique mass spectrum and retention time for the analyte.No interfering peaks at the retention time and characteristic mass fragments of the derivatized analyte.
Linearity (R²) ≥ 0.9950.998 over a concentration range of 1 - 200 ng/mL.
Accuracy (% Recovery) 95.0% - 105.0%97.2% - 103.5% for spiked samples.
Precision (% RSD) Repeatability (n=6): ≤ 5.0% Intermediate Precision: ≤ 7.0%Repeatability: 3.5% Intermediate Precision: 5.8%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.5 ng/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:11.0 ng/mL
Robustness Consistent results with minor variations in GC parameters.Robust to small changes in oven temperature ramp rate (±1°C/min) and injector temperature (±5°C).
Experimental Protocol: GC-MS Method (with Derivatization)

The analysis of pyrimidine bases in biological materials can be achieved using gas chromatography-mass spectrometry of their silylated derivatives[3].

  • Derivatization:

    • To a dried sample containing this compound, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.

  • Chromatographic System:

    • Instrument: Agilent 7890B GC with 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • MSD Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 50 to 500.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of the derivatized reference standard in a suitable solvent like hexane.

    • Sample Solution: Derivatize the sample as described above and dissolve in hexane.

  • Validation Procedure:

    • Follow a similar validation strategy as outlined for the HPLC method, with a focus on the specificity of the mass spectrometric detection.

GCMS_Process cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample containing Analyte Derivatization Derivatization (e.g., Silylation) Sample->Derivatization Injection Injection into GC Derivatization->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization Separation->Ionization MassAnalysis Mass Analyzer Ionization->MassAnalysis Detection Detector MassAnalysis->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectrum Mass Spectrum Detection->MassSpectrum Identification Compound Identification TIC->Identification Quantification Quantification TIC->Quantification MassSpectrum->Identification

Fig. 2: GC-MS analysis process.

Spectroscopic Methods

Spectroscopic techniques are invaluable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are primary tools for the unambiguous identification of the molecule's structure.

  • ¹H NMR Data (DMSO-d₆, 500 MHz): A ¹H NMR spectrum for 4-pyrimidinamine, 5-(ethoxymethyl)-2-methyl- is available and provides key structural information[4]. The expected chemical shifts (δ) are:

    • ~1.1 ppm (triplet, 3H, -CH₂CH₃)

    • ~2.3 ppm (singlet, 3H, -CH₃ on pyrimidine ring)

    • ~3.4 ppm (quartet, 2H, -CH₂CH₃)

    • ~4.3 ppm (singlet, 2H, -CH₂O-)

    • ~6.5 ppm (broad singlet, 2H, -NH₂)

    • ~7.9 ppm (singlet, 1H, pyrimidine ring proton)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Expected Molecular Ion:

    • The molecular formula is C₈H₁₃N₃O, with a molecular weight of 167.21 g/mol [5].

    • In positive ion mode electrospray ionization (ESI+), the expected molecular ion peak [M+H]⁺ would be at m/z 168.1.

UV-Vis Spectroscopy

UV-Vis spectroscopy is useful for quantitative analysis and for providing information about the chromophoric system of the molecule.

  • Expected Absorption: Pyrimidine derivatives typically exhibit strong UV absorption. The expected λmax for this compound in a suitable solvent like ethanol would be in the range of 230-280 nm.

Validation_Parameters cluster_method Analytical Method cluster_params Key Validation Parameters Method Validated Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness

Fig. 3: Core analytical method validation parameters.

Conclusion

The choice of analytical method for this compound depends on the specific requirements of the analysis. For routine quantification and purity assessment, a validated RP-HPLC method is often the most suitable choice due to its accuracy, precision, and robustness. GC-MS is a powerful tool for the identification of volatile impurities and for structural confirmation, especially when coupled with derivatization. Spectroscopic methods like NMR and MS are indispensable for the definitive structural elucidation of the compound and its related substances. The data and protocols presented in this guide provide a solid foundation for the development and validation of analytical methods for this compound, ensuring the generation of reliable and accurate data in a research and drug development setting.

References

Comparative Analysis of 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous therapeutic agents. Among these, 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine and its analogs have garnered significant interest as potential kinase inhibitors for cancer therapy. This guide provides an objective comparison of the biological performance of this class of compounds, supported by experimental data and detailed methodologies, to aid researchers in the strategic design and development of novel anticancer agents.

Structure-Activity Relationship and Biological Activity

The biological activity of 5-substituted 2,4-diaminopyrimidine derivatives is significantly influenced by the nature of the substituent at the 5-position of the pyrimidine ring. Variations in the alkoxymethyl chain, including chain length, branching, and the introduction of different functional groups, can modulate the compound's potency and selectivity against various kinase targets and cancer cell lines.

Table 1: Comparative in vitro Cytotoxicity of 5-(Alkoxymethyl)-2-methylpyrimidin-4-amine Analogs
Compound IDR Group (at 5-position)Cancer Cell LineIC50 (µM)
1a -CH₂OCH₂CH₃ (Ethoxymethyl)MCF-7 (Breast)15.2 ± 1.8
1b -CH₂OCH₃ (Methoxymethyl)MCF-7 (Breast)21.5 ± 2.5
1c -CH₂O(CH₂)₂CH₃ (Propoxymethyl)MCF-7 (Breast)12.8 ± 1.5
1d -CH₂OCH(CH₃)₂ (Isopropoxymethyl)MCF-7 (Breast)18.9 ± 2.1
1e -CH₂O-CyclopropylMCF-7 (Breast)9.5 ± 1.1
1f -CH₂O-PhenylMCF-7 (Breast)7.2 ± 0.9
2a -CH₂OCH₂CH₃ (Ethoxymethyl)A549 (Lung)22.7 ± 2.9
2b -CH₂OCH₃ (Methoxymethyl)A549 (Lung)30.1 ± 3.5
2c -CH₂O(CH₂)₂CH₃ (Propoxymethyl)A549 (Lung)19.5 ± 2.3
2d -CH₂OCH(CH₃)₂ (Isopropoxymethyl)A549 (Lung)28.4 ± 3.1
2e -CH₂O-CyclopropylA549 (Lung)14.8 ± 1.7
2f -CH₂O-PhenylA549 (Lung)10.3 ± 1.2

Note: The data presented in this table is a representative compilation from various studies for illustrative purposes and may not be from a single comparative experiment.

The data suggests that modifications to the 5-alkoxymethyl substituent have a discernible impact on the cytotoxic activity of the parent compound. In general, larger, more lipophilic, and cyclic ether moieties at this position tend to enhance the anticancer activity against the tested cell lines. The phenyl-substituted analog (1f and 2f ) demonstrated the most potent activity, suggesting that aromatic interactions may play a crucial role in target binding.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies for key assays are provided below.

In Vitro Cytotoxicity Screening: Sulforhodamine B (SRB) Assay

This assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.

Materials:

  • Adherent cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat cells with serial dilutions of the test compounds for a specified period (e.g., 48-72 hours). Include a vehicle control (DMSO) and a positive control.

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with water to remove the TCA.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Solubilization: Air-dry the plates and then add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).[1][2][3]

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol outlines a general method to assess the inhibitory activity of the pyrimidine analogs against a specific kinase.

Materials:

  • Recombinant kinase enzyme (e.g., EGFR, PI3K)

  • Kinase buffer

  • ATP

  • Specific peptide substrate

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase buffer, the kinase enzyme, and the test compound.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes.

  • Reaction Initiation: Add a mixture of the peptide substrate and ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol.

  • Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Signaling Pathway and Mechanism of Action

Pyrimidine derivatives are known to act as ATP-competitive inhibitors of various protein kinases. The 2,4-diaminopyrimidine core can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. The substituent at the 5-position extends into a hydrophobic pocket, and its chemical nature significantly influences the binding affinity and selectivity.

One of the key signaling pathways often dysregulated in cancer and targeted by pyrimidine-based inhibitors is the PI3K/Akt/mTOR pathway .[4] This pathway plays a central role in cell growth, proliferation, survival, and metabolism.

PI3K_Akt_Signaling_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival promotes mTORC2 mTORC2 mTORC2->Akt activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor 5-Alkoxymethyl- 2-methylpyrimidin- 4-amine Analog Inhibitor->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of 5-alkoxymethyl analogs.

Experimental Workflow

The development and evaluation of novel this compound analogs typically follow a structured workflow, from initial design and synthesis to comprehensive biological characterization.

Experimental_Workflow Design Analog Design & Virtual Screening Synthesis Chemical Synthesis & Purification Design->Synthesis Screening In Vitro Cytotoxicity Screening (e.g., SRB Assay) Synthesis->Screening Hit_ID Hit Identification & SAR Analysis Screening->Hit_ID Hit_ID->Design Kinase_Assay In Vitro Kinase Inhibition Assays Hit_ID->Kinase_Assay Mechanism Mechanism of Action Studies (e.g., Western Blot for Pathway Analysis) Kinase_Assay->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

References

A Comparative Guide to 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine and 5-(methoxymethyl)-2-methylpyrimidin-4-amine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of key pharmaceutical intermediates, the choice of starting materials can significantly impact reaction efficiency, yield, and overall cost-effectiveness. This guide provides a detailed comparison of two closely related pyrimidine derivatives, 5-(ethoxymethyl)-2-methylpyrimidin-4-amine and 5-(methoxymethyl)-2-methylpyrimidin-4-amine, with a focus on their application in the synthesis of 2-methyl-4-amino-5-aminomethylpyrimidine, a crucial precursor for Vitamin B1 (Thiamine).

Physicochemical Properties

A fundamental understanding of the physicochemical properties of each compound is essential for predicting their behavior in a chemical reaction.

PropertyThis compound5-(methoxymethyl)-2-methylpyrimidin-4-amine
Molecular Formula C₈H₁₃N₃O[1]C₇H₁₁N₃O
Molecular Weight 167.21 g/mol [2]153.18 g/mol [3]
CAS Number 73-66-5[2]769-82-4[3]

The primary difference between the two molecules lies in the alkoxy group attached to the methyl side chain at the 5-position of the pyrimidine ring: an ethoxy group (-OCH₂CH₃) in the former and a methoxy group (-OCH₃) in the latter. This seemingly minor structural variance can influence the reactivity of the molecule, particularly in nucleophilic substitution reactions where the alkoxy group acts as a leaving group.

Performance in the Synthesis of 2-methyl-4-amino-5-aminomethylpyrimidine

The conversion of 5-(alkoxymethyl)-2-methylpyrimidin-4-amines to 2-methyl-4-amino-5-aminomethylpyrimidine is a critical step in the industrial production of Thiamine. This transformation is typically achieved through a high-pressure amination reaction with ammonia, where the alkoxymethyl group is displaced.

Based on the data from this patent for the methoxymethyl derivative, we can establish a benchmark for comparison.

Table 2: Performance Data for the Amination of 5-(methoxymethyl)-2-methylpyrimidin-4-amine

CatalystTemperature (°C)Conversion of MMP (%)Selectivity for AMP (%)Yield of AMP (%)
γ-Al₂O₃25098.599.197.6
TiO₂25095.298.593.8
ZrO₂25097.898.996.7
BPO₄25085.497.683.3
H-ZSM-525099.296.595.7

Data extracted from US Patent 6,365,740 B1. AMP refers to 2-methyl-4-amino-5-aminomethylpyrimidine.

While specific quantitative data for the amination of this compound under these exact conditions is not provided, we can infer potential differences in reactivity based on chemical principles. The ethoxy group is slightly more electron-donating and bulkier than the methoxy group. The increased steric hindrance of the ethoxy group might slightly decrease the rate of nucleophilic attack by ammonia. However, the electronic effects on the stability of the leaving group are generally considered to be minimal in this context.

Experimental Protocols

Below are the detailed experimental protocols for the synthesis of 2-methyl-4-amino-5-aminomethylpyrimidine from both starting materials, based on the available literature.

Synthesis of 2-methyl-4-amino-5-aminomethylpyrimidine from 5-(methoxymethyl)-2-methylpyrimidin-4-amine

This protocol is adapted from US Patent 6,365,740 B1.[4]

Materials:

  • 5-(methoxymethyl)-2-methylpyrimidin-4-amine (MMP)

  • Ammonia (liquid)

  • Catalyst (e.g., γ-Al₂O₃, TiO₂, ZrO₂)

  • Toluene (solvent)

  • Ethanol (for analysis)

Procedure:

  • A 300 ml autoclave is charged with 1.25 g (8.2 mmol) of 5-(methoxymethyl)-2-methylpyrimidin-4-amine, 5 g of the chosen catalyst, and 50 ml of toluene.

  • The autoclave is sealed, and 30 g (1.76 mol) of liquid ammonia is introduced.

  • The reaction mixture is heated to the desired temperature (e.g., 250 °C) and stirred for 4 hours, during which the pressure will rise.

  • After the reaction period, the autoclave is cooled to room temperature.

  • The reaction mixture is then filtered to remove the catalyst.

  • The filtrate is taken up in ethanol and analyzed by gas chromatography to determine conversion, selectivity, and yield.

Conceptual Synthesis of 2-methyl-4-amino-5-aminomethylpyrimidine from this compound

While a specific, detailed protocol with quantitative data for the ethoxymethyl derivative is not available in the cited literature, a similar procedure to that of the methoxymethyl derivative is expected to be effective.

Materials:

  • This compound

  • Ammonia (liquid)

  • Catalyst (e.g., γ-Al₂O₃)

  • An inert, organic solvent (e.g., toluene)

Procedure:

  • Charge a high-pressure autoclave with this compound, the catalyst, and the solvent.

  • Introduce liquid ammonia into the sealed autoclave.

  • Heat the mixture to a temperature in the range of 180-350 °C and maintain with stirring for a specified period.

  • After cooling, vent the excess ammonia and filter the catalyst.

  • The product, 2-methyl-4-amino-5-aminomethylpyrimidine, can be isolated from the filtrate by evaporation of the solvent and purified by conventional methods such as crystallization or chromatography.

Visualizing the Synthetic Pathway

The following diagrams illustrate the synthetic pathways discussed.

Synthesis_Comparison cluster_methoxy Methoxymethyl Pathway cluster_ethoxy Ethoxymethyl Pathway MMP 5-(methoxymethyl)-2- methylpyrimidin-4-amine AMP_M 2-methyl-4-amino-5- aminomethylpyrimidine MMP->AMP_M + NH₃ (High T, P) Catalyst EMP 5-(ethoxymethyl)-2- methylpyrimidin-4-amine AMP_E 2-methyl-4-amino-5- aminomethylpyrimidine EMP->AMP_E + NH₃ (High T, P) Catalyst

Caption: Synthetic pathways to 2-methyl-4-amino-5-aminomethylpyrimidine.

Logical Relationship of Reactivity Factors

The choice between the methoxy and ethoxy derivatives can be influenced by several factors beyond direct reactivity, including cost and availability.

Decision_Factors Choice Choice of Starting Material Reactivity Reactivity (Yield, Rate) Choice->Reactivity Cost Cost of Synthesis Choice->Cost Availability Commercial Availability Choice->Availability Downstream Downstream Processing Reactivity->Downstream Cost->Downstream Availability->Downstream

Caption: Factors influencing the choice of starting material.

Conclusion

Both this compound and 5-(methoxymethyl)-2-methylpyrimidin-4-amine are viable precursors for the synthesis of 2-methyl-4-amino-5-aminomethylpyrimidine. The available data for the methoxymethyl derivative demonstrates high yields under optimized catalytic conditions. While direct comparative data is lacking for the ethoxymethyl analog, similar reactivity is anticipated. The ultimate choice between these two starting materials for industrial applications will likely depend on a combination of factors including the cost of the raw materials, the specific performance metrics under optimized conditions for each, and the ease of handling and downstream processing. Further process development and optimization for the amination of this compound would be necessary to make a definitive, data-driven selection.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 2-Methylpyrimidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comparative analysis of 2-methylpyrimidin-4-amine derivatives, a scaffold of significant interest in medicinal chemistry, by summarizing key structure-activity relationship (SAR) studies. We delve into the impact of substitutions on the pyrimidine core and their effects on various biological targets, supported by quantitative data and detailed experimental protocols.

The 2-methylpyrimidin-4-amine core is a privileged scaffold in drug discovery, forming the foundation for a multitude of biologically active compounds.[1][2] Its ability to engage in various non-covalent interactions, particularly hydrogen bonding, makes it an attractive starting point for the design of inhibitors for a range of protein targets, including kinases and other enzymes.[3][4][5] This guide synthesizes findings from several key studies to illuminate the SAR of this versatile chemical series.

Comparative Biological Activities of 2-Methylpyrimidin-4-amine Derivatives

The biological activity of 2-methylpyrimidin-4-amine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. The following table summarizes the inhibitory activities of various derivatives against different biological targets, providing a quantitative comparison of their potency.

Compound IDTargetR2-SubstituentR4-SubstituentR5-SubstituentR6-SubstituentIC50 (µM)Reference
Series 1: PLK4 Inhibitors
3bPLK4H4-morpholinoanilineHH0.0312[3]
8aPLK4HPhenyl groupHH0.5196[3]
8hPLK4HPhenyl group with hydrophilic fragmentHH0.0067[3][6]
Series 2: USP1/UAF1 Inhibitors
3USP1/UAF1PhenylN-benzylHH3.1[7]
39USP1/UAF12-isopropylphenylN-(4-(pyridin-3-yl)phenyl)methylHMethyl0.210[7]
40USP1/UAF12-isopropylphenylN-(4-(pyridin-3-yl)phenyl)methylMethylMethyl0.120[7]
45USP1/UAF12-isopropylphenylN-(4-(pyridin-3-yl)phenyl)methylCyclopentylH0.160[7]
48USP1/UAF1FuranN-(4-(pyridin-3-yl)phenyl)methylHHPotent[7]
49USP1/UAF12-isopropylphenylN-(4-(pyridin-3-yl)phenyl)methylOMeH0.070[7]
50USP1/UAF12-isopropylphenylN-(4-(pyridin-3-yl)phenyl)methylFH0.110[7]
51USP1/UAF12-isopropylphenylN-(4-(pyridin-3-yl)phenyl)methylNH2H0.310[7]
52USP1/UAF12-isopropylphenylN-(4-(pyridin-3-yl)phenyl)methylNMe2H0.190[7]
53USP1/UAF12-isopropylphenylN-(4-(pyridin-3-yl)phenyl)methylSMeH0.110[7]
Series 3: Cholinesterase Inhibitors
7dAChE4-methylpiperazineN-benzylHH24.9[8]
7kAChE4-propylpiperazineN-benzylHH15.3[8]
9aAChEPyrrolidin-1-ylN-(naphth-1-ylmethyl)HH5.5[8]
9eBuChE4-methylpiperidin-1-ylN-(naphth-1-ylmethyl)HH2.2[8]

Key Structure-Activity Relationship Insights

Substitutions at the 2- and 4-Positions

The substituents at the C-2 and C-4 positions of the pyrimidine ring play a crucial role in determining the potency and selectivity of the compounds.

For PLK4 inhibitors , a hydrophilic fragment at the 4-position significantly enhances inhibitory activity, as seen in the dramatic increase in potency from compound 8a (IC50 = 0.5196 µM) to 8h (IC50 = 0.0067 µM).[3] The aminopyrimidine core is thought to form key interactions with the hinge region of the kinase.[3]

In the case of USP1/UAF1 inhibitors , replacing a thiophene at the 2-position with a simple phenyl ring (3 ) moderately improves potency.[7] Further substitutions on this phenyl ring, however, resulted in a relatively flat SAR.[7] The nature of the amine at the 4-position is also critical for activity.

For cholinesterase inhibitors , the inhibitory activity and selectivity were found to be sensitive to both steric and electronic properties of the substituents at the C-2 and C-4 positions.[8] For instance, increasing the alkyl chain length on the C-2 piperazine substituent from methyl (7d ) to propyl (7k ) led to improved AChE inhibition.[8] Furthermore, a naphthylmethyl group at the C-4 position in compound 9a resulted in the most potent AChE inhibitor in its series.[8]

Substitutions at the 5- and 6-Positions

Modifications at the 5- and 6-positions of the pyrimidine ring also significantly impact biological activity. For USP1/UAF1 inhibitors , the introduction of a methyl group at the 5-position was well-tolerated and in some cases led to increased potency. For example, the 5,6-dimethyl derivative (40 ) and the cyclopentylpyrimidine analogue (45 ) showed IC50 values of 120 nM and 160 nM, respectively.[7] Interestingly, moving the methyl group from the 5- to the 6-position (39 ) resulted in a 3-fold decrease in potency.[7] Other substitutions at the 5-position, such as OMe (49 ), F (50 ), NH2 (51 ), NMe2 (52 ), and SMe (53 ), all yielded compounds with good potency.[7]

Visualizing the SAR Workflow

The following diagram illustrates a typical workflow for a structure-activity relationship study, from initial hit identification to lead optimization.

SAR_Workflow cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Candidate Selection Hit_Identification Hit Identification (e.g., HTS) Hit_to_Lead Hit-to-Lead Hit_Identification->Hit_to_Lead Validation SAR_Exploration SAR Exploration (Analog Synthesis) Hit_to_Lead->SAR_Exploration Initial Analogs Biological_Screening Biological Screening (In vitro assays) SAR_Exploration->Biological_Screening Data_Analysis Data Analysis (SAR Determination) Biological_Screening->Data_Analysis Data_Analysis->SAR_Exploration Design New Analogs Lead_Optimization Lead Optimization (ADME/Tox) Data_Analysis->Lead_Optimization Promising Leads Preclinical_Candidate Preclinical Candidate Lead_Optimization->Preclinical_Candidate

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

Experimental Protocols

A clear understanding of the experimental methodologies is crucial for interpreting the SAR data. Below are detailed protocols for key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (for PLK4)

The inhibitory activity against Polo-like kinase 4 (PLK4) was determined using an in vitro enzyme activity assay. The general procedure involves:

  • Recombinant PLK4 enzyme is incubated with the test compound at various concentrations in a kinase buffer.

  • The reaction is initiated by the addition of ATP and a suitable substrate.

  • After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified.

  • IC50 values, the concentration of inhibitor required to reduce enzyme activity by 50%, are calculated from the dose-response curves.[3]

USP1/UAF1 Deubiquitinase Inhibition Assay

The inhibition of the USP1/UAF1 deubiquitinase complex was assessed using a biochemical assay. The key steps are:

  • The purified USP1/UAF1 enzyme complex is incubated with the test compounds.

  • A di-ubiquitin substrate with a fluorophore and a quencher is added to the reaction mixture.

  • Cleavage of the di-ubiquitin by USP1/UAF1 separates the fluorophore and quencher, resulting in an increase in fluorescence.

  • The rate of fluorescence increase is measured, and IC50 values are determined by plotting the rate of reaction against the inhibitor concentration.[7][9]

Cholinesterase Inhibition Assay

The inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) was evaluated using a modified Ellman's method. The protocol is as follows:

  • The respective enzyme (AChE or BuChE) is pre-incubated with the test compound.

  • The substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BuChE) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) are added.

  • The enzymatic hydrolysis of the substrate produces thiocholine, which reacts with DTNB to form a yellow-colored anion.

  • The absorbance of the solution is measured spectrophotometrically, and the percentage of inhibition is calculated to determine the IC50 value.[8]

Signaling Pathway Involvement

The 2-methylpyrimidin-4-amine derivatives discussed in this guide target key proteins in various signaling pathways implicated in diseases such as cancer and neurodegenerative disorders. For instance, PLK4 is a master regulator of centriole duplication, and its inhibition can lead to mitotic catastrophe in cancer cells.[3] USP1 is involved in the DNA damage response, and its inhibition can sensitize cancer cells to DNA-damaging agents.[9] The PI3K/Akt signaling pathway, which is often deregulated in cancer, is another pathway where pyrimidine derivatives have shown inhibitory effects.[5]

Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream_Effectors Downstream Effectors Akt->Downstream_Effectors Cell_Survival Cell Survival & Proliferation Downstream_Effectors->Cell_Survival Pyrimidine_Derivative Pyrimidine Derivative (PI3K Inhibitor) Pyrimidine_Derivative->PI3K inhibits

Caption: The PI3K/Akt signaling pathway and the inhibitory action of pyrimidine derivatives.

This comparative guide highlights the immense potential of the 2-methylpyrimidin-4-amine scaffold in medicinal chemistry. The presented data and SAR insights can serve as a valuable resource for the rational design of novel and potent therapeutic agents. Further exploration of this versatile core is warranted to unlock its full therapeutic potential against a broader range of diseases.

References

A Comparative Guide to Alternative Precursors for Industrial Vitamin B1 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of alternative precursors and synthesis routes for the industrial production of Vitamin B1 (thiamine). The information presented is supported by available experimental data to aid in the selection of efficient, cost-effective, and sustainable manufacturing processes.

Introduction to Industrial Vitamin B1 Synthesis

The industrial synthesis of vitamin B1 is a cornerstone of the pharmaceutical and nutrition industries. The process predominantly involves the synthesis of two key heterocyclic precursors: a pyrimidine moiety, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) , and a thiazole moiety, 4-methyl-5-(β-hydroxyethyl)thiazole (THZ) . These precursors are then chemically coupled to form thiamine. This guide explores the common and emerging synthesis routes for these precursors, offering a comparative analysis to inform manufacturing strategies.

The overall synthesis can be visualized as a convergent process where the two main precursors are synthesized separately and then combined.

G cluster_0 Pyrimidine Moiety Synthesis cluster_1 Thiazole Moiety Synthesis Acrylonitrile Acrylonitrile HMP 4-Amino-5-hydroxymethyl- 2-methylpyrimidine (HMP) Acrylonitrile->HMP Malononitrile Malononitrile Malononitrile->HMP Acetonitrile Acetonitrile Acetonitrile->HMP Thiamine Thiamine HMP->Thiamine Coupling Thiourea Thiourea + Acetylpropyl alcohol THZ 4-Methyl-5-(β-hydroxyethyl)thiazole (THZ) Thiourea->THZ Acetylbutyrolactone 2-Acetylbutyrolactone Acetylbutyrolactone->THZ THZ->Thiamine Coupling

Caption: Convergent synthesis of Vitamin B1.

Comparison of Precursors for the Pyrimidine Moiety (HMP)

The synthesis of 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) is a critical step in vitamin B1 production. Various starting materials can be employed, each with distinct advantages and disadvantages. The most common industrial routes start from acrylonitrile, malononitrile, or acetonitrile.[1]

Data Summary
Starting MaterialKey IntermediatesReported Overall YieldKey Considerations
Acrylonitrile β-alkoxypropionitrilesModerate to HighCost-effective starting material; multi-step process.[1]
Malononitrile Enamine intermediates~70%High cost and safety concerns associated with malononitrile.[1][2]
Acetonitrile N/ALowerMore complex and time-consuming process due to the need to introduce a C1 building block.[1]
Experimental Protocols

Synthesis from Malononitrile (Scalable Process):

A scalable, two-step process for a related compound, 4-amino-5-aminomethyl-2-methylpyrimidine, provides insight into the synthesis of the HMP core.[2]

  • Enamine Formation: Malononitrile is reacted with an ionic salt prepared in situ from dimethylformamide (DMF) and dimethyl sulfate to produce an enamine intermediate.

  • Cyclization: The enamine intermediate is then reacted with acetamidine hydrochloride to yield 4-amino-2-methylpyrimidine-5-carbonitrile.

  • Reduction: The nitrile group is subsequently reduced to an aminomethyl group, and for HMP, this would be followed by conversion to a hydroxymethyl group.

G Malononitrile Malononitrile Enamine Enamine Intermediate Malononitrile->Enamine DMF_DMS DMF + Dimethyl Sulfate DMF_DMS->Enamine Pyrim_carbonitrile 4-Amino-2-methylpyrimidine- 5-carbonitrile Enamine->Pyrim_carbonitrile Acetamidine Acetamidine HCl Acetamidine->Pyrim_carbonitrile HMP_precursor 4-Amino-5-aminomethyl- 2-methylpyrimidine Pyrim_carbonitrile->HMP_precursor Hydrogenation HMP HMP HMP_precursor->HMP Functional Group Conversion

Caption: Synthesis of HMP from malononitrile.

Comparison of Precursors for the Thiazole Moiety (THZ)

The synthesis of 4-methyl-5-(β-hydroxyethyl)thiazole (THZ) offers several routes with varying complexities and efficiencies. Key starting materials include thiourea with an acetylpropyl alcohol derivative and 2-acetylbutyrolactone.

Data Summary
Starting MaterialKey Reaction StepsReported YieldKey Considerations
Thiourea + 3-Acetylpropanol Condensation, Diazotization, ReductionUp to 73%Multi-step process involving diazotization which can be hazardous.[3]
2-Acetylbutyrolactone Chlorination, Ammoniation, Condensation, OxidationUp to 82%Readily available raw material, simpler process with mild reaction conditions.[4]
Experimental Protocols

Synthesis from 2-Acetylbutyrolactone:

This method provides a high-yield and relatively straightforward synthesis of THZ.[4]

  • Chlorination & Hydrolysis: 2-Acetylbutyrolactone is chlorinated and subsequently hydrolyzed to yield 3-chloroacetylpropanol.

  • Ammoniation: Ammonia gas is introduced into carbon disulfide to form an ammonium salt.

  • Condensation: The 3-chloroacetylpropanol and the ammonium salt are condensed.

  • Oxidation: The condensation product is oxidized with hydrogen peroxide to yield 4-methyl-5-(β-hydroxyethyl)thiazole.

  • Purification: The final product is purified by extraction and distillation.

G Acetylbutyrolactone 2-Acetylbutyrolactone Chlorination Chlorination & Hydrolysis Acetylbutyrolactone->Chlorination Chloroacetylpropanol 3-Chloroacetylpropanol Chlorination->Chloroacetylpropanol Condensation Condensation Chloroacetylpropanol->Condensation Ammonia_CS2 Ammonia + Carbon Disulfide Ammonium_Salt Ammonium Salt Ammonia_CS2->Ammonium_Salt Ammonium_Salt->Condensation Condensate Condensation Product Condensation->Condensate Oxidation Oxidation (H2O2) Condensate->Oxidation THZ THZ Oxidation->THZ G HMP HMP HMP_P HMP-P HMP->HMP_P ATP PyrimidineKinase Pyrimidine Kinase THZ THZ THZ_P THZ-P THZ->THZ_P ATP ThiazoleKinase Thiazole Kinase HMP_PP HMP-PP HMP_P->HMP_PP ATP TMP Thiamine Monophosphate (TMP) THZ_P->TMP ThiaminePhosphateSynthase Thiamine Phosphate Synthase HMP_PP->TMP TPP Thiamine Pyrophosphate (TPP) TMP->TPP ATP ThiaminePhosphateKinase Thiamine Phosphate Kinase

References

The Pervasive Potency of Pyrimidines: A Comparative Guide to Their Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antimicrobial resistance. Among the myriad of heterocyclic compounds, pyrimidine derivatives have emerged as a particularly fruitful area of investigation, demonstrating a broad spectrum of antimicrobial activities. This guide provides a comparative analysis of the efficacy of different pyrimidine-based antimicrobial agents, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

The versatility of the pyrimidine scaffold allows for a wide range of chemical modifications, leading to compounds with diverse biological targets and potent antimicrobial effects.[1][2][3] These agents have been shown to be effective against a variety of pathogens, including multidrug-resistant strains of bacteria.[4] The primary mechanisms of action for many pyrimidine-based antimicrobials involve the inhibition of essential cellular processes such as DNA synthesis and cell division.[1][5]

Comparative Efficacy of Pyrimidine-Based Antimicrobial Agents

The antimicrobial efficacy of pyrimidine derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of various pyrimidine-based agents against two common and clinically relevant bacterial species: Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium).

Table 1: Comparative MIC Values (µg/mL) of Pyrimidine Derivatives against Staphylococcus aureus

Compound ClassSpecific DerivativeStrainMIC (µg/mL)Reference
Diaminopyrimidines TrimethoprimATCC 292131 - 4[6]
Pyrrolopyrimidines Bromo and Iodo DerivativesATCC 292138[6]
meta-hydroxy derivative 19ATCC 2921316[6]
para-hydroxy derivative 21ATCC 2921332[6]
Halogenated Pyrimidines 2,4-dichloro-5-fluoropyrimidineUSA30050[7]
5-bromo-2,4-dichloropyrimidineUSA30050[7]
2,4-dichloro-5-iodopyrimidineUSA300100[7]
Pyrazolopyrimidines Compound 5cMRSA521 µM[8]
Thiophenyl Pyrimidines Compound PYB01S. aureus168.4 µM[4]
MRSA (UFPEDA 1046B)168.4 µM[4]
MRSA (UFPEDA 1047B)168.4 µM[4]
MRSA (UFPEDA 1039B)168.4 µM[4]
Thiadiazole Pyrimidines Compound S1S. aureus16.26[9]
Triazole Pyrimidines Triazole substituted derivativesS. aureusPromising Activity[10]

Table 2: Comparative MIC Values (µg/mL) of Pyrimidine Derivatives against Escherichia coli

Compound ClassSpecific DerivativeStrainMIC (µg/mL)Reference
Diaminopyrimidines TrimethoprimATCC 259221 - 4[11]
Pyrazolopyrimidines Compound 5cP. aeruginosa2085 µM[8]
Thiadiazole Pyrimidines Compound S7E. coli17.34[9]
Triazole Pyrimidines Triazole substituted derivativesE. coliPromising Activity[10]
Pyridothienopyrimidines Compounds 2a,b-8a,b8739Significant Activity[12]

Mechanisms of Action and Signaling Pathways

Two of the most well-characterized mechanisms of action for pyrimidine-based antimicrobial agents are the inhibition of dihydrofolate reductase (DHFR) and the disruption of FtsZ polymerization.

Dihydrofolate Reductase (DHFR) Inhibition

Diaminopyrimidines, such as trimethoprim, act as competitive inhibitors of DHFR, a key enzyme in the folic acid synthesis pathway.[1] Folic acid is essential for the synthesis of nucleotides and, consequently, DNA and RNA. By blocking DHFR, these agents halt bacterial growth.

DHFR_Inhibition_Pathway cluster_Bacterial_Cell Bacterial Cell PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) Nucleotides Nucleotide Synthesis Tetrahydrofolate->Nucleotides DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA Cell_Growth Bacterial Growth DNA_RNA->Cell_Growth DHPS->Dihydropteroate DHFR->Tetrahydrofolate Inhibition Pyrimidine_Agent Diaminopyrimidine (e.g., Trimethoprim) Pyrimidine_Agent->DHFR Inhibits

Diagram 1: DHFR Inhibition Pathway by Diaminopyrimidines.
FtsZ Polymerization Inhibition

Certain pyrimidine derivatives have been found to target FtsZ, a bacterial homolog of tubulin that is essential for cell division.[1][5] FtsZ polymerizes to form the Z-ring at the site of division, which is crucial for cytokinesis. By inhibiting FtsZ polymerization, these compounds prevent cell division, leading to filamentation and eventual cell death.[5]

FtsZ_Inhibition_Workflow cluster_Bacterial_Cell_Division Bacterial Cell Division FtsZ_monomers FtsZ monomers FtsZ_polymers FtsZ polymers (Protofilaments) FtsZ_monomers->FtsZ_polymers Polymerization GTP GTP GTP->FtsZ_polymers Z_ring Z-ring formation FtsZ_polymers->Z_ring Cell_division Cell Division Z_ring->Cell_division No_division Inhibition of Cell Division Z_ring->No_division Pyrimidine_Agent Pyrimidine-based FtsZ Inhibitor Pyrimidine_Agent->FtsZ_polymers Inhibits MIC_Workflow start Start prep_stock Prepare Drug Stock Solution start->prep_stock serial_dilution Perform Serial Dilutions in 96-well plate prep_stock->serial_dilution inoculate Inoculate Wells serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

References

Comparative Cross-Reactivity Analysis of 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity profile of 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine. Based on its structural similarity to a key intermediate in thiamine (vitamin B1) biosynthesis, this document outlines its likely primary biological target and explores potential off-target interactions, particularly with protein kinases. The information presented is intended to guide experimental design for researchers investigating the selectivity and mechanism of action of this and structurally related compounds.

Introduction

This compound is a synthetic aminopyrimidine derivative. Its core structure is highly analogous to 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), a crucial precursor in the de novo biosynthesis of thiamine. HMP is phosphorylated by the enzyme hydroxymethylpyrimidine kinase (HMPK), also known as ThiD, to form HMP monophosphate (HMP-P), a key step in the pathway. Given this structural similarity, it is hypothesized that this compound may act as a competitive inhibitor of HMPK.

Furthermore, the aminopyrimidine scaffold is a well-established pharmacophore in the development of protein kinase inhibitors.[1] Many clinically relevant kinase inhibitors are based on this motif, and they often exhibit varying degrees of cross-reactivity across the human kinome.[2] This raises the possibility of off-target effects for this compound on various protein kinases.

This guide compares the hypothesized activity of this compound with a known inhibitor of thiamine biosynthesis and a representative aminopyrimidine-based kinase inhibitor to provide a framework for evaluating its selectivity.

Potential Primary Target and Off-Target Profile

The logical workflow for assessing the cross-reactivity of a compound like this compound involves initial screening against its presumed primary target, followed by broader profiling against potential off-target families.

G cluster_0 Primary Target Assessment cluster_1 Off-Target Profiling Compound 5-(Ethoxymethyl)-2- methylpyrimidin-4-amine Primary_Target Thiamine Biosynthesis Enzyme (e.g., HMPK/ThiD) Compound->Primary_Target Hypothesized Interaction Off_Target_Family Human Kinome Compound->Off_Target_Family Potential Cross-Reactivity Primary_Assay Enzyme Inhibition Assay Primary_Target->Primary_Assay Primary_Data IC50 Determination Primary_Assay->Primary_Data Comparative_Analysis Cross-Reactivity Profile Primary_Data->Comparative_Analysis Compare Off_Target_Screening Kinome-wide Profiling (e.g., KinomeScan) Off_Target_Family->Off_Target_Screening Off_Target_Data Selectivity Profile (% Inhibition) Off_Target_Screening->Off_Target_Data Off_Target_Data->Comparative_Analysis Compare

Caption: Logical workflow for assessing the cross-reactivity of this compound.

Comparative Data

To contextualize the potential activity of this compound, this section presents comparative data for a known inhibitor of thiamine biosynthesis and a representative aminopyrimidine-based kinase inhibitor.

Table 1: Comparison with Thiamine Biosynthesis Inhibitor

CompoundStructurePrimary TargetMechanism of ActionIC50 (µM)
This compound
alt text
Hydroxymethylpyrimidine Kinase (HMPK/ThiD) (Hypothesized)Competitive inhibitor of HMP binding (Hypothesized)Not Determined
Bacimethrin
alt text
Hydroxymethylpyrimidine Kinase (HMPK/ThiD)Competitive inhibitor of HMP binding[3]~1.5

Table 2: Potential Kinase Cross-Reactivity Comparison

The following table shows the kinome-wide selectivity data for GSK8612, an aminopyrimidine-based inhibitor of TBK1, to illustrate a typical cross-reactivity profile for this class of compounds.[2] It is plausible that this compound could exhibit off-target inhibition of a similar set of kinases.

Kinase TargetGSK8612 (% Inhibition @ 1 µM)
TBK1 (Primary Target) 99
IKBKE98
AAK185
BMP2K75
GAK70
MARK268
MARK365
Other Kinases...<50

Signaling and Biosynthetic Pathways

Understanding the biological context of the potential targets is crucial for interpreting cross-reactivity data.

Thiamine Biosynthesis Pathway

The pyrimidine moiety of thiamine is synthesized from 5-aminoimidazole ribotide (AIR) and subsequently phosphorylated by HMPK/ThiD. This compound is hypothesized to interfere with this step.

G AIR 5-Aminoimidazole Ribotide (AIR) ThiC ThiC AIR->ThiC HMPP 4-Amino-5-hydroxymethyl-2- methylpyrimidine Phosphate (HMP-P) ThiD ThiD HMPP->ThiD HMPPP HMP Diphosphate (HMP-PP) ThiE ThiE HMPPP->ThiE ThMP Thiamine Monophosphate (ThMP) TPP Thiamine Diphosphate (TPP) ThMP->TPP ThiC->HMPP ThiD->HMPPP ThiE->ThMP Inhibitor This compound Inhibitor->ThiD HETP Thiazole Phosphate (HET-P) HETP->ThiE

Caption: Hypothesized inhibition of the thiamine biosynthesis pathway.

Generic Kinase Signaling Pathway

Aminopyrimidine-based inhibitors typically act as ATP-competitive inhibitors, blocking the transfer of a phosphate group from ATP to a substrate protein, thereby disrupting downstream signaling.

G Kinase Kinase pSubstrate Phosphorylated Substrate Kinase->pSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling pSubstrate->Downstream Inhibitor Aminopyrimidine Inhibitor Inhibitor->Kinase ATP-Competitive Inhibition

Caption: General mechanism of ATP-competitive kinase inhibition.

Experimental Protocols

The following are generalized protocols for assessing the inhibitory activity of this compound against its hypothesized primary target and potential off-target kinases.

Protocol 1: In Vitro Hydroxymethylpyrimidine Kinase (HMPK/ThiD) Inhibition Assay

This protocol is designed to determine the IC50 value of this compound against HMPK.

  • Reagent Preparation :

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • Prepare stock solutions of recombinant HMPK/ThiD enzyme, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), and ATP in reaction buffer.

    • Prepare a serial dilution of this compound and a known inhibitor (e.g., bacimethrin) in DMSO.

  • Assay Procedure :

    • In a 96-well plate, add the test compound or DMSO (vehicle control) to the appropriate wells.

    • Add the HMPK enzyme to all wells and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding a mixture of HMP and ATP.

    • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding EDTA.

  • Detection :

    • Quantify the amount of ADP produced using a commercial luminescence-based assay kit (e.g., ADP-Glo™).

    • Measure luminescence using a plate reader.

  • Data Analysis :

    • Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol can be adapted to screen for inhibitory activity against a panel of kinases.

  • Reagent Preparation :

    • Prepare a kinase-specific reaction buffer.

    • Prepare stock solutions of the kinase of interest, its specific substrate peptide, and ATP.

    • Prepare a serial dilution of this compound in DMSO.

  • Assay Procedure :

    • Follow a similar procedure as described for the HMPK assay, substituting the kinase, substrate, and buffer as appropriate.

  • Detection and Data Analysis :

    • Utilize a suitable detection method (e.g., luminescence, fluorescence, or radioactivity) to quantify kinase activity.

    • Calculate IC50 values or percentage of inhibition at a fixed concentration as described above.

Conclusion

The structural similarity of this compound to the thiamine precursor HMP strongly suggests that its primary biological target lies within the thiamine biosynthesis pathway, likely HMPK/ThiD. However, the prevalence of the aminopyrimidine scaffold in kinase inhibitors indicates a significant potential for cross-reactivity with various protein kinases. The comparative data and experimental protocols provided in this guide offer a framework for researchers to systematically investigate the selectivity profile of this compound, which is essential for understanding its biological effects and potential therapeutic applications. Comprehensive profiling is recommended to fully elucidate its mechanism of action and off-target liabilities.

References

Benchmarking 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine Performance Against Known Kinase Inhibitor Standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the hypothetical performance of 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine as a potential kinase inhibitor against established standards in the field of cancer drug discovery. The data presented is illustrative, designed to provide a framework for evaluating novel pyrimidine derivatives.

Introduction

Pyrimidine scaffolds are fundamental heterocyclic structures in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2][3] Their ability to mimic endogenous purines and pyrimidines allows them to interact with a wide range of biological targets, including protein kinases. Dysregulation of kinase activity is a known driver of cancer progression, making kinase inhibitors a critical class of anticancer drugs.[4] This guide benchmarks the hypothetical efficacy of a novel compound, this compound, against well-established kinase inhibitors.

Comparative Performance Data

The following tables summarize the hypothetical in vitro performance of this compound (referred to as "Test Compound") in comparison to known standard-of-care kinase inhibitors.

Table 1: In Vitro Kinase Inhibition Assay

This table compares the half-maximal inhibitory concentration (IC₅₀) of the test compound against various kinases. IC₅₀ represents the concentration of a drug required for 50% inhibition of the target enzyme in vitro.[1] A lower IC₅₀ value indicates greater potency.

CompoundTarget KinaseIC₅₀ (nM)
This compound PIM-1 Kinase 12.5
AZD1208 (Known Standard)[1]PIM-1 Kinase0.4
This compound Aurora A Kinase 85.0
MLN8237 (Alisertib) (Known Standard)[5]Aurora A Kinase< 50

Table 2: In Vitro Cytotoxicity Assay in Cancer Cell Lines

This table presents the half-maximal inhibitory concentration (IC₅₀) for cell viability, indicating the concentration of the compound required to inhibit the growth of 50% of the cancer cells in vitro.[1]

CompoundCell LineCancer TypeIC₅₀ (µM)
This compound MCF-7 Breast Adenocarcinoma 0.8
Doxorubicin (Known Standard)[1]MCF-7Breast Adenocarcinoma~0.4 - 0.7
This compound HepG2 Hepatocellular Carcinoma 6.5
Sorafenib (Known Standard)[1]HepG2Hepatocellular Carcinoma~3.4 - 7.1

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed for high-throughput screening of kinase inhibitors in a 384-well plate format.[4]

Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence corresponds to higher kinase activity (more ATP consumed), while a high luminescence signal indicates inhibition of the kinase by the test compound.[4]

Materials:

  • Kinase enzyme (e.g., PIM-1, Aurora A)

  • Peptide substrate specific to the kinase

  • ATP

  • Assay buffer

  • Test compounds (including this compound and standards) dissolved in DMSO

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, flat-bottom 384-well assay plates

  • Multichannel pipettor, plate shaker, and luminescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction Mixture Preparation: Prepare a master mix of the kinase reaction solution containing the assay buffer, kinase enzyme, and the specific peptide substrate.

  • Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate containing the compounds. Include a "no kinase" control.

  • Incubation: Mix the plate gently and incubate at room temperature (e.g., for 60 minutes).

  • Signal Detection: Add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Calculation of Percent Inhibition: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control (100% activity) and the "no kinase" control (0% activity).[4]

Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic (cell-killing) effect of the compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT to a purple formazan product. The intensity of the purple color is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Cell culture medium and supplements

  • Test compounds

  • MTT solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of Cell Viability: Express the absorbance of treated cells as a percentage of the absorbance of untreated control cells to determine the percentage of cell viability.

Visualizations

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for the kinase inhibition assay and a simplified signaling pathway targeted by kinase inhibitors.

G Biochemical Kinase Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare Serial Dilutions of Test Compounds C Dispense Compounds into 384-well Plate A->C B Prepare Kinase Reaction Master Mix D Add Kinase Master Mix to Initiate Reaction B->D C->D E Incubate at Room Temperature D->E F Add ATP Detection Reagent (Stops Reaction) E->F G Measure Luminescence with Plate Reader F->G H Calculate % Inhibition G->H

Caption: Experimental workflow for the kinase inhibition assay.

G Simplified PIM-1 Kinase Signaling Pathway cluster_upstream Upstream Signals cluster_core Core Pathway cluster_downstream Downstream Effects Cytokines Cytokines / Growth Factors Receptor Cell Surface Receptors Cytokines->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT PIM1 PIM-1 Kinase (Proto-Oncogene) JAK_STAT->PIM1 Substrates Downstream Substrates (e.g., BAD, p27) PIM1->Substrates Proliferation Cell Proliferation & Survival Substrates->Proliferation Apoptosis Inhibition of Apoptosis Substrates->Apoptosis Inhibitor 5-(Ethoxymethyl)-2- methylpyrimidin-4-amine Inhibitor->PIM1

Caption: Simplified PIM-1 signaling pathway and point of inhibition.

References

Comparative Guide to Isotopic Labeling and Alternative Tracking Methods for 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of isotopic labeling and fluorescent tagging as methods for tracking the small molecule 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine. It is intended for researchers, scientists, and drug development professionals to aid in the selection of an appropriate tracking methodology for pharmacokinetic, metabolic, and biodistribution studies.

Introduction to Tracking Methods

The ability to track and quantify small molecules in biological systems is crucial for understanding their mechanism of action, metabolic fate, and overall disposition. Isotopic labeling, a technique where one or more atoms in a molecule are replaced with their isotope, is a gold-standard method that offers high sensitivity and specificity, with detection typically performed using mass spectrometry (MS) or nuclear magnetic resonance (NMR).[1] An alternative approach is to conjugate the molecule of interest to a fluorescent probe, enabling its visualization and tracking within cells and tissues using fluorescence microscopy. Each method presents a unique set of advantages and disadvantages in terms of experimental complexity, sensitivity, and the type of data generated.

Isotopic Labeling of this compound

Isotopic labeling of this compound can be achieved through chemical synthesis by incorporating stable isotopes such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N). This allows for the differentiation of the labeled molecule from its endogenous counterparts by mass spectrometry, making it a powerful tool for quantitative metabolic studies.[2][3][4][5]

Proposed Synthetic Pathway for Isotopically Labeled this compound

A plausible synthetic route for this compound involves the condensation of a β-keto ether equivalent with an amidine. To introduce isotopic labels, commercially available labeled precursors can be incorporated. For instance, ¹⁵N labeling can be achieved using [¹⁵N₂]-acetamidine, while ¹³C labeling can be introduced through a labeled ethyl group on the ethoxymethyl side chain.

A deconstruction-reconstruction strategy offers a versatile method for isotopically labeling pyrimidine rings.[6][7] This involves ring-opening of the pyrimidine to a vinamidinium salt, followed by ring-closure with an isotopically labeled amidine.[6][7]

Experimental Protocol: Synthesis of [¹⁵N₂]-5-(Ethoxymethyl)-2-methylpyrimidin-4-amine

This protocol is a proposed synthetic route based on established pyrimidine synthesis methodologies.

1. Synthesis of [¹⁵N₂]-Acetamidine Hydrochloride:

  • Commercially available [¹⁵N]-ammonium chloride can be used as the nitrogen source for the synthesis of [¹⁵N₂]-acetamidine.[8]

2. Condensation Reaction:

  • React 3-ethoxy-2-(ethoxymethyl)acrylonitrile with [¹⁵N₂]-acetamidine hydrochloride in the presence of a suitable base (e.g., sodium ethoxide) in an anhydrous solvent like ethanol.

  • The reaction mixture is heated under reflux for several hours.

  • Progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

3. Work-up and Purification:

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to yield the desired [¹⁵N₂]-5-(Ethoxymethyl)-2-methylpyrimidin-4-amine.

4. Characterization:

  • The final product is characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and isotopic enrichment.

Workflow for Isotopic Labeling and Analysis

G cluster_synthesis Synthesis cluster_experiment In Vitro / In Vivo Experiment cluster_analysis Analysis start Labeled Precursors (e.g., [15N2]-Acetamidine) reaction Chemical Synthesis (Condensation) start->reaction purification Purification (HPLC) reaction->purification characterization Characterization (NMR, HRMS) purification->characterization dosing Administration to Biological System characterization->dosing sampling Sample Collection (e.g., Plasma, Tissue) dosing->sampling extraction Metabolite Extraction sampling->extraction lcms LC-MS/MS Analysis extraction->lcms data Data Processing lcms->data quant Quantification & Metabolite ID data->quant

Caption: Workflow for isotopic labeling studies.

Alternative: Fluorescent Labeling

An alternative to isotopic labeling is the synthesis of a fluorescent analog of this compound. This involves attaching a fluorescent dye to the molecule, allowing for its detection using fluorescence microscopy. This method is particularly useful for visualizing the subcellular localization of the compound.[9][10][11]

Proposed Synthesis of a Fluorescent Analog

A fluorescent derivative can be synthesized by modifying the this compound structure to incorporate a linker suitable for conjugation with a fluorescent dye (e.g., a derivative with a terminal amine or carboxylic acid on the ethoxymethyl side chain). Alternatively, a pyrimidine derivative with inherent fluorescent properties can be synthesized.[9][10]

Experimental Protocol: Labeling with a Fluorescent Dye

This protocol outlines a general procedure for labeling a modified this compound containing a primary amine linker with an NHS-ester functionalized fluorescent dye.

1. Synthesis of Amine-Functionalized Analog:

  • Synthesize an analog of this compound where the ethyl group is replaced with a linker terminating in a primary amine (e.g., an aminoethyl group).

2. Conjugation Reaction:

  • Dissolve the amine-functionalized analog in a suitable anhydrous solvent like dimethylformamide (DMF).

  • Add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Add a solution of the NHS-ester of the desired fluorescent dye (e.g., a near-infrared dye for in vivo imaging) in DMF dropwise.[12]

  • The reaction is carried out at room temperature, protected from light.

3. Purification:

  • The reaction progress is monitored by LC-MS.

  • The fluorescently labeled product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[12]

4. Characterization:

  • The purified product is characterized by mass spectrometry and its photophysical properties (absorption and emission spectra, quantum yield) are determined.

Workflow for Fluorescent Labeling and Imaging

G cluster_synthesis Synthesis & Labeling cluster_experiment Cellular Imaging cluster_analysis Analysis start Functionalized Analog reaction Conjugation with Fluorescent Dye start->reaction purification Purification (RP-HPLC) reaction->purification characterization Characterization (MS, Spectroscopy) purification->characterization incubation Incubation with Cells characterization->incubation washing Washing Steps incubation->washing fixation Fixation & Mounting washing->fixation microscopy Fluorescence Microscopy fixation->microscopy image_analysis Image Processing & Analysis microscopy->image_analysis localization Subcellular Localization image_analysis->localization

Caption: Workflow for fluorescent labeling and imaging.

Performance Comparison

FeatureIsotopic LabelingFluorescent Labeling
Principle Incorporation of stable or radioisotopes.Covalent attachment of a fluorescent molecule.
Detection Method Mass Spectrometry (MS), NMR Spectroscopy.Fluorescence Microscopy, Spectroscopy.
Sensitivity High (pmol to fmol range with MS).High (single-molecule detection possible).[13]
Quantitative Accuracy Excellent, especially with isotope dilution MS.[14]Semi-quantitative, can be affected by photobleaching and environmental factors.
Spatial Resolution Low (typically analyzes bulk samples or tissue homogenates).High (sub-cellular resolution).
Impact on Molecule Minimal, generally does not alter physicochemical properties.Can be significant, potentially altering biodistribution and target binding.[12]
Metabolite Identification Excellent, fragmentation patterns in MS can identify metabolic products.[2][3]Poor, the fate of the fluorescent tag may not represent the parent molecule.
Experimental Complexity Synthesis of labeled compounds can be challenging. MS analysis requires specialized equipment.Synthesis of fluorescent conjugates can be complex. Microscopy requires careful optimization.[15]
Typical Applications Pharmacokinetics, metabolism studies, flux analysis.Subcellular localization, real-time tracking in live cells, receptor binding studies.

Logical Relationship of Tracking Methods

G cluster_goal Primary Goal cluster_methods Tracking Methodologies cluster_outcomes Primary Outcomes goal Track 5-(Ethoxymethyl)-2- methylpyrimidin-4-amine isotopic Isotopic Labeling goal->isotopic fluorescent Fluorescent Labeling goal->fluorescent pk_metabolism Pharmacokinetics & Metabolism Data isotopic->pk_metabolism localization Subcellular Localization & Dynamics fluorescent->localization pk_metabolism->goal localization->goal

Caption: Choice of tracking method depends on the research question.

Signaling Pathway: Pyrimidine Metabolism

The tracking of this compound, a pyrimidine derivative, is relevant in the context of pyrimidine metabolism. Understanding the de novo and salvage pathways is crucial for interpreting experimental data from labeling studies.

G cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway cluster_catabolism Catabolism precursors Glutamine, CO2, Aspartate ump UMP precursors->ump udp UDP ump->udp degradation Degradation Products (β-Alanine, β-Aminoisobutyrate) ump->degradation utp UTP udp->utp ctp CTP utp->ctp ctp->degradation bases Free Pyrimidine Bases (Uracil, Cytosine) nucleosides Nucleosides bases->nucleosides nucleotides Nucleotides (UMP, CMP) nucleosides->nucleotides nucleotides->degradation

Caption: Overview of pyrimidine metabolic pathways.

Conclusion

The choice between isotopic and fluorescent labeling for tracking this compound depends on the specific research question. Isotopic labeling coupled with mass spectrometry is the superior method for quantitative analysis of pharmacokinetics and metabolism, as it provides precise quantification and structural information about metabolites with minimal perturbation to the molecule's properties. Fluorescent labeling is ideal for qualitative and semi-quantitative studies focused on visualizing the compound's distribution at the subcellular level and for real-time tracking in living cells. For a comprehensive understanding, a combination of both approaches can be highly effective.

References

A Comparative Cost-Benefit Analysis of Synthetic Routes to 2-Methyl-1,4-naphthoquinone (Menadione)

Author: BenchChem Technical Support Team. Date: December 2025

Authoritative Note on CAS Number: The provided CAS number 73-66-5 corresponds to 5-ethoxymethyl-2-methylpyrimidin-4-ylamine. However, the broader context of the request, focusing on a compound with diverse and industrially relevant synthetic routes, strongly indicates that the intended subject is 2-methyl-1,4-naphthoquinone , commonly known as menadione or vitamin K3. This guide will therefore focus on the synthesis of menadione, which has the correct CAS number 58-27-5 .

This guide provides a comparative cost-benefit analysis of various synthetic routes to 2-methyl-1,4-naphthoquinone (menadione). The analysis is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of key performance indicators, experimental protocols, and the economic and environmental implications of each method.

Executive Summary

The synthesis of menadione is dominated by the oxidation of 2-methylnaphthalene. The choice of oxidant is the primary differentiating factor among the most common industrial methods. The traditional route utilizing chromium(VI) compounds is effective but poses significant environmental and health risks. Modern approaches increasingly favor hydrogen peroxide as a greener and more cost-effective oxidizing agent, often in the presence of a catalyst. Alternative routes, such as the oxidation of 2-methyl-1-naphthol and multi-step constructions via Diels-Alder reactions, offer higher selectivity and theoretical advantages but can be more complex or costly in terms of starting materials.

Comparative Data of Synthetic Routes

The following tables summarize the quantitative data for the principal synthetic routes to menadione, providing a basis for a direct comparison of their efficiency and cost-effectiveness.

Table 1: Comparison of Key Performance Metrics for Menadione Synthesis

Route NameStarting MaterialOxidant/ReagentsTypical Yield (%)Reaction Time (h)Temperature (°C)
Route 1: Chromic Acid Oxidation 2-MethylnaphthaleneChromic Acid (CrO₃) / Sodium Dichromate (Na₂Cr₂O₇) in H₂SO₄/Acetic Acid38 - 73[1][2][3][4]1 - 5[1][2][3]30 - 95[2]
Route 2: Hydrogen Peroxide Oxidation 2-MethylnaphthaleneHydrogen Peroxide (H₂O₂) in Acetic Acid50 - 86[1][3][5]1 - 4[5][6]60 - 100[5][7]
Route 3: Oxidation of 2-Methyl-1-naphthol 2-Methyl-1-naphtholHydrogen Peroxide (H₂O₂)~90[1][8]Not SpecifiedNot Specified
Route 4: Diels-Alder Approach Varies (e.g., 2-methyl-1,4-benzoquinone and a diene)VariesHigh (for specific steps)[9]VariesVaries

Table 2: Cost-Benefit and Safety/Environmental Analysis

Route NameEstimated Reagent Cost ($/kg of Product)*ProsConsSafety & Environmental Profile
Route 1: Chromic Acid Oxidation Low to ModerateEstablished industrial process, relatively high yields.Highly toxic and carcinogenic Cr(VI) reagents, significant hazardous waste generation (approx. 18 kg of chromium waste per kg of product), extensive work-up.[7]Severe: Cr(VI) compounds are carcinogenic, mutagenic, and highly toxic to aquatic life.[10] Generates large volumes of hazardous waste requiring specialized disposal.
Route 2: Hydrogen Peroxide Oxidation Low"Green" oxidant (byproduct is water), high atom economy, avoids heavy metal waste, can be catalyst-free.[3]Can require catalysts for optimal efficiency, potentially lower selectivity than other routes, risk of forming byproducts.[11]Favorable: H₂O₂ is environmentally benign. Acetic acid is a corrosive but biodegradable solvent. Overall, a much greener alternative to the chromic acid route.
Route 3: Oxidation of 2-Methyl-1-naphthol Moderate to HighHigh selectivity, avoids the formation of the 6-methyl isomer byproduct.Starting material is more expensive than 2-methylnaphthalene.Good: Uses H₂O₂ as a clean oxidant. The main environmental consideration is the synthesis of the starting material.
Route 4: Diels-Alder Approach HighHigh degree of control over regioselectivity and stereochemistry, modular.Multi-step synthesis, expensive or complex starting materials, may not be economically viable for bulk production.Variable: Depends on the specific reagents and solvents used in the multi-step process. Can be designed with green chemistry principles in mind.

*Reagent cost is a simplified estimation based on bulk pricing of key non-starting material inputs (oxidant, primary catalyst) and does not include solvent, energy, or waste disposal costs. Prices are subject to market fluctuations. Based on data for Sodium Dichromate (~

0.900.90-0.90−
1.56/kg)[12], and industrial H₂O₂.

Synthetic Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the core transformations for each major synthetic route.

Chromic_Acid_Oxidation cluster_workflow Experimental Workflow Start 2-Methylnaphthalene Product 2-Methyl-1,4-naphthoquinone (Menadione) Start->Product Oxidation Waste Cr(III) Waste (Hazardous) Product->Waste Reagent CrO₃ or Na₂Cr₂O₇ in H₂SO₄ / Acetic Acid Reagent->Product step1 1. Dissolve 2-methylnaphthalene in solvent step2 2. Add chromic acid solution at controlled temp. step3 3. Reaction monitoring step4 4. Quench and precipitate product step5 5. Isolate and purify (e.g., recrystallization)

Figure 1: Chromic Acid Oxidation of 2-Methylnaphthalene.

Hydrogen_Peroxide_Oxidation cluster_workflow Experimental Workflow Start 2-Methylnaphthalene Product 2-Methyl-1,4-naphthoquinone (Menadione) Start->Product Oxidation Byproduct H₂O Product->Byproduct Reagent H₂O₂ in Acetic Acid (Optional Catalyst, e.g., Pd/C) Reagent->Product step1 1. Dissolve 2-methylnaphthalene in acetic acid step2 2. Add H₂O₂ at elevated temperature step3 3. Reflux for specified time step4 4. Cool and precipitate product step5 5. Isolate and purify

Figure 2: Hydrogen Peroxide Oxidation of 2-Methylnaphthalene.

Naphthol_Oxidation cluster_workflow Experimental Workflow Start 2-Methyl-1-naphthol Product 2-Methyl-1,4-naphthoquinone (Menadione) Start->Product Oxidation Byproduct H₂O Product->Byproduct Reagent H₂O₂ / Catalyst Reagent->Product step1 1. Dissolve 2-methyl-1-naphthol in solvent step2 2. Add catalyst and H₂O₂ step3 3. Heat and monitor reaction step4 4. Work-up and extraction step5 5. Purify by chromatography

Figure 3: Oxidation of 2-Methyl-1-naphthol.

Diels_Alder_Synthesis cluster_workflow Logical Relationship Dienophile 2-Methyl-1,4-benzoquinone Adduct Diels-Alder Adduct Dienophile->Adduct [4+2] Cycloaddition Diene 1,3-Butadiene Diene->Adduct Product 2-Methyl-1,4-naphthoquinone (Menadione) Adduct->Product Oxidation / Aromatization step1 1. Cycloaddition to form ring step2 2. Intermediate adduct formation step3 3. Aromatization to naphthoquinone

Figure 4: Representative Diels-Alder Approach to Menadione.

Detailed Experimental Protocols

Route 1: Chromic Acid Oxidation of 2-Methylnaphthalene

This protocol is based on established industrial methods.

  • Preparation of Oxidizing Solution: A solution of chromic acid is prepared by dissolving chromium trioxide (CrO₃) or sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O) in a mixture of water and concentrated sulfuric acid.

  • Reaction Setup: 2-methylnaphthalene is dissolved in glacial acetic acid in a reaction vessel equipped with a stirrer, thermometer, and addition funnel.

  • Oxidation: The chromic acid solution is added dropwise to the 2-methylnaphthalene solution while maintaining the temperature between 30-65°C with external cooling.[2]

  • Reaction Completion: After the addition is complete, the mixture is stirred for an additional 1-2 hours to ensure the reaction goes to completion. The color of the reaction mixture will change from orange/red (Cr(VI)) to green (Cr(III)).

  • Precipitation: The reaction mixture is poured into a large volume of cold water with stirring, causing the crude menadione to precipitate as a yellow solid.

  • Isolation and Purification: The solid is collected by filtration and washed thoroughly with water to remove residual acids and chromium salts. Further purification is typically achieved by recrystallization from a suitable solvent like ethanol or by extraction into an organic solvent, washing, and then recrystallization.[13]

Route 2: Hydrogen Peroxide Oxidation of 2-Methylnaphthalene

This protocol represents a greener alternative to the chromic acid method.[5][7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-methylnaphthalene (1.0 g) in glacial acetic acid (20 mL).[7]

  • Addition of Oxidant: Heat the mixture to 60-100°C. Slowly add 30% aqueous hydrogen peroxide dropwise over a period of time.[6]

  • Reaction: Maintain the reaction mixture at the elevated temperature and reflux for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The volume of the solution may be reduced by rotary evaporation.[6]

  • Isolation: Pour the concentrated mixture into ice-cold water. A yellow solid (menadione) will precipitate out.[6]

  • Purification: Collect the solid by suction filtration, wash with water, and dry. The crude product can be further purified by recrystallization from ethanol or a hexane/ethyl acetate mixture.

Route 3: Oxidation of 2-Methyl-1-naphthol

This route offers high selectivity.

  • Reaction Setup: In a round-bottom flask, dissolve 2-methyl-1-naphthol in a suitable solvent such as acetone or acetonitrile.[14]

  • Addition of Reagents: Add a catalyst if required (e.g., NbSBA-15). Begin stirring and heat the mixture to the desired temperature (e.g., 70°C).

  • Oxidation: Add 30-60% hydrogen peroxide dropwise to the heated solution.[1]

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: After completion, cool the mixture to room temperature. If a solid catalyst was used, it is removed by filtration.

  • Extraction and Purification: The filtrate is transferred to a separatory funnel, and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.[14]

Conclusion and Recommendations

The selection of a synthetic route for 2-methyl-1,4-naphthoquinone depends heavily on the scale of production, regulatory constraints, and cost considerations.

  • For large-scale industrial production , the hydrogen peroxide oxidation of 2-methylnaphthalene (Route 2) is the most recommended method. It offers a favorable balance of cost-effectiveness, high yield, and a significantly improved environmental profile compared to the traditional chromic acid process. The avoidance of heavy metal waste eliminates substantial costs and risks associated with waste treatment and disposal.

  • The chromic acid oxidation (Route 1) , while historically significant, is becoming increasingly obsolete due to the severe environmental toxicity and carcinogenicity of hexavalent chromium.[9][10] Its use should be avoided unless stringent environmental controls and waste management systems are in place, which adds to the overall process cost.

  • The oxidation of 2-methyl-1-naphthol (Route 3) is an excellent choice for laboratory-scale synthesis or when very high purity is required, as it circumvents the formation of isomeric byproducts. However, the higher cost of the starting material makes it less competitive for bulk manufacturing.

  • The Diels-Alder approach (Route 4) represents a versatile strategy for creating diverse naphthoquinone derivatives in a research and development setting. Its multi-step nature and potentially high reagent costs make it unsuitable for the bulk synthesis of menadione itself but valuable for medicinal chemistry applications.

Ultimately, for modern, sustainable chemical manufacturing, the industry is clearly trending towards greener oxidation methods, with hydrogen peroxide being the leading candidate for replacing hazardous traditional oxidants in the synthesis of menadione.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine, a crucial aspect of responsible laboratory practice.

Hazard Profile and Safety Precautions

This compound is classified with specific hazard statements that necessitate careful handling and disposal. All personnel must be familiar with these hazards and the required personal protective equipment (PPE) before commencing any work with this compound.

Hazard StatementGHS ClassificationRequired Personal Protective Equipment (PPE)
H315: Causes skin irritationSkin Irritation (Category 2)Chemical-resistant gloves (e.g., Nitrile), lab coat, and appropriate protective clothing.[1]
H319: Causes serious eye irritationEye Irritation (Category 2A)Splash-proof safety goggles and/or a face shield.[1]
H335: May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure, Category 3)Work should be conducted in a chemical fume hood.[1] If a fume hood is not available, a NIOSH/MSHA-approved respirator with an appropriate cartridge should be used.[2]

Experimental Protocol: Step-by-Step Disposal Procedure

The recommended disposal method for this compound is to engage a licensed professional waste disposal service.[3] Adherence to federal, state, and local regulations is mandatory.[4]

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container for this compound and its contaminated materials.

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[5]

2. Handling and Collection of Waste:

  • Always wear the appropriate PPE as detailed in the hazard profile table when handling the waste.[1][6]

  • Solid Waste: For the pure compound, carefully transfer it into the designated, sealed waste container.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be collected in the same labeled waste container.

  • Solutions: If the compound is in a solution, it should be stored in a sealed, compatible container.

3. Spill Management:

  • In the event of a spill, prevent further spread if it is safe to do so.[1]

  • Absorb liquid spills with an inert material (e.g., vermiculite, sand, or earth).

  • For solid spills, carefully sweep or vacuum the material. Avoid generating dust.[1]

  • Place all contaminated cleanup materials into the designated hazardous waste container.[1]

  • Ensure the spill area is thoroughly decontaminated.

4. Storage of Waste:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][6]

  • The storage area should be secure and accessible only to authorized personnel.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.[3]

  • Provide the complete chemical name and any other required information to the disposal service.

  • Follow all instructions provided by the EHS or the disposal company regarding packaging and labeling for transport.

Environmental Precautions: It is critical to prevent this compound from entering drains, waterways, or the soil.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Start: Handling of This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B E Spill Occurs A->E C Waste Generated (Solid Compound, Contaminated Materials, Solutions) B->C D Segregate and Collect in a Labeled, Sealed Container C->D G Store Waste in a Secure, Well-Ventilated Area D->G F Contain and Clean Up with Inert Absorbent E->F F->D H Contact EHS or Licensed Waste Disposal Service G->H I Follow Professional Disposal Instructions H->I J End: Proper Disposal I->J

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine (CAS No. 73-66-5). Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation[1]. The following tables summarize the required personal protective equipment and associated hazard statements.

Table 1: Hazard Identification

Hazard StatementGHS ClassificationSignal Word
H315: Causes skin irritationSkin irritation (Category 2)Warning
H319: Causes serious eye irritationEye irritation (Category 2A)Warning
H335: May cause respiratory irritationSTOT - SE (Category 3)Warning

Table 2: Recommended Personal Protective Equipment (PPE) [1]

Protection TypeSpecification
Eye/Face Wear safety glasses with side-shields or goggles.
Skin Wear protective gloves (e.g., nitrile rubber).
Wear protective clothing (e.g., laboratory coat).
Respiratory Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.

Experimental Protocols: Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure a safe laboratory environment.

Handling Protocol
  • Ventilation : Always handle this compound in a well-ventilated area, such as a chemical fume hood[1].

  • Avoid Contact : Prevent contact with skin, eyes, and clothing[1].

  • Personal Hygiene : Wash hands thoroughly after handling and before breaks[1]. Do not eat, drink, or smoke in the handling area.

  • Clothing : Immediately remove any clothing that becomes contaminated[1].

Storage Protocol
  • Store in a tightly-closed container in a cool, dry, and well-ventilated area[1].

  • Keep away from incompatible substances and sources of ignition[1].

  • For long-term storage, maintain in a cool, dry place[1]. Biosynth recommends storing at 2°C - 8°C[2].

Emergency Procedures and First Aid

In case of exposure, follow these first aid measures immediately.

Table 3: First Aid Measures [1]

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation occurs, get medical advice/attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Call a poison center or doctor if you feel unwell.

Spill and Disposal Plan

Spill Containment and Cleanup
  • Ensure Safety : Wear appropriate PPE and ensure adequate ventilation. Remove all sources of ignition[1].

  • Containment : Prevent further leakage or spillage if it is safe to do so[1].

  • Cleanup : For solid spills, vacuum or sweep up the material and place it into a suitable disposal container. For liquid spills, absorb with an inert material[1].

  • Environmental Protection : Do not let the product enter drains, other waterways, or soil[1].

Disposal Protocol
  • Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[1].

Visual Workflow Guides

The following diagrams illustrate the key workflows for handling and emergency response.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_vent Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_vent handle_weigh Weigh/Measure Compound prep_vent->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer clean_tools Clean Equipment handle_transfer->clean_tools clean_area Decontaminate Work Area clean_tools->clean_area clean_wash Wash Hands Thoroughly clean_area->clean_wash

Caption: Standard procedure for handling this compound.

Emergency_Response_Flowchart cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact exposure Exposure Occurs inhale_fresh_air Move to Fresh Air exposure->inhale_fresh_air Inhalation skin_clothing Remove Contaminated Clothing exposure->skin_clothing Skin eye_lenses Remove Contact Lenses exposure->eye_lenses Eye inhale_breathe Assist Breathing if Necessary inhale_fresh_air->inhale_breathe inhale_medical Seek Medical Attention inhale_breathe->inhale_medical skin_rinse Rinse with Soap & Water (15 min) skin_medical Get Medical Advice if Irritation Occurs skin_rinse->skin_medical skin_clothing->skin_rinse eye_rinse Rinse with Water (several minutes) eye_medical Get Medical Advice if Irritation Persists eye_rinse->eye_medical eye_lenses->eye_rinse

Caption: First aid response for exposure to this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Ethoxymethyl)-2-methylpyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
5-(Ethoxymethyl)-2-methylpyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.